Product packaging for 1-methyl-1H-indol-4-amine(Cat. No.:CAS No. 85696-95-3)

1-methyl-1H-indol-4-amine

Cat. No.: B1592950
CAS No.: 85696-95-3
M. Wt: 146.19 g/mol
InChI Key: ODOJPFQQFJVNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-1H-indol-4-amine (CAS 85696-95-3) is a high-purity indole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol, this compound serves as a valuable chemical building block. Indole derivatives are recognized for their wide range of biological activities and structural versatility, facilitating key interactions with biological macromolecules . They are central to the design of drugs targeting various diseases, including cancer, inflammatory conditions, and infections . This compound is particularly useful as a synthetic intermediate or precursor in the exploration of novel therapeutic agents. Research indicates that structural frameworks incorporating indole and aminopyrimidine motifs, similar to what can be derived from this compound, show promise in areas such as anti-inflammatory drug development . These derivatives have demonstrated efficacy in inhibiting the release of key inflammatory cytokines like IL-6 and IL-8 in cellular models . As a specialist research chemical, this compound must be handled by qualified professionals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1592950 1-methyl-1H-indol-4-amine CAS No. 85696-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJPFQQFJVNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623177
Record name 1-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85696-95-3
Record name 1-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-1H-indol-4-amine

Executive Summary

This compound is a heterocyclic compound featuring a methylated indole scaffold with an amino group at the 4-position.[1] As an indole derivative, it serves as a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel pharmaceuticals and biologically active molecules. An exhaustive understanding of its physicochemical properties is paramount for its effective application in research and development, influencing everything from reaction kinetics and formulation to bioavailability and metabolic stability. This guide provides a comprehensive analysis of the known and predicted , details rigorous experimental protocols for their determination, and outlines best practices for its handling and storage.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent analysis.

1.1. Structural and Identification Data

The compound is structurally defined by an indole ring system, with a methyl group substituting the nitrogen atom at position 1 and an amine group attached to the carbon at position 4.

A 2D representation of this compound.

IdentifierValueSource
CAS Number 85696-95-3[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Exact Mass 146.084398327[1]
IUPAC Name This compoundN/A
InChIKey ODOJPFQQFJVNMD-UHFFFAOYSA-N[1]
SMILES CN1C=CC2=C(C=CC=C21)N

Core Physicochemical Properties

The following table summarizes key physicochemical data. It is important to note that many of these values are computationally predicted and await experimental verification.

PropertyValueMethodSource
Physical State Solid (predicted)N/AN/A
Melting Point Not availableN/AN/A
Boiling Point 328.0 °CPredicted[1]
Density 1.151 g/cm³Predicted[1]
pKa (amine) ~4-5 (estimated)N/AN/A
XLogP3 (LogP) 2.34Predicted[1]
Polar Surface Area 30.95 ŲPredicted[1]
Refractive Index 1.62Predicted[1]

2.1. Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structural features allow for the prediction of key spectroscopic signatures essential for identity confirmation.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons (~3.7 ppm), distinct aromatic protons on the indole core, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: The spectrum should show nine distinct carbon signals, including the N-methyl carbon, and eight signals corresponding to the indole ring carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 146.0844 in high-resolution mass spectrometry.[1]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (~2850-3100 cm⁻¹), and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).

2.2. Thermal Properties

The predicted boiling point is high (328.0 °C), characteristic of a molecule with a rigid aromatic core, polarity, and potential for intermolecular hydrogen bonding.[1] An experimental melting point has not been reported. For the parent compound, 4-aminoindole, a melting point of 106-109 °C is cited, suggesting this compound is likely a solid at room temperature.

2.3. Solubility and Lipophilicity

The predicted XLogP3 value of 2.34 indicates that the compound is moderately lipophilic.[1] This suggests it will have low solubility in water but good solubility in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane.[2] This property is critical for selecting appropriate solvents for chemical reactions, purification, and formulation.

2.4. Acidity and Basicity (pKa)

The primary amine at the C4 position is the most basic site on the molecule. Aromatic amines are typically less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The pKa of the conjugate acid of this compound is estimated to be in the range of 4-5, similar to aniline (pKa 4.6). Accurate experimental determination is crucial for understanding its behavior in physiological and buffered systems.

Experimental Protocols for Property Determination

To ensure scientific rigor, the following standard protocols are recommended for the experimental determination of key physicochemical properties.

workflow start_node Start: New Batch of This compound id_confirm Identity Confirmation start_node->id_confirm sub_nmr 1H & 13C NMR id_confirm->sub_nmr sub_ms HRMS id_confirm->sub_ms sub_ir FTIR id_confirm->sub_ir prop_measure Property Measurement sub_mp Melting Point (DSC) prop_measure->sub_mp sub_sol Solubility (Shake-Flask) prop_measure->sub_sol sub_pka pKa (Potentiometry) prop_measure->sub_pka data_analysis Data Analysis & Documentation end_node End: Qualified Material with COA data_analysis->end_node sub_nmr->prop_measure sub_ms->prop_measure sub_ir->prop_measure sub_mp->data_analysis sub_sol->data_analysis sub_pka->data_analysis

Workflow for Physicochemical Characterization.

3.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity.

  • Procedure:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range bracketing the expected melting point.

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

3.2. Thermodynamic Solubility via Shake-Flask Method (OECD 105)

  • Rationale: This is the gold-standard method for determining the aqueous solubility of a compound, providing a thermodynamic equilibrium value.

  • Procedure:

    • Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, glass vessel.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This may require centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

3.3. pKa Determination via Potentiometric Titration

  • Rationale: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the pKa.

  • Procedure:

    • Accurately dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

    • Insert a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each incremental addition of the acid titrant.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Chemical Stability and Handling

Proper storage and handling are critical to maintain the integrity of the compound.

4.1. Chemical Stability

  • Oxidation: The amine group and the electron-rich indole ring are susceptible to oxidation. Exposure to air and light should be minimized.

  • Thermal Stability: Safety data for related indole compounds indicate that they can form explosive mixtures with air upon intense heating. High temperatures should be avoided.

  • Degradation: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

4.2. Recommended Storage

For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and refrigerated.[3]

4.3. Safety and Handling

Based on data from structurally related compounds, this compound should be handled with care.[4]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling.[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid generating dust. Wash hands thoroughly after handling.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. While several of its key physicochemical properties are currently based on computational predictions, this guide establishes a framework for their rigorous experimental validation. The provided protocols for determining melting point, solubility, and pKa serve as a reliable foundation for generating the robust data required for advanced research, process development, and formulation activities. Adherence to the outlined safety and handling procedures is essential for ensuring the integrity of the material and the safety of the researcher.

References

1-methyl-1H-indol-4-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-methyl-1H-indol-4-amine

Introduction

This compound is a heterocyclic aromatic compound belonging to the indole family. As a substituted indole, it serves as a valuable building block and synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive amine group on the benzene portion of the indole ring and a methyl group on the pyrrole nitrogen, offers versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, handling, and significance for researchers and drug development professionals. The compound is noted for its potential in the synthesis of novel pharmaceuticals, including new chemotherapeutic agents.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 85696-95-3 [1].

Structure:

  • Molecular Formula: C₉H₁₀N₂[1]

  • SMILES: CN1C=CC2=C(C=CC=C21)N

  • InChI Key: ODOJPFQQFJVNMD-UHFFFAOYSA-N[1]

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 85696-95-3[1]
Molecular Weight 146.19 g/mol
Exact Mass 146.0844 g/mol [1]
Density 1.151 g/cm³[1]
Boiling Point 328.04 °C[1]
Refractive Index 1.62[1]
XLogP3 2.34[1]
PSA (Polar Surface Area) 30.95 Ų[1]

Synthesis Methodologies

The synthesis of this compound is typically not a single-step process but rather a multi-step sequence. A logical and efficient approach involves the initial synthesis of the 4-aminoindole core, followed by selective N-methylation. This strategy allows for controlled introduction of the functional groups and helps minimize side products.

Synthetic Workflow Overview

The overall process can be visualized as a two-stage workflow: first, the construction of the indole ring system with an amino group at the 4-position, and second, the alkylation of the indole nitrogen.

G cluster_0 Stage 1: 4-Aminoindole Synthesis cluster_1 Stage 2: N-Methylation Ortho-nitrotoluene Ortho-nitrotoluene Enamine Intermediate Enamine Intermediate Ortho-nitrotoluene->Enamine Intermediate Leimgruber-Batcho (DMF-DMA, Pyrrolidine) 4-Aminoindole 4-Aminoindole Enamine Intermediate->4-Aminoindole Reductive Cyclization (Fe, Acetic Acid) Indole Anion Indole Anion 4-Aminoindole->Indole Anion Deprotonation (NaH in DMF) This compound This compound Indole Anion->this compound Methylation (Methyl Iodide)

Caption: Proposed two-stage synthesis of this compound.

Stage 1: Synthesis of 4-Aminoindole Precursor

Two classic and reliable methods for creating the 4-aminoindole scaffold are the Leimgruber-Batcho and Fischer indole syntheses[2]. The Leimgruber-Batcho synthesis is often preferred due to its milder reaction conditions and typically higher yields, starting from accessible ortho-nitrotoluenes[2].

Protocol: Leimgruber-Batcho Synthesis of 4-Aminoindole

  • Enamine Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., 2-methyl-3-nitroaniline) in a suitable solvent.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and a catalytic amount of pyrrolidine (0.2 eq)[2].

    • Heat the mixture to 110-120 °C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the enamine product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum.

  • Reductive Cyclization:

    • Suspend the crude enamine intermediate in a mixture of ethanol and acetic acid.

    • While stirring vigorously, add iron powder (Fe) in portions. This initiates the reduction of the nitro group and subsequent cyclization to form the indole ring.

    • After the reaction is complete (monitored by TLC), cool the mixture and filter it through a pad of Celite® to remove the iron residues.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine to neutralize and remove impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-aminoindole. Purify further using column chromatography if necessary[2].

Stage 2: N-Methylation of 4-Aminoindole

The most common method for N-alkylation of an indole involves deprotonating the indole nitrogen with a strong base to form the indole anion, which then acts as a nucleophile to attack an alkylating agent[2].

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation of the indole N-H bond, which is significantly more acidic than the amine N-H bonds. This selectivity is crucial for achieving N-methylation over C-methylation or amine methylation.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation of the base without interfering with the nucleophilic attack of the indole anion[2].

  • Minimizing Side Reactions: The primary potential side reaction is C3-alkylation[2]. To favor N-alkylation, the alkylating agent (methyl iodide) should be added only after the deprotonation is complete. Running the reaction at a low temperature (0 °C) during the addition of the methylating agent also helps control the reaction's selectivity[2].

Protocol: N-Methylation of 4-Aminoindole

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous DMF in a flame-dried flask cooled to 0 °C[2].

  • Deprotonation: Slowly add a solution of 4-aminoindole (1.0 eq) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C and then warm to room temperature for 1 hour to ensure complete formation of the indole anion.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow, careful addition of water. Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound[2].

Safety and Handling

Hazard CategoryPrecautionary StatementSource(s)
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection (safety goggles).[3][4]
Handling Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3][4]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Some sources recommend refrigeration.[3]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
First Aid (Skin) Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[3][4]
First Aid (Inhalation) Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]

Applications and Research Significance

This compound is a versatile chemical intermediate with significant potential in drug discovery and organic synthesis. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.

  • Drug Development: The presence of the 4-amino group provides a key site for further functionalization. It can be acylated, alkylated, or used in coupling reactions to build larger, more complex molecules. This makes the compound an excellent starting point for creating libraries of novel compounds to be screened for biological activity against various therapeutic targets.

  • Biomolecule Synthesis: Its tricyclic structure and reactivity make it a candidate for use in the synthesis of complex biomolecules. Indole derivatives are known to interact with various biological targets, and modifying the core structure allows for the fine-tuning of these interactions.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined structure, characterized by CAS number 85696-95-3, provides a reliable foundation for its use in complex synthetic pathways. The outlined synthesis, proceeding through the versatile 4-aminoindole intermediate, offers a robust and adaptable route for its preparation. By understanding its properties and adhering to strict safety protocols, researchers can effectively leverage this compound as a key building block in the development of novel pharmaceuticals and advanced materials.

References

The Solubility Profile of 1-methyl-1H-indol-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-methyl-1H-indol-4-amine, a crucial parameter for its application in drug discovery and development. In the absence of extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties, the behavior of analogous indole structures, and fundamental principles of solubility to provide a predictive assessment. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents is presented, empowering researchers to generate precise data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, which holds potential as a building block in the synthesis of bioactive molecules, understanding its solubility is paramount. This property influences every stage of the drug development pipeline, from synthetic workup and purification to formulation and bioavailability. A comprehensive understanding of a compound's solubility in a range of organic solvents is therefore not merely academic but a critical enabler of efficient and successful drug discovery programs. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility profile of this compound and the tools to quantitatively assess it.

Physicochemical Properties and Structural Analysis of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. An analysis of this compound provides the basis for predicting its behavior in various solvents.

Key Physicochemical Parameters:

PropertyValue/PredictionSource
Molecular FormulaC₉H₁₀N₂[1]
Molecular Weight146.19 g/mol [1]
AppearanceBrown to black solid[2]
Boiling Point328.0 ± 15.0 °C (Predicted)[2]
Density1.15 ± 0.1 g/cm³ (Predicted)[2]
pKa5.04 ± 0.10 (Predicted)[2]
XLogP32.34170[1]

The structure of this compound, featuring a bicyclic indole core, a methyl group on the indole nitrogen, and a primary amine at the 4-position, dictates its solubility. The indole ring system itself is largely aromatic and hydrophobic. However, the presence of the primary amine group (-NH₂) introduces a polar, hydrogen-bonding capable moiety. The nitrogen atom in the pyrrole ring also contributes to the molecule's overall polarity. The methyl group on the indole nitrogen slightly increases the lipophilicity of the molecule compared to its unmethylated counterpart.

The predicted XLogP3 value of 2.34 suggests a moderate lipophilicity, indicating that the compound will have an affinity for both organic and, to a lesser extent, aqueous environments. The predicted pKa of 5.04 for the amine group suggests it will be protonated in acidic conditions, significantly increasing its polarity and aqueous solubility.

Predicted Solubility of this compound in Common Organic Solvents

Based on the principle of "like dissolves like" and the structural analysis above, a qualitative prediction of the solubility of this compound in a range of organic solvents can be made.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The primary amine can form strong hydrogen bonds with the hydroxyl groups of these solvents. The overall polarity of the molecule is compatible with these polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents can act as hydrogen bond acceptors for the amine protons. Their polarity is sufficient to solvate the molecule effectively. DMF and DMSO are particularly strong polar aprotic solvents and are expected to be excellent solvents for this compound.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate polarity and can engage in dipole-dipole interactions. While not as effective as hydrogen bonding solvents, they should still be capable of dissolving the compound to a reasonable extent.
Aromatic TolueneLow to Moderate Toluene is largely non-polar, but its aromatic ring can engage in π-π stacking interactions with the indole core of this compound. However, the polar amine group will limit solubility.
Non-polar Hexane, HeptaneLow to Insoluble The significant polarity imparted by the amine group and the indole nitrogen makes it unlikely to be soluble in highly non-polar aliphatic solvents.

It is important to note that these are predictions. For a related compound, 1-methyl-1H-indol-5-amine, it has been suggested that it may exhibit solubility in polar solvents due to the presence of the amino group.[3] This provides some confidence in the predictions for the 4-amino isomer. However, for critical applications, experimental determination is essential.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a robust experimental protocol is required. The following details a step-by-step methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method followed by HPLC analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Combine equilibration Shake at constant temperature for 24-48h prep_solvent->equilibration centrifugation Allow solid to settle (optional centrifugation) equilibration->centrifugation filtration Filter supernatant (0.22 µm syringe filter) centrifugation->filtration dilution Dilute filtrate with mobile phase filtration->dilution hplc Analyze by HPLC dilution->hplc calculation Calculate concentration from calibration curve hplc->calculation Compare peak area calibration Prepare calibration curve with known standards calibration->calculation

Figure 1: Workflow for experimental solubility determination.
Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples and record the peak areas.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

References

Spectroscopic Data of 1-methyl-1H-indol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-1H-indol-4-amine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral features, providing field-proven insights for unambiguous compound identification and characterization. All discussions are grounded in authoritative spectroscopic principles and supported by comprehensive references.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol , belongs to the versatile class of indole derivatives.[1] The indole scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The strategic placement of an amino group at the 4-position and a methyl group on the indole nitrogen significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for the development of novel therapeutic agents and functional materials.

Accurate structural elucidation is paramount in chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods to confirm the identity, purity, and structure of synthesized molecules. This guide delves into the detailed spectroscopic characterization of this compound, offering a foundational understanding for its application in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton skeleton. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher δ) and electron-donating groups an upfield shift (lower δ).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15t, J = 7.8 Hz1HH-6
~6.95d, J = 7.5 Hz1HH-7
~6.85d, J = 2.9 Hz1HH-2
~6.50d, J = 7.8 Hz1HH-5
~6.40d, J = 2.9 Hz1HH-3
~3.80s2H-NH₂
3.75s3HN-CH₃

Causality Behind Assignments:

  • Aromatic Protons (H-2, H-3, H-5, H-6, H-7): The protons on the indole ring appear in the aromatic region (~6.40-7.15 ppm). The electron-donating amino group at C-4 significantly shields the protons on the benzene ring, causing them to appear at relatively upfield chemical shifts compared to unsubstituted indole. H-6 is expected to be a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets. The pyrrole protons, H-2 and H-3, will appear as doublets due to their mutual coupling.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the indole nitrogen are in a distinct chemical environment and appear as a sharp singlet at approximately 3.75 ppm.

  • Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet around 3.80 ppm. The chemical shift and peak shape can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Caption: Predicted ¹H NMR spin-spin coupling for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145.0C-4
~138.0C-7a
~128.5C-2
~125.0C-3a
~118.0C-6
~105.0C-5
~102.0C-7
~99.0C-3
32.5N-CH₃

Causality Behind Assignments:

  • Aromatic Carbons (C-2 to C-7a): The eight carbons of the indole ring appear in the downfield region of the spectrum. The carbon atom attached to the electron-donating amino group (C-4) is significantly shielded and appears at a higher chemical shift (~145.0 ppm). The quaternary carbons (C-3a and C-7a) typically show weaker signals.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is found in the upfield region of the spectrum, around 32.5 ppm.

MS_Fragmentation M+ (146) M+ (146) 131 131 M+ (146)->131 -CH3 117 117 M+ (146)->117 -HCN -H 104 104 131->104 -HCN

References

An In-depth Technical Guide to 1-methyl-1H-indol-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-1H-indol-4-amine, a versatile heterocyclic building block in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals. This document will delve into the probable synthetic origins, key chemical properties, and notable applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Historical Context and Synthetic Evolution

The history of this compound is not one of a sudden breakthrough but rather a logical progression in the field of indole chemistry. The indole nucleus itself is a critical pharmacophore, and methods to functionalize it at various positions have been a central theme in organic synthesis for over a century.[1][2] The development of robust methods for preparing 4-aminoindoles was a significant step, paving the way for derivatives like the N-methylated analog.

Two classical named reactions form the bedrock of substituted indole synthesis and are highly relevant to the likely preparation of the 4-aminoindole precursor:

  • The Leimgruber-Batcho Indole Synthesis: This powerful method, often favored for its high yields and mild conditions, starts from readily available ortho-nitrotoluenes. The key steps involve the formation of an enamine followed by a reductive cyclization to form the indole ring. This approach is particularly advantageous for preparing indoles with specific substitution patterns that are difficult to achieve with other methods.

  • The Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone. It remains one of the most widely used methods for indole synthesis due to its versatility and the commercial availability of a wide range of starting materials.

While the precise first synthesis of this compound is not documented in a landmark publication, it is reasonable to assume it was first prepared through the N-methylation of 4-aminoindole, which in turn was likely synthesized using a modification of the Leimgruber-Batcho or a related methodology. A notable example of a relevant synthesis is detailed in a Chinese patent (CN103420895A), which describes the preparation of 4-aminoindole from 2-methyl-3-nitroaniline.[3] This precursor provides a direct route to the core 4-aminoindole scaffold.

Physicochemical Properties

This compound is a stable, tricyclic indole compound.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 85696-95-3[5]
Molecular Formula C₉H₁₀N₂[5]
Molecular Weight 146.19 g/mol [5]
Boiling Point 328.036 °C at 760 mmHg[]
Density 1.151 g/cm³[]

Synthetic Methodologies

The synthesis of this compound can be logically approached in a two-stage process: the synthesis of the 4-aminoindole core, followed by N-methylation.

Synthesis of the 4-Aminoindole Precursor

A plausible and efficient route to 4-aminoindole, inspired by the Leimgruber-Batcho methodology and patent literature, is outlined below.[3] This pathway begins with the protection of the amino group of 2-methyl-3-nitroaniline, followed by cyclization and subsequent reduction of the nitro group.

Experimental Protocol: Synthesis of 4-Aminoindole

  • Acetylation of 2-methyl-3-nitroaniline: To a solution of 2-methyl-3-nitroaniline in a suitable solvent such as acetonitrile, add acetic anhydride. Heat the reaction mixture to facilitate the formation of N-(2-methyl-3-nitrophenyl)acetamide.

  • Enamine Formation and Cyclization: The resulting acetamide is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) to form the corresponding enamine. This intermediate undergoes a thermally induced cyclization to yield 4-nitroindole.

  • Reduction of 4-nitroindole: The final step to obtain 4-aminoindole is the reduction of the nitro group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation with palladium on carbon.

Figure 1: Proposed synthetic pathway for 4-aminoindole.

N-Methylation of 4-Aminoindole

Once 4-aminoindole is obtained, the final step is the selective methylation of the indole nitrogen. Direct N-methylation of indoles can be achieved using various reagents and conditions. A common and effective method involves the deprotonation of the indole NH with a strong base followed by reaction with a methylating agent.[7]

Experimental Protocol: N-Methylation of 4-Aminoindole

  • Deprotonation: In an inert atmosphere, a solution of 4-aminoindole in an anhydrous aprotic solvent (e.g., DMF or THF) is treated with a strong base such as sodium hydride (NaH) at a reduced temperature (e.g., 0 °C) to form the corresponding sodium salt.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound.

References

potential biological activity of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of 1-methyl-1H-indol-4-amine

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] This guide focuses on this compound, a specific derivative whose biological potential remains largely unexplored. While direct studies on this compound are limited, its structural features suggest a high probability of significant biological activity. This document serves as a technical guide for researchers, synthesizing data from structurally related indole derivatives to build a prospective analysis of this compound. We will explore its synthesis, hypothesize potential therapeutic applications based on established indole pharmacology, and provide detailed, actionable experimental protocols for its investigation. The insights herein are designed to provide a robust framework for initiating drug discovery and development programs centered on this promising scaffold.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole, is a privileged scaffold in pharmacology due to its ability to mimic peptide structures and interact with a diverse range of biological targets.[3] Its presence in essential amino acids like tryptophan makes it a fundamental component of protein structures, and this biocompatibility has been leveraged by nature and science alike. Marketed drugs containing the indole moiety are used to treat a wide spectrum of conditions, including cancer, inflammation, microbial infections, and neurological disorders.[2][4][5]

The subject of this guide, this compound (CAS: 85696-95-3), is a small molecule characterized by an indole core, a methyl group on the indole nitrogen (N1), and an amine group at the C4 position. The N-methylation can enhance metabolic stability and lipophilicity, potentially improving cell permeability and oral bioavailability. The 4-amino group offers a key site for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will lay the groundwork for exploring its potential, starting with its chemical synthesis.

Synthesis and Characterization

The synthesis of this compound is not extensively documented in publicly available literature. However, a robust synthetic route can be proposed based on established methods for analogous 4-aminoindoles, such as the Leimgruber-Batcho indole synthesis.[6] This method is often preferred for its high yields and mild reaction conditions.[6]

Proposed Synthetic Pathway

A logical and efficient pathway would involve the synthesis of the 4-aminoindole core followed by N-methylation.

Step 1: Synthesis of 4-Aminoindole (Leimgruber-Batcho Approach)

  • Enamine Formation: Start with 2-methyl-3-nitroaniline. React it with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalytic amount of pyrrolidine. Heating this mixture yields a nitro-enamine intermediate.[6]

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Using a reducing agent like iron powder in acetic acid, or through catalytic hydrogenation (e.g., with Pd/C), the nitro group is reduced to an amine, which spontaneously cyclizes to form the indole ring, yielding 4-aminoindole.[6][7]

Step 2: N-Methylation of 4-Aminoindole

  • Deprotonation: The 4-aminoindole is dissolved in an aprotic polar solvent like DMF or THF. A strong base, such as sodium hydride (NaH), is added at 0°C to deprotonate the indole nitrogen (N1).[6] It is critical to ensure complete deprotonation to minimize side reactions like C3-alkylation.[6]

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using flash column chromatography to yield pure this compound.

Experimental Protocol: N-Methylation of 4-Aminoindole
  • Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF in a round-bottom flask cooled to 0°C.

  • Dropwise, add a solution of 4-aminoindole (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor progress via Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the final compound, this compound.

Hypothesized Biological Activities and Therapeutic Targets

Based on the extensive literature on indole derivatives, we can hypothesize several key areas where this compound could exhibit significant biological activity.

Anticancer Potential via Tubulin Polymerization Inhibition

A significant number of indole derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[8] This disruption of the cytoskeleton induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Causality: The indole ring acts as a crucial pharmacophore that can fit into the hydrophobic pocket of the colchicine binding site. Derivatives of N-methyl-indole, in particular, have shown potent antiproliferative activities.[8] For instance, certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have demonstrated IC₅₀ values in the sub-micromolar range against various cancer cell lines.[8]

Proposed Target: β-tubulin at the colchicine binding site.

Table 1: Example Antiproliferative Activities of a Related Indole Derivative (Data for compound 7d, an N-((1-methyl-1H-indol-3-yl)methyl) derivative, are shown for illustrative purposes)[8]

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer0.52
MCF-7Breast Cancer0.34
HT-29Colon Cancer0.86
Anti-inflammatory Activity via STING Pathway Inhibition

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. However, its dysregulation is implicated in various autoinflammatory diseases.[9] Recently, indole derivatives have emerged as potent inhibitors of STING, offering a promising therapeutic strategy.[9]

Causality: The indole scaffold can be optimized to bind to specific sites on the STING protein. Novel indole derivatives have been designed that show superior potency compared to established STING inhibitors like H151.[9] The 4-amino position on this compound provides an ideal handle for derivatization to enhance this inhibitory activity.

Proposed Target: STING protein.

Diagram 1: Proposed Mechanism of STING Pathway Inhibition

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral or self) cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (dimer) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 (dimerizes & translocates) pIRF3->pIRF3_n IFN Type I Interferons (e.g., IFN-β) pIRF3_n->IFN induces transcription Indole This compound (Hypothesized Inhibitor) Indole->STING Inhibits Activation

Caption: Hypothesized inhibition of the cGAS-STING signaling pathway.

Antimicrobial Activity

The indole core is a common feature in molecules exhibiting potent antimicrobial activity.[1][3] Derivatives have been developed that are effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[1]

Causality: Indole-based compounds can interfere with various bacterial processes, including cell wall synthesis, DNA replication, and biofilm formation. The specific substitution pattern on the indole ring is crucial for determining the spectrum and potency of antimicrobial action.

Proposed Targets: Bacterial cell wall synthesis enzymes, DNA gyrase, or other essential bacterial proteins.

Proposed Experimental Workflows for Target Validation

To validate the hypothesized biological activities of this compound, a structured, multi-stage experimental approach is required.

Diagram 2: General Workflow for Biological Activity Screening

Caption: A streamlined workflow from compound synthesis to in vivo testing.

Protocol: In Vitro Anticancer Activity Assessment

Objective: To determine the antiproliferative effects of this compound on various cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro STING Inhibition Assay

Objective: To assess the ability of this compound to inhibit STING-dependent signaling.

Methodology: Reporter Assay

  • Cell Line: Use a reporter cell line, such as THP1-Dual™ cells, which express a secreted luciferase gene under the control of an IRF-inducible promoter.

  • Cell Plating: Plate the cells in a 96-well plate according to the manufacturer's protocol.

  • Compound Pre-incubation: Add varying concentrations of this compound to the cells and incubate for 1-2 hours.

  • STING Activation: Stimulate the cells with a known STING agonist (e.g., 2'3'-cGAMP). Include unstimulated and agonist-only controls.

  • Incubation: Incubate the plate for 16-24 hours.

  • Luciferase Measurement: Collect the supernatant and measure luciferase activity using a luminometer and the appropriate substrate.

  • Analysis: Normalize the luciferase signal to the agonist-only control and calculate the IC₅₀ value for STING inhibition.

Conclusion and Future Directions

While this compound is an understudied molecule, its chemical structure, rooted in the pharmacologically rich indole family, presents a compelling case for its potential as a therapeutic agent. The prospective analysis provided in this guide, based on robust data from related compounds, suggests that its most promising applications may lie in oncology, immunology, and infectious diseases.

The immediate next steps should focus on the unambiguous synthesis and purification of this compound, followed by the systematic execution of the proposed in vitro screening workflows. Positive results from these initial assays would warrant further investigation into its precise mechanism of action and initiation of a medicinal chemistry program to explore the structure-activity relationships originating from the versatile 4-amino functional group. This foundational work is critical to unlocking the full therapeutic potential of this intriguing indole derivative.

References

The Ascendant Scaffold: A Technical Guide to 1-Methyl-1H-indol-4-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility as a scaffold for therapeutic agents.[1][2] Among the vast landscape of indole derivatives, the 1-methyl-1H-indol-4-amine core has emerged as a promising framework for the development of targeted therapies, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of this compound and its analogs, offering a comprehensive literature review of their synthesis, biological activities, and structure-activity relationships.

The Synthetic Gateway: Accessing the this compound Core

The journey to novel therapeutics begins with robust and efficient chemical synthesis. The preparation of this compound and its derivatives hinges on the strategic construction of the indole ring and the subsequent introduction of the key N-methyl and 4-amino functionalities.

Synthesis of the 4-Aminoindole Precursor

A critical starting point for accessing the target scaffold is the synthesis of 4-aminoindole. The Leimgruber-Batcho indole synthesis is a widely adopted and effective method for this purpose, commencing with readily available 2-methyl-3-nitroaniline.[3]

Experimental Protocol: Synthesis of 4-Aminoindole via Leimgruber-Batcho Synthesis [3]

  • Step 1: Acetylation of 2-Methyl-3-nitroaniline. To a solution of 2-methyl-3-nitroaniline in acetonitrile, acetic anhydride is added. The mixture is heated to 90°C and the reaction is monitored by HPLC. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the N-(2-methyl-3-nitrophenyl)acetamide product. The solid is collected by filtration, washed with cold water, and dried.

  • Step 2: Condensation with DMF-DMA. The N-(2-methyl-3-nitrophenyl)acetamide is dissolved in dimethylformamide (DMF) under a nitrogen atmosphere. Pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) are added, and the mixture is heated to 100°C. After completion, as monitored by TLC, the majority of the DMF is removed under reduced pressure. The residue is poured into ice water to precipitate the enamine intermediate. The solid is collected by filtration and can be recrystallized from ethanol.

  • Step 3: Reductive Cyclization. The crude enamine is suspended in a mixture of ethanol and acetic acid. Iron powder is added in portions with vigorous stirring, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and filtered through Celite to remove iron residues. The filtrate is concentrated, and the residue is worked up to yield crude 4-nitroindole.

  • Step 4: Reduction of the Nitro Group. The 4-nitroindole is dissolved in a suitable solvent such as ethanol or methanol, and a catalyst (e.g., 10% Pd/C) is added. The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere until the reaction is complete.[4] The catalyst is removed by filtration, and the solvent is evaporated to yield 4-aminoindole, which can be further purified by chromatography.

N-Methylation of 4-Aminoindole

With the 4-aminoindole precursor in hand, the final step to the core scaffold is the selective methylation of the indole nitrogen. Several methods can be employed for this transformation, with the choice of reagent and conditions being crucial to avoid side reactions such as C3-alkylation or methylation of the 4-amino group.[3]

Experimental Protocol: N-Methylation of 4-Aminoindole [5][6][7]

  • Protection of the 4-Amino Group (Optional but Recommended): To ensure selective N1-methylation, the 4-amino group can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting 4-aminoindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in a solvent like THF or DCM.[4]

  • N-Methylation: The (protected) 4-aminoindole is dissolved in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C, and the mixture is stirred to allow for the formation of the indolide anion. Methyl iodide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Deprotection (if applicable): The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. If a protecting group was used, it is removed under appropriate conditions (e.g., acid-catalyzed cleavage for a Boc group). The crude this compound is then purified by flash column chromatography. To mitigate peak tailing on silica gel due to the basicity of the amine, a small amount of triethylamine (0.1-1%) can be added to the eluent.[3]

A workflow for the synthesis of this compound is depicted below:

Synthesis of this compound A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Acetic Anhydride C Enamine Intermediate B->C DMF-DMA, Pyrrolidine D 4-Nitroindole C->D Reductive Cyclization (Fe, AcOH) E 4-Aminoindole D->E Reduction (H₂, Pd/C) F This compound E->F 1. Protection (optional) 2. NaH, Methyl Iodide 3. Deprotection

Synthetic route to this compound.

Biological Landscape: Kinase Inhibition and Beyond

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][8][9] The this compound core and its analogs have shown significant promise in this area, targeting various kinases implicated in cancer and inflammatory diseases.

Key Kinase Targets

While specific data for this compound is limited in the public domain, studies on structurally related 4-aminoindole and pyrimido[5,4-b]indol-4-amine derivatives provide valuable insights into their potential kinase targets. These include:

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is linked to various cancers and autoimmune disorders. Certain 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibition of JAK1, JAK2, and JAK3 with IC₅₀ values in the low nanomolar range.[10]

  • Casein Kinase 1 (CK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Fused pyrimido[4,5-b]indol-4-amine derivatives have shown micromolar to submicromolar inhibitory activity against CK1δ/ε and DYRK1A, kinases involved in various cellular processes, including cell cycle regulation and neurodevelopment.[8]

  • Ribosomal S6 Kinase (RSK): A series of indole-based inhibitors have been identified as potent inhibitors of RSK, a key downstream effector of the Ras-MAPK signaling pathway, which is often hyperactivated in cancer.[2]

The table below summarizes the inhibitory activities of some representative indole and pyrazole analogs against various kinases.

Compound ClassKinase Target(s)IC₅₀ ValuesReference
4-Amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK32.2 - 3.5 nM[10]
Pyrimido[4,5-b]indol-4-aminesCK1δ/ε, DYRK1A0.6 - 7.6 µM[8]
1-Oxo-tetrahydro-[8][11]diazepino[1,2-a]indole-8-carboxamidesRSKPotent cellular activity[2]
Structure-Activity Relationships (SAR)

The biological activity of this compound analogs can be finely tuned by strategic modifications to the core structure. Key areas for derivatization include:

  • The 4-Amino Group: The nature of the substituent on the 4-amino group is critical for activity and selectivity. Acylation, alkylation, and the introduction of various heterocyclic moieties can significantly impact kinase binding.

  • The Indole Ring: Substitution at other positions of the indole ring (e.g., C2, C3, C5, C6, C7) can influence potency, selectivity, and pharmacokinetic properties.

  • The 1-Methyl Group: While the N-methyl group can be important for potency and cell permeability, exploration of other N-alkyl or N-aryl substituents may lead to improved profiles.

The following diagram illustrates the key points of diversification for SAR studies on the this compound scaffold.

SAR of this compound Core This compound Core R1 R1: N-Alkyl/Aryl (Potency, Permeability) Core->R1 N1 Position R4 R4: Acyl, Alkyl, Heterocycles (Activity, Selectivity) Core->R4 C4-Amino Group R_indole R2, R3, R5, R6, R7: Substituents on Indole Ring (Potency, Selectivity, PK) Core->R_indole Other Indole Positions

Key diversification points for SAR studies.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Many indole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade. The nitrogen atoms of the indole ring and the 4-amino group can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.

The general mechanism of action for an ATP-competitive kinase inhibitor is depicted in the following signaling pathway diagram.

Kinase Inhibition Signaling Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Analog Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Response Cellular Response Phospho_Substrate->Cell_Response Kinase_Inhib Kinase No_Phosphorylation No Phosphorylation Kinase_Inhib->No_Phosphorylation Inhibitor This compound Analog Inhibitor->Kinase_Inhib Binds to ATP Pocket Blocked_Response Blocked Cellular Response No_Phosphorylation->Blocked_Response

Mechanism of ATP-competitive kinase inhibition.

Future Directions and Opportunities

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Future research in this area should focus on:

  • Expansion of Analog Libraries: The synthesis and screening of diverse libraries of analogs with variations at the 4-amino group and other positions of the indole ring will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

  • Elucidation of Specific Kinase Targets: Comprehensive kinase profiling of promising compounds will be essential to identify their specific molecular targets and to understand their mechanism of action.

  • Structure-Based Drug Design: Obtaining crystal structures of lead compounds in complex with their target kinases will enable structure-based drug design efforts to further optimize binding affinity and selectivity.

  • In Vivo Evaluation: Promising candidates should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in relevant disease models.

By leveraging the synthetic versatility and favorable biological properties of the this compound core, researchers are well-positioned to develop the next generation of targeted therapies for a range of human diseases.

References

The Strategic Sourcing and Application of 1-Methyl-1H-indol-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-indol-4-amine is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its rigid bicyclic scaffold, comprised of a benzene ring fused to a methylated pyrrole ring with an amino functional group at the 4-position, provides a versatile template for the synthesis of a diverse array of bioactive molecules. This guide offers an in-depth exploration of the commercial availability, synthesis, quality control, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development. The indole nucleus is a prominent feature in numerous natural products and pharmaceuticals, and strategic functionalization of this core, as seen in this compound, allows for the fine-tuning of pharmacological activity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

PropertyValueReference
CAS Number 85696-95-3[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Boiling Point 328.036°C[1]
Density 1.151 g/cm³[1]
Refractive Index 1.62[1]
XLogP3 2.34170[1]

Commercial Availability and Sourcing

This compound is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality management systems. Below is a comparative table of notable suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Biosynth KDA69695>95%Inquire
Echemi 85696-95-3InquireInquire
BLD Pharm 85696-93-1 (N-methyl isomer)InquireInquire
Sigma-Aldrich (Merck) Not explicitly listed, related indole derivatives available--

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Synthesis of this compound: A Practical Approach

While commercially available, in-house synthesis of this compound can be a cost-effective alternative, particularly for large-scale needs or for the preparation of specialized analogs. The Leimgruber-Batcho indole synthesis is a highly effective and adaptable method for this purpose.[2] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to yield the indole core.

Conceptual Workflow of Leimgruber-Batcho Synthesis

A 1-Methyl-2-nitrotoluene C Intermediate Enamine A->C Enamine Formation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) & Pyrrolidine E This compound C->E Reductive Cyclization D Reducing Agent (e.g., H₂/Pd-C, Fe/AcOH)

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 4-aminoindoles.[2]

Step 1: Synthesis of the Intermediate Enamine

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 1-methyl-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to 110-120 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into ice-water.

  • Collect the precipitated enamine by filtration, wash with water, and dry under vacuum.

Step 2: Reductive Cyclization to this compound

  • Suspend the crude enamine from Step 1 in a mixture of ethanol and acetic acid.

  • Add iron powder (Fe) in portions while stirring vigorously.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Quality Control and Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound for its use in research and development.

Analytical Workflow

A Synthesized or Purchased Material B NMR Spectroscopy (¹H and ¹³C) A->B C HPLC-UV A->C D LC-MS A->D F Structural Confirmation B->F E Purity Assessment C->E D->F G Final QC Release E->G F->G

Caption: A typical analytical workflow for the quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The expected chemical shifts provide a unique fingerprint of the molecule.

  • ¹H NMR: The spectrum will exhibit characteristic signals for the aromatic protons on the indole ring, the N-methyl group, the amino protons, and the protons on the pyrrole ring.

  • ¹³C NMR: The spectrum will show distinct resonances for each of the nine carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. A reversed-phase method with UV detection is typically employed.

  • Column: A C18 column is a suitable choice.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., ammonium formate) is often effective.

  • Detection: UV detection at a wavelength corresponding to the chromophore of the indole ring (typically around 220 nm and 280 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the compound and to identify potential impurities. Electrospray ionization (ESI) in positive ion mode is generally effective for this molecule, and the expected [M+H]⁺ ion would be at m/z 147.19.

Potential Impurities

During the synthesis of this compound, several impurities can arise. Awareness of these potential byproducts is crucial for developing effective purification strategies and for accurate interpretation of analytical data.

  • Unreacted Starting Materials: Residual 1-methyl-2-nitrotoluene or the intermediate enamine.

  • Over-reduction Products: Reduction of the pyrrole ring can lead to the formation of indoline derivatives.

  • Byproducts from Side Reactions: Incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.

  • Residual Solvents and Reagents: Traces of DMF, ethanol, acetic acid, or other solvents and reagents used in the synthesis.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of pharmacologically active compounds. Its utility is particularly prominent in the development of kinase inhibitors. The indole core can mimic the adenine region of ATP and form key hydrogen bonds with the hinge region of the kinase active site. The 4-amino group provides a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[3]

Derivatives of 4-aminoindoles are being investigated for the treatment of various diseases, including cancer and inflammatory disorders. The strategic placement of substituents on the indole nitrogen and the exocyclic amine allows for the exploration of structure-activity relationships (SAR) to optimize the biological activity of the resulting compounds.

Conclusion

This compound is a strategically important chemical entity for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible building block for the creation of novel therapeutic agents. A thorough understanding of its synthesis, purification, and analytical characterization is essential to ensure the quality and reproducibility of research outcomes. The versatility of the 4-aminoindole scaffold will likely continue to fuel its use in the development of the next generation of targeted therapies.

References

Methodological & Application

Synthesis of 1-methyl-1H-indol-4-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-methyl-1H-indol-4-amine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. We will explore the primary synthetic routes, delving into the mechanistic underpinnings of each reaction to provide a thorough understanding of the experimental choices.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a methylated indole core with an amino group at the 4-position, makes it a versatile scaffold for the development of novel therapeutics. The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the initial construction of the indole ring system, followed by functional group manipulations. This guide will focus on the most reliable and widely adopted synthetic strategies, providing detailed, step-by-step protocols to ensure reproducibility and success in the laboratory.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step process that typically involves:

  • Formation of a 4-nitroindole scaffold: This is a crucial step that introduces the nitrogen functionality at the desired position. Two classical and powerful methods for this transformation are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

  • N-methylation of the indole nitrogen: This step can be performed either before or after the reduction of the nitro group. The choice of timing can influence the overall efficiency and ease of purification.

  • Reduction of the nitro group: The transformation of the 4-nitro group to the 4-amino group is the final key step to yield the target molecule.

This guide will detail two primary synthetic routes, outlining the protocols for each stage of the synthesis.

Route 1: Leimgruber-Batcho Indole Synthesis followed by N-Methylation and Reduction

This route is often favored due to its high yields and the commercial availability of the starting materials.[1] It begins with the synthesis of 4-nitroindole from 2-methyl-3-nitroaniline.

Step 1: Synthesis of 4-Nitroindole via Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for constructing indoles from o-nitrotoluenes.[1][2] The reaction proceeds in two main stages: the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization.

Mechanism: The reaction is initiated by the condensation of 2-methyl-3-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate.[1] This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to an amine, which subsequently attacks the enamine moiety to form the indole ring after elimination of a secondary amine.[2]

Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq) and a catalytic amount of pyrrolidine (0.1-0.2 eq).[3]

  • Heat the reaction mixture to 110-120 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the enamine product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Reductive Cyclization: The crude enamine can be carried forward to the next step without further purification. Suspend the enamine in a mixture of ethanol and acetic acid.

  • Add iron powder (Fe) or stannous chloride (SnCl₂) in portions with vigorous stirring.[3]

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite® to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-nitroindole. The product can be purified by recrystallization or column chromatography.

Step 2: N-Methylation of 4-Nitroindole

The N-methylation of the indole nitrogen is a straightforward process, typically achieved by deprotonation with a strong base followed by quenching with a methylating agent.

Mechanism: A strong base, such as sodium hydride (NaH), deprotonates the indole nitrogen to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction with a methylating agent like methyl iodide.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 4-nitroindole (1.0 eq) in anhydrous DMF dropwise.[3]

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-4-nitro-1H-indole.[4]

Step 3: Reduction of 1-Methyl-4-nitro-1H-indole

The final step is the reduction of the nitro group to the amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Mechanism: The nitro group is reduced to an amino group through a series of intermediates on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Protocol:

  • Dissolve 1-methyl-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Route 2: Fischer Indole Synthesis followed by N-Methylation and Reduction

An alternative and classic approach is the Fischer indole synthesis, which constructs the indole ring from a phenylhydrazine and a carbonyl compound.[5][6]

Step 1: Synthesis of 4-Nitroindole via Fischer Indole Synthesis

This method involves the acid-catalyzed reaction of (4-nitrophenyl)hydrazine with a suitable aldehyde or ketone.

Mechanism: The reaction begins with the formation of a phenylhydrazone from the condensation of (4-nitrophenyl)hydrazine and a carbonyl compound.[7] Under acidic conditions, the phenylhydrazone tautomerizes to an enamine, which then undergoes a[5][5]-sigmatropic rearrangement.[5] Subsequent cyclization and elimination of ammonia yield the indole ring.[7]

Protocol:

  • In a reaction flask, combine (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) and a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde) (1.0-1.2 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and hydrochloric acid.[7]

  • Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight, depending on the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-nitroindole by column chromatography or recrystallization.

The subsequent N-methylation and reduction steps would follow the protocols outlined in Route 1.

Quantitative Data Summary

StepReagents and ConditionsTypical YieldReference
Route 1: Leimgruber-Batcho
4-Nitroindole Synthesis2-methyl-3-nitroaniline, DMF-DMA, pyrrolidine; then Fe/AcOHGood to Excellent[3]
N-Methylation4-Nitroindole, NaH, CH₃I, DMFHigh[3]
Reduction1-Methyl-4-nitro-1H-indole, H₂, Pd/C, EtOHHigh[8]
Route 2: Fischer Indole
4-Nitroindole Synthesis(4-nitrophenyl)hydrazine, carbonyl compound, acidVariable[7]

Experimental Workflows

Leimgruber-Batcho Synthesis Workflow```dot

Leimgruber_Batcho_Workflow start 2-Methyl-3-nitroaniline enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine, Heat nitroindole 4-Nitroindole enamine->nitroindole Reductive Cyclization (e.g., Fe/AcOH) methylated_nitroindole 1-Methyl-4-nitro-1H-indole nitroindole->methylated_nitroindole N-Methylation (NaH, CH3I) final_product This compound methylated_nitroindole->final_product Reduction (H2, Pd/C)

Caption: Fischer indole synthesis workflow.

Purification and Characterization

Purification:

The final product, this compound, is a basic compound and may exhibit tailing during silica gel column chromatography. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent system. [3]A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the indole ring protons, the N-methyl group, and the amino group protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the aromatic C-H bonds.

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic routes. The Leimgruber-Batcho and Fischer indole syntheses provide effective entries to the key 4-nitroindole intermediate. Subsequent N-methylation and nitro group reduction are generally high-yielding transformations. The choice of a specific route may depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this important building block for their drug discovery and development endeavors.

References

Application Notes & Protocols: Utilizing 1-methyl-1H-indol-4-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3][4] Specifically, functionalized indoles, such as 1-methyl-1H-indol-4-amine, are crucial building blocks in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][5][6][7] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the efficient synthesis of complex molecules under mild conditions.[8][9][10][11] This guide provides an in-depth technical overview and detailed protocols for the application of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this important synthetic strategy.

Introduction: The Significance of this compound and Palladium Catalysis

The indole nucleus is a cornerstone in drug discovery due to its ability to mimic peptide structures and interact with a wide array of biological targets.[4] The strategic placement of an amino group at the 4-position, as in this compound, provides a key vector for molecular elaboration. This amino group can act as a nucleophile or be transformed into other functionalities, making it an ideal handle for diversification through cross-coupling reactions.

Palladium catalysis has revolutionized organic synthesis by enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[8][10] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are fundamental transformations in the modern synthetic chemist's toolbox.[8][12][13] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[9][10][11] The ability to precisely control these steps through the choice of ligands, bases, and reaction conditions is paramount to achieving high yields and selectivity.

Mechanistic Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[9][10]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organohalide.[13][14] In the context of this compound, this typically involves converting the amine to a halide or triflate, which then couples with a boronic acid or ester.

Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[9][14]

  • Transmetalation: The organoboron reagent (R-BY₂) transfers its organic group to the palladium center, a step often facilitated by a base.[9][14]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][14]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2, Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, directly coupling an amine with an aryl halide or triflate.[15] This reaction is highly valuable for installing the this compound moiety onto various aromatic and heteroaromatic scaffolds.

Catalytic Cycle:

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition with the aryl halide.[15]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the desired product and regenerate the Pd(0) catalyst.[15]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) [Ar-Pd(II)L2(HNR'R'')]X [Ar-Pd(II)L2(HNR'R'')]X Ar-Pd(II)L2-X->[Ar-Pd(II)L2(HNR'R'')]X Amine Coordination (HNR'R'') Ar-Pd(II)L2-NR'R'' Ar-Pd(II)L2-NR'R'' [Ar-Pd(II)L2(HNR'R'')]X->Ar-Pd(II)L2-NR'R'' Deprotonation (Base) Ar-Pd(II)L2-NR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Heck Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12][16] This reaction can be used to introduce alkenyl substituents to a halogenated 1-methyl-1H-indole scaffold.

Catalytic Cycle:

  • Oxidative Addition: A Pd(0) catalyst adds to the aryl or vinyl halide.[12]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium-hydride species.[17]

  • Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride complex.[18]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Intermediate_Complex Alkene Complex Ar-Pd(II)L2-X->Intermediate_Complex Alkene Coordination Sigma_Alkyl_Pd_Complex σ-Alkyl-Pd(II) Complex Intermediate_Complex->Sigma_Alkyl_Pd_Complex Migratory Insertion HPd(II)L2X H-Pd(II)L2-X Sigma_Alkyl_Pd_Complex->HPd(II)L2X β-Hydride Elimination (Product) HPd(II)L2X->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcomes.

General Experimental Workflow

Experimental_Workflow Reactant_Prep Reactant & Reagent Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Reactant_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol describes the coupling of a generic aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the Schlenk flask, add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under a counterflow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Range/Choice Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[19]
Base NaOtBu, K₂CO₃, Cs₂CO₃The choice of base is critical and substrate-dependent; strong, non-nucleophilic bases are often preferred.
Solvent Toluene, Dioxane, DMFAnhydrous, polar aprotic solvents are typically used.
Temperature 80-120 °CSufficient thermal energy is required to drive the catalytic cycle.
Protocol for Suzuki-Miyaura Coupling of 4-bromo-1-methyl-1H-indole with an Arylboronic Acid

This protocol outlines the coupling of 4-bromo-1-methyl-1H-indole with a generic arylboronic acid.

Materials:

  • 4-bromo-1-methyl-1H-indole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol)

  • DME/Water mixture (4:1, 5 mL)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the round-bottom flask, add 4-bromo-1-methyl-1H-indole, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Flush the flask with inert gas.

  • Add the DME/water solvent mixture.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add ethyl acetate and water to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Parameter Typical Range/Choice Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These catalysts are effective for a wide range of Suzuki couplings.[20]
Base K₂CO₃, K₃PO₄, CsFAn aqueous base is required to activate the boronic acid for transmetalation.[21]
Solvent System Toluene/Water, Dioxane/Water, DME/WaterA biphasic system is often used to dissolve both the organic and inorganic reagents.
Boron Reagent Boronic acid, Boronic ester (e.g., pinacol ester)Boronic acids are common, but esters can offer improved stability and reactivity in some cases.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of air- and moisture-sensitive reagents; use a freshly opened or purified catalyst.
Insufficiently anhydrous conditionsThoroughly dry all glassware and solvents.
Incorrect base or ligandScreen a variety of bases and ligands to find the optimal combination for your specific substrates.
Formation of Side Products Homocoupling of the boronic acidUse a less reactive boronic acid derivative (e.g., a pinacol ester) or adjust the reaction stoichiometry.
Protodehalogenation/ProtodeborylationEnsure the reaction is run under strictly inert conditions to exclude moisture and oxygen.
Decomposition of starting materialsLower the reaction temperature and/or use a milder base.

Conclusion

This compound is a valuable synthon for the construction of complex, biologically active molecules. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this indole core. By understanding the underlying mechanisms and carefully selecting reaction parameters, researchers can efficiently synthesize a diverse array of novel compounds for drug discovery and development. The protocols and guidelines presented herein serve as a solid foundation for the successful application of these important synthetic transformations.

References

Application Notes and Protocols: 1-methyl-1H-indol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] This guide focuses on a specific, yet highly versatile derivative: 1-methyl-1H-indol-4-amine . While less explored than its 3-substituted or 5-substituted isomers, the unique positioning of the amino group at the 4-position on the benzene ring portion of the indole offers distinct structural vectors for chemical modification. This document provides an in-depth exploration of its potential applications, particularly in the design of kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators, complete with detailed synthetic protocols and workflow logic for researchers in drug discovery.

The this compound Scaffold: A Profile

This compound is a bicyclic aromatic amine that serves as an excellent starting point for library synthesis in drug discovery programs. The N-methylation at the indole nitrogen prevents the formation of N-H hydrogen bond donors, which can be crucial for tuning solubility and metabolic stability, while directing synthetic modifications towards the 4-amino group. This primary amine is a versatile chemical handle, readily participating in a wide array of chemical transformations.

Property Value
IUPAC Name This compound
CAS Number 85696-95-3
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Appearance (Varies, typically solid)
Key Features N-methylated indole core; Primary aromatic amine at C4

The strategic placement of the amino group allows for the exploration of chemical space in a different direction compared to more common indole scaffolds, potentially leading to novel interactions with biological targets.

Key Therapeutic Applications & Target Classes

The indole framework is a privileged structure known to interact with numerous protein families.[1][4] By leveraging the this compound core, medicinal chemists can design targeted agents for several important disease areas.

Protein Kinase Inhibition

Abnormal protein kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders.[5] The indole scaffold is frequently employed in the design of kinase inhibitors, often acting as a "hinge-binder" that anchors the molecule in the ATP-binding pocket of the enzyme.

For instance, in the development of Janus Kinase 1 (JAK1) inhibitors, an indole NH was shown to bind to the carboxylate moiety of an aspartate residue, while a linked aminopyrimidine forms crucial interactions with the hinge residue.[6] While that example used a different isomer, the principle applies. The this compound scaffold can be functionalized with a hinge-binding motif (e.g., a pyrimidine) to create potent and selective kinase inhibitors. The N-methyl group prevents the indole itself from acting as a hinge binder, forcing the designed molecule to adopt a different binding mode where the appended group engages the hinge and the indole core explores other pockets.

Illustrative Structure-Activity Relationship (SAR) Table

The following table presents hypothetical data for a series of compounds based on the this compound scaffold, targeting a generic kinase. This illustrates a typical SAR exploration where modifications at the R-group tune potency.

Compound ID R-Group (Attached to 4-amino) Kinase IC₅₀ (nM) Comment
IA-01 H>10,000Starting material, inactive.
IA-02 2-chloropyrimidin-4-yl850Introduction of hinge binder confers activity.
IA-03 2-((3-methoxyphenyl)amino)pyrimidin-4-yl75Addition of solvent-front group improves potency.
IA-04 2-((3-methoxy-1-methyl-pyrazol-4-yl)amino)pyrimidin-4-yl12Optimized solvent-front interaction significantly boosts potency.[6]
G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell-surface receptors and the target of nearly half of all modern drugs.[7][8] Indole derivatives have been successfully developed as ligands for various GPCRs, including dopamine and serotonin receptors, which are critical targets for treating schizophrenia and other CNS disorders.[9]

Derivatives of this compound can be designed as antagonists or allosteric modulators.[7][10] The N-methylation of an indole can be a critical switch that converts a GPCR agonist into an antagonist.[11] By attaching appropriate pharmacophores to the 4-amino group, this scaffold can be used to develop multi-target ligands, for instance, antagonists of both D₂ and 5-HT₂ₐ receptors, a desirable profile for antipsychotic drugs.[9]

Anti-inflammatory Agents

Chronic inflammation is an underlying factor in many diseases. Indole-based molecules have shown promise as anti-inflammatory agents.[3][12] For example, 4-indolyl-2-arylaminopyrimidine derivatives have been synthesized and shown to possess anti-inflammatory activity for acute lung injury.[13] The this compound core can be similarly elaborated to produce novel compounds for screening against inflammatory targets like TNF-α or various interleukins.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the derivatization of this compound.

Protocol 1: General Synthesis of N-Acyl and N-Sulfonyl Derivatives

Objective: To functionalize the 4-amino group with a variety of acyl or sulfonyl chlorides to probe structure-activity relationships. This is a fundamental first step in library generation.

Causality: The primary amine is a strong nucleophile that readily reacts with electrophilic acyl and sulfonyl chlorides. The inclusion of a non-nucleophilic base like triethylamine (TEA) or pyridine is essential to quench the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

Materials and Reagents:

  • This compound

  • Acyl chloride or Sulfonyl chloride of interest (e.g., benzoyl chloride, methanesulfonyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: Slowly add the desired acyl or sulfonyl chloride (1.1 eq) dropwise to the stirring solution, typically at 0 °C to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The crude product must be purified to ensure data integrity for biological assays. Purify the residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

  • Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for biological testing.

Protocol 2: Synthesis of a 4-(Pyrimidin-4-ylamino) Indole Kinase Inhibitor Scaffold

Objective: To synthesize a core scaffold for kinase inhibitor development via nucleophilic aromatic substitution (SₙAr).

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring make the chlorine atoms susceptible to nucleophilic attack by the 4-amino group of the indole. This reaction is often facilitated by acid catalysis or heat to promote the substitution.

Materials and Reagents:

  • This compound

  • 2,4-dichloropyrimidine (1.0 equivalent)

  • Isopropanol or n-Butanol

  • Diisopropylethylamine (DIPEA) (2.0 equivalents) or concentrated HCl (catalytic)

  • Standard reflux apparatus

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (1.0 eq) and 2,4-dichloropyrimidine (1.0 eq) in a round-bottom flask with n-butanol.

  • Catalyst/Base Addition: Add DIPEA (2.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol or diethyl ether.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent and purify the residue by flash column chromatography.

  • Characterization: Verify the structure of the intermediate, N-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indol-4-amine, by NMR and MS.

  • Further Derivatization: This intermediate is now ready for a second SₙAr or a palladium-catalyzed cross-coupling reaction at the remaining chlorine position (C2) to build a diverse library of kinase inhibitors.

Visualization of Workflows and Mechanisms

Diagrams are essential for conceptualizing the role of this compound in a drug discovery cascade.

G cluster_0 Scaffold Derivatization Workflow Start This compound Acylation Acylation / Sulfonylation (Protocol 1) Start->Acylation SnAr SₙAr Coupling (Protocol 2) Start->SnAr Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Lib1 Amide/Sulfonamide Library Acylation->Lib1 Lib2 Pyrimidine Core Library SnAr->Lib2 Lib3 Biaryl Amine Library Coupling->Lib3

Caption: General workflow for creating compound libraries from the core scaffold.

References

Application Notes and Protocols: 1-Methyl-1H-indol-4-amine as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methyl-1H-indol-4-amine Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its prevalence in approved pharmaceuticals underscores its importance as a "privileged scaffold" in drug discovery.[3] Within the diverse family of indole derivatives, this compound emerges as a particularly valuable building block for the synthesis of targeted bioactive molecules.

The strategic placement of the amino group at the 4-position, combined with the methylation of the indole nitrogen, offers several advantages for drug design and development:

  • Vector for Diverse Functionalization: The 4-amino group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, urea and thiourea synthesis, and participation in cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indole core to optimize biological activity and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The N-methylation of the indole ring prevents the formation of hydrogen bond donors at this position, which can influence the molecule's solubility, lipophilicity, and metabolic stability. This modification can be crucial for improving oral bioavailability and brain penetration of drug candidates.

  • Key Pharmacophoric Element: The 4-aminoindole moiety can act as a key pharmacophore, engaging in specific hydrogen bonding interactions with biological targets. This is particularly relevant in the design of kinase inhibitors, where the amino group can interact with the hinge region of the ATP-binding site.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent application as a building block in the construction of bioactive molecules, with a focus on kinase inhibitors and other therapeutically relevant scaffolds. The methodologies presented are grounded in established chemical principles and are designed to be readily adaptable in a research and development setting.

Part 1: Synthesis of the Building Block: this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence, primarily relying on the robust and high-yielding Leimgruber-Batcho indole synthesis. This method is often preferred for its mild reaction conditions and the accessibility of starting materials.[3]

Synthetic Workflow Overview

Synthesis_Workflow A 1-Methyl-2-nitroaniline C Enamine Intermediate A->C Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 1-Methyl-4-nitroindole C->E Cyclization D Reductive Cyclization (e.g., H2, Pd/C) D->E G This compound E->G Nitro Reduction F Reduction (e.g., Fe, NH4Cl) F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of 1-Methyl-4-nitroindole via Leimgruber-Batcho Approach

This protocol is adapted from the general principles of the Leimgruber-Batcho indole synthesis.[3]

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-methyl-2-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to 110-120 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated enamine by filtration, wash with water, and dry under vacuum.

Step 2: Reductive Cyclization to 1-Methyl-4-nitroindole

  • Suspend the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol%).

  • Subject the mixture to hydrogenation on a Parr shaker or using a hydrogen balloon at atmospheric pressure until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 1-methyl-4-nitroindole, which can be purified by flash column chromatography on silica gel.

Protocol 1.2: Reduction of 1-Methyl-4-nitroindole to this compound

This step involves the reduction of the nitro group to an amine.

  • To a stirred solution of 1-methyl-4-nitroindole (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part 2: Application in the Synthesis of Bioactive Molecules

This compound is a versatile precursor for a variety of bioactive scaffolds. The following sections detail its application in the synthesis of kinase inhibitors and other therapeutically relevant molecules.

Application 2.1: Synthesis of Pyrimidinyl-Indole Scaffolds as Kinase Inhibitors

The 4-amino group of this compound can be readily coupled with substituted pyrimidines to generate potent kinase inhibitors. The pyrimidine core often serves to anchor the inhibitor in the ATP-binding site of the kinase.

Protocol 2.1.1: Synthesis of N-(1-methyl-1H-indol-4-yl)pyrimidin-4-amine Derivatives

This protocol describes a nucleophilic aromatic substitution reaction to form the key C-N bond.

Reaction Scheme:

Step-by-Step Methodology:

  • In a sealed tube or microwave vial, combine this compound (1.0 eq), the desired 4-chloro-substituted pyrimidine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Add a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours, or until the reaction is complete as monitored by LC-MS. Microwave irradiation can often significantly reduce the reaction time.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(1-methyl-1H-indol-4-yl)pyrimidin-4-amine derivative.

Table 1: Representative Kinase Inhibitory Activity of Pyrimidinyl-Indole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
3f JAK13.4[4]
JAK22.2[4]
JAK33.5[4]
11b JAK2(sub-micromolar)[4]

Note: The compounds in this table are representative of the 4-amino-pyrazole derivatives, which share a similar pharmacophore concept with the proposed pyrimidinyl-indole derivatives.

Application 2.2: Synthesis of Amide and Urea Derivatives

The 4-amino group of this compound can be readily acylated or converted to a urea, providing access to a wide range of bioactive compounds, including tubulin polymerization inhibitors and other anti-cancer agents.[3]

Protocol 2.2.1: Amide Coupling

This protocol utilizes a standard peptide coupling agent for the formation of the amide bond.[5][6][7]

  • To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2.2.2: Urea Synthesis

This protocol describes the formation of a urea linkage using an isocyanate.[8][9][10][11]

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired isocyanate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Application 2.3: Palladium-Catalyzed Cross-Coupling Reactions

For further diversification, the indole core of this compound can be functionalized through C-H activation or by first introducing a leaving group (e.g., a halogen). The 4-amino group can also participate in Buchwald-Hartwig amination reactions if coupled with an appropriate aryl halide.[12][13][14][15][16]

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A Aryl Halide F Reaction Setup (Inert Atmosphere) A->F B This compound B->F C Pd Catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F G Heating F->G H Workup & Purification G->H I N-Aryl-1-methyl-1H-indol-4-amine H->I

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a high-value building block for the synthesis of a diverse range of bioactive molecules. Its strategic substitution pattern provides a versatile platform for chemical elaboration, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The protocols detailed in this guide offer robust and adaptable methods for the synthesis of this key intermediate and its application in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The continued exploration of the chemical space accessible from this scaffold holds significant promise for the discovery of next-generation therapeutics.

References

Application Notes & Protocols: Strategic Derivatization of the 4-Amino Group in 1-Methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-indol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatization of the exocyclic 4-amino group is a critical strategy for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profiles of these molecules. This guide provides a comprehensive overview and detailed, field-proven protocols for the three primary classes of amino group derivatization: acylation, sulfonylation, and alkylation. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility, high yield, and strategic control over the desired chemical transformations.

Introduction: The Strategic Value of 4-Aminoindole Derivatization

4-Aminoindoles are foundational building blocks in the synthesis of targeted therapeutics, including kinase and HIV protease inhibitors.[1] The primary amino group at the C4 position is a versatile synthetic handle. Its derivatization allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of functional groups. This process can profoundly impact a molecule's solubility, lipophilicity, metabolic stability, and target-binding interactions.

This document outlines robust and reproducible protocols for three key transformations of the 4-amino group on this compound:

  • N-Acylation: Formation of an amide bond, a ubiquitous linkage in pharmaceuticals.

  • N-Sulfonylation: Creation of a sulfonamide, a bioisostere for amides with distinct electronic and hydrogen-bonding properties.

  • N-Alkylation: Introduction of alkyl or substituted alkyl groups, primarily via reductive amination, to modulate basicity and steric profile.

Each protocol is presented as a self-validating system, with explanations for the selection of reagents, solvents, and reaction conditions to empower the researcher with a deep understanding of the underlying chemical principles.

N-Acylation: Crafting Amide Derivatives

The conversion of the 4-amino group to an amide is arguably the most common derivatization strategy. It is achieved by reacting the nucleophilic amine with an activated carboxylic acid equivalent. We present two primary methods: the use of highly reactive acyl halides and the milder, more versatile peptide coupling approach.

Rationale & Mechanistic Considerations

The lone pair of electrons on the nitrogen of the 4-amino group readily attacks the electrophilic carbonyl carbon of an acylating agent. A critical aspect of this chemistry is chemoselectivity. While the indole N1-position can also undergo acylation, the exocyclic 4-amino group is significantly more nucleophilic and basic, ensuring it reacts preferentially under standard conditions.[2][3] The choice between using an acyl chloride versus a carboxylic acid with a coupling agent often depends on the stability of the starting materials and the desired reaction conditions. Acyl chlorides are highly reactive but generate stoichiometric amounts of HCl, necessitating a base. Amide coupling reagents offer a milder, broader-scope alternative.[4]

Protocol 1: N-Acylation with Acyl Chlorides/Anhydrides

This protocol provides a general method for forming amides using highly electrophilic acylating agents.

Workflow: N-Acylation with Acyl Chlorides

Caption: Workflow for N-acylation using acyl chlorides.

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath. This mitigates the exothermic reaction and minimizes potential side reactions.

  • Add a solution of the acyl chloride (1.1 eq) in DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acyl derivative.

Protocol 2: Amide Coupling with Carboxylic Acids

Materials:

  • This compound

  • Carboxylic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • In an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound (1.0 eq) in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high-boiling DMF is best removed under high vacuum.

  • Purify the crude product by flash column chromatography.

Table 1: Comparative Data for N-Acylation Methods

ParameterMethod 1: Acyl ChlorideMethod 2: Amide CouplingRationale
Reactivity Very HighHighAcyl chlorides are intrinsically more electrophilic.
Scope Good; limited by acyl chloride stability.Excellent; wide range of carboxylic acids.Amide coupling is more tolerant of diverse functional groups.
Byproducts HCl (requires base)Tetramethylurea (water-soluble)The byproducts from coupling agents are generally easier to remove.
Temperature 0 °C to RTRoom TemperatureMilder conditions are a key advantage of amide coupling.

N-Sulfonylation: Constructing Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone of medicinal chemistry. Its synthesis is straightforward, involving the reaction of the 4-amino group with a sulfonyl chloride.

Rationale & Mechanistic Considerations

Similar to acylation, N-sulfonylation is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. Pyridine is often the solvent and base of choice, as it effectively catalyzes the reaction and neutralizes the HCl byproduct. The resulting sulfonamide N-H is more acidic than an amide N-H and is a strong hydrogen bond donor but a poor acceptor.

Mechanism: N-Sulfonylation

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (this compound) Sulfonamide R-NH-SO₂R' (Sulfonamide) Amine->Sulfonamide Nucleophilic Attack Pyridine Pyridine (Base/Catalyst) SulfonylCl R'-SO₂Cl (Sulfonyl Chloride) SulfonylCl->Sulfonamide HCl HCl SulfonylCl->HCl Displacement Pyridine->HCl Neutralizes

Caption: General mechanism for N-sulfonylation of an amine.

Protocol 3: N-Sulfonylation with Sulfonyl Chlorides

Materials:

  • This compound

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.2 eq)

  • Anhydrous Pyridine

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight (or until completion as monitored by TLC/LC-MS).

  • Carefully pour the reaction mixture into ice-water and stir. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with 1M HCl to remove pyridine, followed by saturated NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or flash column chromatography.

N-Alkylation via Reductive Amination

Direct alkylation of the 4-amino group with alkyl halides can be problematic, leading to over-alkylation and competing C3-alkylation of the indole ring.[5] Reductive amination is a superior and highly controlled method for generating mono-alkylated secondary amines.

Rationale & Mechanistic Considerations

This one-pot reaction proceeds in two stages: first, the nucleophilic amine condenses with an aldehyde or ketone to form a transient iminium ion intermediate. Second, a mild, hydride-based reducing agent, introduced in the same pot, selectively reduces the C=N⁺ bond to form the alkylated amine. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone and is tolerant of the slightly acidic conditions that favor iminium ion formation.

Workflow: Reductive Amination

References

Application Notes and Protocols for the Quantification of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 1-methyl-1H-indol-4-amine, a substituted indoleamine of interest to researchers, scientists, and drug development professionals. Recognizing the critical need for accurate and reliable measurement of this compound in various matrices, we present detailed protocols for two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are grounded in established principles for the analysis of analogous compounds and are designed to meet rigorous standards of scientific integrity. This guide explains the causality behind experimental choices and provides a framework for method validation to ensure data of the highest quality.

Introduction and Analytical Considerations

This compound is a primary aromatic amine whose accurate quantification is essential for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical development. The selection of an appropriate analytical method is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix. For high-concentration samples, such as in drug substance purity analysis, HPLC-UV may suffice. However, for trace-level quantification in complex biological matrices like plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[1][2]

The inherent basicity of the amine group and the aromatic indole structure are key chemical properties that guide the development of analytical methods. These features influence the choice of chromatographic conditions, sample preparation techniques, and detection parameters.

Recommended Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices or at higher concentrations.[3] The indole ring provides a chromophore that allows for UV detection.

The following table outlines the recommended starting conditions for the HPLC-UV analysis. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient Elution Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration.Optimizes resolution and analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength ~220 nm or ~275 nm (To be determined by UV scan)Corresponds to the absorbance maxima of the indole ring.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration.

For instances where the native UV absorbance of this compound is insufficient for the desired sensitivity, pre-column derivatization can be employed.[4] Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent or UV-absorbent derivatives, significantly enhancing detection limits.[4][5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification in complex biological matrices, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity.[2][6] The technique combines the separation power of liquid chromatography with the precise detection capabilities of a triple quadrupole mass spectrometer.

The following table provides recommended starting parameters for an LC-MS/MS method.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Smaller particle size for higher efficiency and faster analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.
MRM Transitions To be determined by infusion of a standard solution.A precursor ion (the protonated molecule [M+H]+) and a stable product ion are selected for quantification and qualification.

Experimental Protocols

Sample Preparation for Biological Matrices

Proper sample preparation is critical for removing interferences such as proteins and phospholipids that can suppress the analyte signal and damage the analytical column.[1][7][8]

This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.[9]

Steps:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for injection.

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.[1] A mixed-mode cation exchange sorbent is recommended for a primary amine.

Steps:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibration: Pass 1 mL of a weak buffer (e.g., 2% formic acid in water) through the cartridge.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with the equilibration buffer).

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Experimental Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Choose Method Solid-Phase Extraction Solid-Phase Extraction Biological Sample->Solid-Phase Extraction Choose Method Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution HPLC-UV HPLC-UV Evaporation & Reconstitution->HPLC-UV Inject LC-MS/MS LC-MS/MS Evaporation & Reconstitution->LC-MS/MS Inject Data Analysis Data Analysis HPLC-UV->Data Analysis LC-MS/MS->Data Analysis

Caption: Workflow for quantification of this compound.

Method Validation

A comprehensive validation of the analytical method is mandatory to ensure the reliability and consistency of the results.[10][11][12][13] The validation should be performed according to international guidelines.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision criteria must be met.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Logical Flow of Method Validation

G Method Development Method Development Selectivity Selectivity Method Development->Selectivity Linearity & Range Linearity & Range Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOQ LOQ Accuracy & Precision->LOQ Recovery & Matrix Effect Recovery & Matrix Effect LOQ->Recovery & Matrix Effect Stability Stability Recovery & Matrix Effect->Stability Validated Method Validated Method Stability->Validated Method

Caption: Key stages in the validation of an analytical method.

Data Analysis and Quantification

Quantification is typically performed using an internal standard to correct for variations in sample processing and instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is often used to ensure accuracy across the calibration range. The concentration of this compound in unknown samples is then calculated from this regression equation.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with LC-MS/MS being the recommended technique for bioanalytical studies requiring high sensitivity. Adherence to the principles of method validation is paramount to ensure the integrity of the generated data.

References

large-scale synthesis of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 1-methyl-1H-indol-4-amine

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the (CAS: 85696-95-3), a critical building block in modern medicinal chemistry and drug development.[1][2] Recognizing the industrial demand for a robust and scalable route, this guide moves beyond simplistic procedures to explain the underlying chemical principles and strategic decisions that ensure high yield and purity. We present a multi-stage synthesis commencing with the formation of the 4-aminoindole core via a modified Leimgruber-Batcho approach, followed by a regioselective N-methylation. The protocol emphasizes safety, scalability, and troubleshooting, making it an essential resource for researchers, chemists, and process development professionals.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a wide range of pharmacologically active compounds, including triptans for migraine treatment and various kinase inhibitors.[3] Its structural motif, featuring a nucleophilic amine at the 4-position and a methylated indole nitrogen, provides a versatile scaffold for molecular elaboration.

The challenge in synthesizing this molecule on a large scale lies in achieving regioselectivity. The indole core possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Furthermore, the 4-amino group introduces a third site that can compete in alkylation reactions. A successful large-scale synthesis must therefore exert precise control over reactivity.

Our selected strategy is a three-part process designed for scalability and control:

  • Part A: Synthesis of the 4-Aminoindole Precursor. We employ the Leimgruber-Batcho indole synthesis, a reliable and high-yielding method for producing indoles from ortho-nitrotoluene derivatives.[4][5] This route is often preferred over the classic Fischer indole synthesis for its milder conditions and suitability for producing 4-substituted indoles.[4][6]

  • Part B: Protection of the 4-Amino Group. To prevent unwanted side reactions during the subsequent N-methylation step, the exocyclic amine is temporarily protected. This is a critical step for ensuring the final product's purity.

  • Part C: Regioselective N-Methylation and Deprotection. With the 4-amino group masked, the indole nitrogen can be selectively deprotonated and methylated. A final deprotection step liberates the target compound.

This strategic workflow is visualized below.

G A1 2-Methyl-3-nitroaniline A2 Enamine Intermediate A1->A2 DMF-DMA, Pyrrolidine A3 4-Amino-1H-indole A2->A3 Reductive Cyclization (Fe/AcOH) B1 4-Amino-1H-indole B2 Boc-Protected 4-Amino-1H-indole B1->B2 C1 Boc-Protected 4-Amino-1H-indole C2 N-Methylated Intermediate C1->C2 1. NaH 2. CH3I C3 This compound (Final Product) C2->C3 TFA or HCl

Caption: Overall synthetic workflow for this compound.

Scientific Rationale and Causality

A robust protocol is built on understanding the "why" behind each step. The following section details the mechanistic reasoning for our chosen pathway.

Part A: Leimgruber-Batcho Synthesis of 4-Amino-1H-indole

This elegant synthesis constructs the indole core in two main operations.

  • Step 1: Enamine Formation. The synthesis begins with 2-methyl-3-nitroaniline. The key is the reaction of the activated methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The ortho-nitro group electronically activates the methyl protons, making them sufficiently acidic to react with DMF-DMA to form a stable enamine intermediate. Pyrrolidine is often added as a basic catalyst to facilitate this condensation.[4]

  • Step 2: Reductive Cyclization. The enamine intermediate is then subjected to reductive conditions. We specify iron powder in acetic acid, a cost-effective and scalable method.[4] This step achieves two crucial transformations simultaneously: the nitro group is reduced to an amine, which then immediately undergoes an intramolecular cyclization onto the enamine, followed by elimination of dimethylamine to form the aromatic indole ring.[7]

Part B & C: The Importance of Regioselective N-Methylation

Direct methylation of 4-amino-1H-indole is fraught with challenges, leading to a mixture of N1-methyl, C3-methyl, and 4-N-methyl products. Our protocol circumvents this by controlling the relative nucleophilicity of the potential reaction sites.

G Start Challenge: Direct Methylation of 4-Amino-1H-indole N1 Desired Product: N1-Methylation Start->N1 C3 Side Product: C3-Methylation Start->C3 N4 Side Product: 4-N-Methylation Start->N4 Protect Strategic Solution: Protect 4-Amino Group (e.g., with Boc) Start->Protect To achieve selectivity Deprotonate Deprotonate Indole N-H with Strong Base (NaH) Protect->Deprotonate Controlled Pathway Methylate Methylate the Indole Anion Deprotonate->Methylate Controlled Pathway Deprotect Deprotect 4-Amino Group Methylate->Deprotect Controlled Pathway Deprotect->N1 Controlled Pathway

References

Application Notes and Protocols: Functionalizing the Indole Ring of 1-Methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 1-methyl-1H-indol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and structural rigidity make it an attractive starting point for the design of novel therapeutics. The ability to selectively functionalize different positions of the indole ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides a comprehensive overview of established and field-proven protocols for the regioselective functionalization of this compound, with a focus on explaining the underlying chemical principles that govern these transformations.

Understanding the Reactivity of this compound

The reactivity of the indole ring is significantly influenced by its substituents. The electron-donating nature of the nitrogen atom in the pyrrole ring makes the indole nucleus highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[1][2][3] The presence of the 4-amino group, a powerful electron-donating group, further activates the benzene portion of the indole, particularly the C7 position which is para to the amine.[4][5][6] Conversely, the N-methyl group slightly increases the electron density of the ring system. Understanding this inherent reactivity is key to predicting and controlling the regioselectivity of functionalization reactions.

Part 1: Electrophilic Substitution Reactions

Electrophilic substitution is a fundamental method for introducing new functional groups onto the indole ring. Due to the high electron density at the C3 position, many electrophilic reactions proceed with high regioselectivity at this site.

Protocol 1: C3-Halogenation

Halogenated indoles are versatile intermediates, particularly for subsequent palladium-catalyzed cross-coupling reactions.[7] Direct halogenation of this compound can be achieved using mild halogenating agents.

Expertise & Experience:

The choice of a mild halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is critical to prevent over-halogenation and potential side reactions due to the activated nature of the ring. The reaction is typically performed at low temperatures to control the reactivity and improve selectivity.

Step-by-Step Protocol:
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add the halogenating agent (NBS or NCS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Halogenating AgentTypical Yield
N-Bromosuccinimide (NBS)85-95%
N-Chlorosuccinimide (NCS)80-90%

Part 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for functionalizing positions on the benzene ring that are not easily accessible through electrophilic substitution.[8][9][10] This technique relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[8][9][11]

The Role of the 4-Amino Group as a Directing Group

In this compound, the amino group can act as a directing group. However, the acidic N-H proton will be preferentially deprotonated by strong bases. Therefore, it is often necessary to protect the amine or use a directing group strategy that favors C-H activation at other sites. Recent research has shown that the 4-amino group can effectively direct functionalization to the C7 position.[4][5][6]

Workflow for Directed ortho-Metalation

DoM_Workflow sub This compound prot Protect Amine (e.g., Boc, Piv) sub->prot Optional deprot Deprotonation (n-BuLi or s-BuLi/TMEDA) sub->deprot Direct Deprotonation prot->deprot lith Lithiated Intermediate deprot->lith quench Quench with Electrophile (E+) lith->quench prod Functionalized Product quench->prod

Caption: General workflow for Directed ortho-Metalation (DoM).

Protocol 2: C7-Borylation via Directed Lithiation

Introducing a boronic ester at the C7 position opens up a vast array of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[12]

Expertise & Experience:

For this transformation, it is often advantageous to first protect the 4-amino group, for example, as a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) amide. This prevents N-deprotonation and enhances the directing ability of the group. The use of sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common and effective combination for achieving lithiation at sterically hindered positions.

Step-by-Step Protocol:
  • Protection (if necessary): Protect the 4-amino group of this compound with a suitable protecting group (e.g., pivaloyl chloride).

  • Dissolution: Dissolve the N-protected indole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Addition of TMEDA: Add TMEDA (2.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (2.2 eq) dropwise. Stir the mixture at -78°C for 1-2 hours.

  • Borylation: Add triisopropyl borate (B(OiPr)₃, 2.5 eq) dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate.

  • Hydrolysis and Purification: Treat the organic extract with aqueous HCl to hydrolyze the borate ester to the boronic acid. Neutralize, extract, dry, and concentrate. The resulting boronic acid can often be used without further purification or can be purified by recrystallization or chromatography.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14] Starting from a halogenated or borylated this compound derivative, a wide range of substituents can be introduced.

Reaction Scheme for Cross-Coupling

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start_hal Halogenated Indole (X = Br, I) suzuki_product Arylated Indole start_hal->suzuki_product Pd Catalyst, Base buchwald_product Aminated Indole start_hal->buchwald_product Pd Catalyst, Base sono_product Alkynylated Indole start_hal->sono_product Pd/Cu Catalysts, Base start_bor Borylated Indole (B(OR)2) start_bor->suzuki_product Ar-X, Pd Catalyst, Base suzuki_reagent Ar-B(OR)2 buchwald_reagent R2NH sono_reagent Terminal Alkyne

Caption: Common Pd-catalyzed cross-coupling reactions from a halogenated indole.

Protocol 3: Suzuki-Miyaura Coupling of C3-Bromo-1-methyl-1H-indol-4-amine

This protocol describes the coupling of the C3-bromo derivative (prepared as in Protocol 1) with an arylboronic acid.

Trustworthiness:

The Suzuki-Miyaura reaction is one of the most robust and widely used cross-coupling reactions due to its tolerance of a wide variety of functional groups and the commercial availability of a vast library of boronic acids and esters. The conditions described are standard and have been validated across countless substrates.

Step-by-Step Protocol:
  • Reagent Preparation: In a reaction vessel, combine 3-bromo-1-methyl-1H-indol-4-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture under an inert atmosphere to 80-100°C.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Reactions are typically complete in 4-16 hours.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

CatalystBaseTypical Yield
Pd(PPh₃)₄K₂CO₃70-90%
Pd(dppf)Cl₂Cs₂CO₃75-95%

Part 4: C-H Functionalization

Direct C-H functionalization is an increasingly important area of research, offering a more atom-economical approach to modifying complex molecules by avoiding the pre-functionalization steps (e.g., halogenation or borylation).[15][16][17]

Protocol 4: Regioselective C7-Sulfinylation

Recent studies have demonstrated the ability to directly functionalize the C7 position of 4-aminoindoles, leveraging the para-directing effect of the amino group.[4]

Expertise & Experience:

This method highlights a modern approach to C-H activation. The choice of sulfinates as the sulfinyl source is advantageous due to their ready availability and stability. The reaction conditions are typically mild, which is beneficial for substrates with sensitive functional groups.

Step-by-Step Protocol (Adapted from Literature[4]):
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloroethane), add the desired sodium sulfinate (2.0 eq).

  • Acid Addition: Add an acid such as trifluoroacetic acid (TFA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product via flash column chromatography.

This method provides a direct route to C7-functionalized indoles, which would be challenging to access through classical electrophilic substitution or even some directed metalation strategies.

References

Application Notes and Protocols for 1-methyl-1H-indol-4-amine: A Guide to a Novel Chemical Probe Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Forward

The indole scaffold is a cornerstone in medicinal chemistry and chemical biology, serving as the foundation for a vast array of bioactive molecules. While many indole derivatives have been extensively studied, 1-methyl-1H-indol-4-amine remains a relatively under-characterized compound. Publicly available research specifically detailing its use as a chemical probe, its biological targets, or its precise mechanism of action is limited.

This document, therefore, serves a dual purpose. First, it provides a comprehensive overview of the known properties of this compound. Second, and more importantly, it offers a detailed, experience-driven guide for researchers and drug development professionals on how to approach the characterization and potential application of this molecule as a novel chemical probe. The protocols and workflows outlined herein are based on established principles of chemical biology and draw analogies from structurally related, well-documented indole derivatives. This guide is intended to be a starting point for pioneering research into the biological functions of this compound.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the indole family.[1] The presence of an amino group at the 4-position and a methyl group on the indole nitrogen suggests potential for this molecule to interact with a variety of biological targets. The indole ring system is a well-known pharmacophore found in neurotransmitters (e.g., serotonin), alkaloids, and numerous synthetic drugs.[2][3][4] The specific substitutions on this compound may confer unique pharmacological properties, making it an intriguing candidate for development as a chemical probe.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 85696-95-3[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Boiling Point 328.036°C[1]
Density 1.151 g/cm³[1]
XLogP3 2.34170[1]

Proposed Biological Targets and Mechanism of Action (Hypothetical)

Given the structural similarities to known bioactive molecules, we can hypothesize potential biological targets for this compound. These hypotheses provide a rational basis for initial screening and experimental design.

  • Serotonin Receptors: The indole core is the defining feature of serotonin. It is plausible that this compound could act as a ligand for various serotonin (5-HT) receptor subtypes. Its specific substitution pattern would determine its affinity and whether it acts as an agonist or antagonist. Psychedelic tryptamines like 4-HO-MET, which are also 4-substituted indoles, are potent 5-HT2A receptor agonists.[5]

  • Enzyme Inhibition: Many indole derivatives are known to inhibit enzymes. For example, some indole-based compounds inhibit tubulin polymerization, making them potential anti-cancer agents.[6] Others have shown anti-inflammatory properties.[7] The amino and methyl groups of this compound could facilitate interactions within the active site of various enzymes.

  • Monoamine Oxidases (MAOs): The structural resemblance to tryptamines suggests that this compound could be a substrate or inhibitor of MAOs, enzymes that metabolize neurotransmitters like serotonin.

Hypothetical Signaling Pathway Modulation:

The following diagram illustrates a hypothetical mechanism where this compound acts as a serotonin receptor agonist.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Probe This compound Receptor Serotonin Receptor (e.g., 5-HT2A) Probe->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response G Start Start: Plate Cells Prepare_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Dilutions Treat_Cells Treat Cells with Compound and Vehicle Control Prepare_Dilutions->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data and Determine IC50/EC50 Viability_Assay->Data_Analysis End End: Identify Working Concentration Range Data_Analysis->End G Start Putative Target(s) Identified from AP-MS Orthogonal_Assay Orthogonal Assay (e.g., Enzyme Activity) Start->Orthogonal_Assay Genetic_Validation Genetic Validation (siRNA/CRISPR) Start->Genetic_Validation Direct_Binding Direct Binding Assay (e.g., CETSA) Start->Direct_Binding Selectivity_Profiling Selectivity Profiling Start->Selectivity_Profiling Conclusion Validated Target Orthogonal_Assay->Conclusion Genetic_Validation->Conclusion Direct_Binding->Conclusion Selectivity_Profiling->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-indol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Synthetic Overview

The synthesis of this compound is typically approached in two major phases: first, the construction of the 4-aminoindole core, followed by the selective N-methylation of the indole nitrogen. While several routes to the indole core exist, including the classic Fischer indole synthesis, this guide will focus on a robust and scalable pathway starting from 2-methyl-3-nitroaniline.[1] This method offers good control over regiochemistry and generally proceeds with reliable yields.

The key challenge in the subsequent N-methylation step is achieving selectivity. The 4-aminoindole intermediate possesses two potentially reactive nitrogen atoms: the indole N-H and the exocyclic 4-amino group. Furthermore, the C3 position of the indole ring is also nucleophilic and can be a site for unwanted alkylation.[2] Careful selection of reaction conditions is therefore paramount to favor the desired N1-methylation.

Synthesis_Pathway A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Acetic Anhydride (Protection) C Intermediate Enamine B->C DMF-DMA (Cyclization Precursor) D 4-Aminoindole C->D Fe / Acid or Pd/C, H2 (Reductive Cyclization) E This compound D->E 1. Base (e.g., NaH) 2. CH3I (Methylation) N_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaH (1.2 eq) in anhydrous DMF under N2 at 0 °C C Add 4-aminoindole solution dropwise to NaH suspension at 0 °C A->C B Prepare solution of 4-Aminoindole (1.0 eq) in anhydrous DMF B->C D Stir for 30-60 min (allow to warm to RT) C->D E Cool back to 0 °C D->E F Add Methyl Iodide (1.1 eq) dropwise E->F G Stir overnight, warming to RT F->G H Quench with water G->H I Extract with Ethyl Acetate H->I J Wash, Dry, Concentrate I->J K Purify by Column Chromatography (w/ Triethylamine) J->K

References

common side products in the synthesis of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-methyl-1H-indol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Drawing from established synthetic methodologies and field-proven insights, this guide provides in-depth explanations for experimental choices and robust, self-validating protocols.

The synthesis of this compound typically proceeds through two key stages: the formation of the 4-aminoindole core, commonly achieved via the Leimgruber-Batcho synthesis, followed by the N-methylation of the indole nitrogen. Each stage presents a unique set of challenges and potential for impurity generation. This guide is structured to address these issues in a practical, question-and-answer format.

Part 1: Troubleshooting the Synthesis of the 4-Aminoindole Core (Leimgruber-Batcho Approach)

The Leimgruber-Batcho synthesis is a powerful method for constructing the indole nucleus from an o-nitrotoluene derivative.[1] In the context of 4-aminoindole, the synthesis commences with 2-methyl-3-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: My Leimgruber-Batcho synthesis of 4-aminoindole from 2-methyl-3-nitroaniline is low-yielding. What are the common pitfalls?

A1: Low yields in this synthesis can often be attributed to incomplete enamine formation or issues during the reductive cyclization. The initial condensation of 2-methyl-3-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is crucial. Ensure your DMF-DMA is of high quality and the reaction is conducted under anhydrous conditions to drive the equilibrium towards the enamine product. During the reductive cyclization, the choice of reducing agent and reaction conditions are critical. Over-reduction or side reactions of the intermediate nitroso species can lead to a complex mixture of products.[2]

Q2: I am observing a significant amount of a byproduct that is not the desired 4-aminoindole. How can I identify and mitigate it?

A2: A common issue during the reductive cyclization of the enamine derived from 2-methyl-3-nitroaniline is the formation of partially reduced intermediates or over-reduced products. Depending on the reducing agent used, you may encounter the following side products:

  • N-Hydroxy-4-aminoindole: If a milder reducing agent is used or the reaction is incomplete, the nitro group may only be reduced to a hydroxylamine, which can then cyclize.[3]

  • Azo or Azoxy Dimers: Bimolecular coupling of partially reduced nitroso intermediates can lead to the formation of azo or azoxy compounds, which are often highly colored impurities.[2]

  • Over-reduced species: Harsh reduction conditions can sometimes lead to the reduction of the indole ring itself, although this is less common.

To mitigate these, careful control of the reaction temperature and stoichiometry of the reducing agent is essential. Monitoring the reaction by TLC or LC-MS can help in determining the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Part 2: Troubleshooting the N-Methylation of 4-Aminoindole

The final step in the synthesis is the selective N-methylation of the indole nitrogen in 4-aminoindole.

Frequently Asked Questions (FAQs)

Q1: My N-methylation of 4-aminoindole is not selective and I'm getting a mixture of products. What is going wrong?

A1: The presence of two nucleophilic nitrogen atoms (the indole N-H and the 4-amino group) in 4-aminoindole makes selective N-methylation challenging. The primary side reactions are:

  • N,N'-Dimethylation: Methylation occurring at both the indole nitrogen and the 4-amino group.

  • 4-(Methylamino)-1H-indole: Preferential methylation of the more basic 4-amino group.

  • 4-(Dimethylamino)-1H-indole: Further methylation of the 4-amino group.

The choice of base and methylating agent is critical to control the regioselectivity. Using a non-nucleophilic base that selectively deprotonates the indole N-H over the amino group can favor N1-methylation. For instance, sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common choice.[4]

Q2: I am using dimethyl carbonate (DMC) as a green methylating agent, but I am observing an unexpected byproduct. What could it be?

A2: While dimethyl carbonate is an environmentally benign methylating agent, its reaction with indoles can sometimes lead to the formation of an N-methoxycarbonylated byproduct, especially in the presence of strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[5] This occurs through the competing methoxycarbonylation pathway. To favor N-methylation, a less reactive base such as DABCO (1,4-diazabicyclo[2.2.2]octane) can be employed.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminoindole via Leimgruber-Batcho Synthesis

Adapted from literature procedures for the synthesis of 4-substituted indoles.[6]

Step 1: Enamine Formation

  • To a solution of 2-methyl-3-nitroaniline (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.1 eq).

  • Heat the mixture to 110-120 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated enamine by filtration, wash with water, and dry under vacuum.

Step 2: Reductive Cyclization

  • Suspend the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Introduce a hydrogen source, either by bubbling hydrogen gas or by adding a transfer hydrogenation reagent like hydrazine hydrate or ammonium formate.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-aminoindole.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of 4-Aminoindole

A general procedure for selective N-methylation of indoles.[7]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-aminoindole (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualization of Synthetic Pathway and Side Product Formation

Synthesis_of_1_methyl_1H_indol_4_amine start 2-Methyl-3-nitroaniline enamine Intermediate Enamine start->enamine Leimgruber-Batcho Step 1 dmf_dma DMF-DMA, Pyrrolidine dmf_dma->enamine reduction Reduction (e.g., H2/Pd-C) aminoindole 4-Aminoindole reduction->aminoindole methylation N-Methylation (e.g., NaH, MeI) final_product This compound methylation->final_product enamine->aminoindole Leimgruber-Batcho Step 2 side_reduction Side Products: - N-Hydroxy-4-aminoindole - Azo/Azoxy dimers enamine->side_reduction Incomplete/Side Reduction aminoindole->final_product side_methylation Side Products: - N,N'-Dimethylated - 4-(Methylamino)indole - 4-(Dimethylamino)indole aminoindole->side_methylation Non-selective Methylation

Caption: Synthetic pathway to this compound highlighting key stages and potential side product formation.

Summary of Common Side Products and Troubleshooting

Side Product Potential Cause Troubleshooting Actions
N-Hydroxy-4-aminoindole Incomplete reduction of the nitro group.Increase reaction time, temperature, or amount of reducing agent. Monitor reaction progress closely by TLC/LC-MS.
Azo/Azoxy Dimers Bimolecular coupling of nitroso intermediates during reduction.Ensure efficient stirring and controlled addition of the reducing agent to minimize local concentration of intermediates.[2]
N,N'-Dimethylated Product Use of a strong, nucleophilic base or excess methylating agent.Use a non-nucleophilic base like NaH. Use stoichiometric amounts of the methylating agent.
4-(Methylamino)indole / 4-(Dimethylamino)indole Methylation at the more basic 4-amino group.Protect the 4-amino group before N-methylation, followed by deprotection. Alternatively, optimize the base and reaction conditions to favor N1-alkylation.
N-Methoxycarbonylated Indole Use of dimethyl carbonate with a strong base like DBU.[5]Use a milder base such as DABCO when using dimethyl carbonate as the methylating agent.[5]

References

Technical Support Center: Troubleshooting Failed Reactions of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-methyl-1H-indol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge for future experimental design.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Handling

This section covers fundamental properties and handling procedures for this compound. Understanding these basics is the first step in preventing reaction failures.

Q1: What are the key structural features and reactive sites of this compound?

A1: this compound possesses multiple sites of reactivity, which can be both an opportunity and a challenge. The primary reactive centers are:

  • The 4-amino group: This exocyclic primary amine is a strong nucleophile and the intended site for many reactions like acylation, sulfonylation, and C-N cross-coupling. Its reactivity is typical of an aniline derivative.

  • The Indole C3 Position: The C3 position of the indole ring is highly electron-rich and susceptible to electrophilic attack.[1] This nucleophilicity is a common source of side reactions if not properly controlled.

  • The Indole N1-Methyl Group: The nitrogen of the indole ring is already alkylated with a methyl group. This prevents N-H deprotonation chemistry common to free indoles but does not significantly reduce the nucleophilicity of the ring itself.[1][2]

The presence of the electron-donating amino group at C4 further activates the benzene portion of the indole ring towards electrophilic substitution, though C3 remains the most reactive carbon on the pyrrole ring.

Caption: Reactivity map of this compound.

Q2: How should I store and handle this reagent to prevent degradation?

A2: 4-Aminoindoles can be sensitive to air and light. Oxidation is a primary degradation pathway, often leading to the formation of colored impurities which can complicate reactions and purification.[3][4][5]

  • Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (-4°C to -20°C) is recommended.

  • Handling: When weighing and dispensing the reagent, work quickly and, if possible, under a blanket of inert gas. Avoid prolonged exposure to ambient air. Always use clean spatulas and glassware to prevent cross-contamination.

Q3: What are the best practices for purification of products derived from this amine?

A3: The basicity of the 4-amino group can cause significant peak tailing during silica gel column chromatography. To mitigate this:

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide in the solvent mixture will neutralize the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.[6]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina.

Part 2: Troubleshooting Specific Reaction Failures

This section provides a systematic, cause-and-effect approach to diagnosing and solving common failed reactions.

Scenario A: Failed Acylation / Amide Bond Formation

Q: My acylation reaction of the 4-amino group with an acyl chloride or carboxylic acid is low-yielding. I'm observing unreacted starting material and multiple unidentified byproducts. What's going wrong?

A: This is a frequent issue stemming from the compound's competing nucleophilic sites and potential for side reactions. Let's break down the likely causes and solutions.

Root Cause Analysis & Solutions:

  • Cause: Competing C3-Acylation. The indole C3 position is highly nucleophilic and can compete with the 4-amino group for the acylating agent, especially under Lewis acidic conditions or with highly reactive acyl chlorides.[7][8]

    • Solution 1: Optimize Base and Order of Addition. When using an acyl chloride, use a non-nucleophilic base like triethylamine or DIPEA. Add the base to a solution of the amine first to ensure it is the most nucleophilic species present before slowly adding the acylating agent at a low temperature (e.g., 0 °C).

    • Solution 2: Use Peptide Coupling Reagents. For coupling with a carboxylic acid, standard peptide coupling reagents (e.g., HATU, HBTU, EDC) are highly effective. These reagents generate a less reactive activated ester in situ, which is more selective for the more nucleophilic amino group over the C3 position.

  • Cause: Poor Reagent Quality or Stoichiometry.

    • Acylating Agent: Acyl chlorides can hydrolyze if exposed to moisture. Carboxylic acids may contain water. Ensure all reagents are anhydrous.

    • Base: Ensure the base is pure and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents for acyl chlorides, more for coupling reagents).

    • Solution: Use freshly opened or purified reagents. Run the reaction under a strict inert atmosphere.

  • Cause: Product Instability. The resulting N-acyl product might be unstable under the reaction or workup conditions.

    • Solution: Ensure the workup is non-acidic unless the product is known to be stable. Analyze the crude reaction mixture by LC-MS or ¹H NMR before workup to determine if the product formed and then decomposed.

Troubleshooting Workflow: Failed Acylation

Acylation_Troubleshooting start Low / No Acylation Product check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm sm_present Starting Material Dominant check_sm->sm_present Unreacted? byproducts Complex Mixture / Byproducts Observed check_sm->byproducts New Spots? reagents Verify Reagent Purity & Stoichiometry (Amine, Acylating Agent, Base) sm_present->reagents conditions Optimize Reaction Conditions sm_present->conditions c3_acylation Check for C3 Acylation Isomer byproducts->c3_acylation reagent_sol Action: Use fresh/anhydrous reagents. Run under inert atmosphere. reagents->reagent_sol condition_sol Action: Switch to peptide coupling agents (HATU/EDC). Screen non-nucleophilic bases (DIPEA). Vary temperature (start at 0°C). conditions->condition_sol c3_sol Action: Use milder conditions. Consider protecting the 4-amino group if C3 reaction is desired later. c3_acylation->c3_sol

Caption: Systematic workflow for troubleshooting failed acylation reactions.

Scenario B: Failed Suzuki-Miyaura or Buchwald-Hartwig Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling with a halo-aryl partner to functionalize the 4-amino group, but the reaction fails. I'm recovering starting materials or seeing significant protodeboronation of my boronic acid.

A: Cross-coupling reactions on nitrogen-rich heterocycles can be challenging due to catalyst inhibition or poisoning.[9] The lone pairs on both the 4-amino nitrogen and the indole nitrogen can coordinate to the palladium center, disrupting the catalytic cycle.

Root Cause Analysis & Solutions:

  • Cause: Catalyst Inhibition/Poisoning. Both nitrogen atoms in your starting material can act as ligands for the palladium catalyst, leading to inactive catalyst complexes. This is a well-documented issue with nitrogen-rich heterocycles.[9]

    • Solution 1: Ligand Selection is Critical. Standard ligands like PPh₃ may not be effective. Use electron-rich, sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands bind tightly to the palladium, preventing substrate inhibition and promoting the desired catalytic cycle.

    • Solution 2: Use a Pre-catalyst. Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) are often more robust and efficient in these challenging systems.

  • Cause: Boronic Acid Degradation. Heteroaryl boronic acids can be unstable and prone to protodeboronation (loss of the B(OH)₂ group), especially at elevated temperatures or in the presence of water and base.[10]

    • Solution: Use freshly purchased boronic acid or a more stable derivative like a boronate ester (e.g., a pinacol ester). Ensure your solvent is rigorously deoxygenated and dry. Add the boronic acid last, after the other components have been heated under inert gas.

  • Cause: Incorrect Base/Solvent Combination. The choice of base is crucial and often substrate-dependent. An inappropriate base can fail to promote the reaction or can accelerate boronic acid decomposition.

    • Solution: Screen a panel of bases. K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices. K₃PO₄ is often effective and milder than other carbonate bases. The solvent system (e.g., Dioxane/H₂O, Toluene, DMF) should also be optimized.[11]

Data Presentation: Recommended Conditions for Screening

ParameterCondition 1 (Standard)Condition 2 (Bulky Ligand)Condition 3 (Milder Base)
Catalyst Pd(PPh₃)₄XPhos Pd G3SPhos Pd G2
Ligand NoneNoneNone
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane / H₂O (4:1)TolueneTHF / H₂O (10:1)
Temperature 90-100 °C100 °C80 °C
Scenario C: Lack of Regioselectivity - Unwanted Ring Functionalization

Q: I am trying to perform a reaction on the 4-amino group, but I am getting a mixture of products, including substitution on the indole ring. How do I control the regioselectivity?

A: This is a classic challenge that requires a strategic use of protecting groups. The key is to temporarily "mask" the reactivity of one site to direct the reaction to another.

Strategic Approach: Protecting Groups

Protecting_Groups cluster_path1 Pathway A: Functionalize Indole Ring cluster_path2 Pathway B: Functionalize 4-Amino Group start Starting Material This compound protect_N4 1. Protect 4-NH₂ (e.g., with Boc₂O) start->protect_N4 react_N4 1. React at 4-NH₂ (e.g., Acylation) start->react_N4 react_C3 2. React at C3/C5 (e.g., Electrophilic Bromination) protect_N4->react_C3 deprotect_N4 3. Deprotect 4-NHBoc (e.g., with TFA) react_C3->deprotect_N4 product1 Product: Ring-Functionalized Amine deprotect_N4->product1 product2 Product: N-Functionalized Indole react_N4->product2

Caption: Strategic use of protecting groups to control regioselectivity.

  • To Functionalize the Indole Ring (e.g., at C3): You must first protect the 4-amino group.

    • Protocol: React this compound with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in a solvent like DCM or THF.[12] This forms the Boc-protected amine. The Boc group is electron-withdrawing, slightly deactivating the benzene ring, but more importantly, it prevents the amine from reacting with electrophiles. You can then perform your desired reaction on the indole ring (e.g., bromination at C3 with NBS). Finally, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) to reveal the free amine.

  • To Functionalize the 4-Amino Group (Exclusively): As discussed in Scenario A, the key is to use conditions that favor reaction at the more nucleophilic amine.

    • Protocol: Use mild acylation conditions (peptide coupling agents) or carefully controlled addition of acyl halides at low temperatures. For many reactions, protection of the indole ring is not necessary if the conditions are chosen correctly. However, if you are using very harsh electrophiles that are known to react with indoles, a temporary protecting group on the indole nitrogen might be considered, though this is less common for N-methyl indoles.

Part 3: Validated Experimental Protocols
Protocol 1: Selective N-Acylation of the 4-Amino Group using HATU

This protocol provides a reliable method for selectively forming an amide bond at the 4-amino position, minimizing C3-acylation side products.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq.) and anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Addition: Add a solution of this compound (1.05 eq.) in a minimal amount of anhydrous DMF dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 0.5% triethylamine.

References

Technical Support Center: Optimization of Reaction Conditions for N-Methylation of 4-Aminoindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-methylated 4-aminoindoles. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols but the underlying chemical logic to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-methylation of indoles, and which are suitable for 4-aminoindole?

The N-methylation of indoles is a foundational transformation in organic synthesis. Classically, this involves deprotonating the indole nitrogen with a base followed by quenching the resulting anion with an electrophilic methyl source. However, the presence of a nucleophilic amino group at the C4 position of 4-aminoindole introduces a significant selectivity challenge.

Classical Methods:

  • Methyl Halides/Sulfates: Reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) with bases such as sodium hydride (NaH), potassium hydroxide (KOH), or sodium amide (NaNH₂) are traditional choices.[1] These reagents are highly reactive but suffer from high toxicity, and their reactivity can lead to poor selectivity and over-methylation with a substrate like 4-aminoindole.[2][3]

Modern & Selective Methods:

  • Dimethyl Carbonate (DMC): An environmentally safer and less toxic methylating agent.[1][2] It is often used with a mild base like potassium carbonate (K₂CO₃) at elevated temperatures. Its lower reactivity can be advantageous for selectivity.

  • Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) has emerged as a safe, easy-to-handle solid reagent that provides excellent monoselectivity for N-methylation of indoles, often in the presence of cesium carbonate (Cs₂CO₃).[3][4][5] This method is particularly attractive for complex molecules and late-stage functionalization.

  • Other Mild Reagents: Methyl trifluoroacetate (MTFA) with a base like potassium tert-butoxide (t-BuOK) offers another mild alternative for methylation.[6]

For 4-aminoindole, the key is to favor methylation at the less basic indole nitrogen (N1) over the more basic amino group (N4). This often necessitates either a protecting group strategy or the use of a highly selective, modern methylation protocol.

Q2: What is the primary chemical challenge when N-methylating 4-aminoindole?

The core challenge is chemoselectivity . 4-aminoindole possesses two distinct nitrogen nucleophiles:

  • The Indole Nitrogen (N1): This nitrogen's lone pair is part of the aromatic sextet, making it significantly less basic and nucleophilic. Deprotonation is required for it to become reactive.

  • The Amino Group Nitrogen (N4): This is a primary arylamine nitrogen. It is more basic and nucleophilic than the indole nitrogen and can react directly with electrophilic methylating agents, leading to undesired N4-methylated, N4,N4-dimethylated, and N1,N4-polymethylated byproducts.

Therefore, a successful strategy must differentiate between these two sites.

Diagram 1: Competing Nucleophilic Sites on 4-Aminoindole

G Figure 1: Potential sites for methylation on 4-aminoindole. cluster_0 4-Aminoindole cluster_1 Reaction Sites C8H8N2   N1 Indole N-H (N1) Less Basic Requires Deprotonation C8H8N2->N1 Site 1 N4 Amino -NH2 (N4) More Basic Directly Nucleophilic C8H8N2->N4 Site 2 Troubleshooting Figure 2: Decision tree for troubleshooting N-methylation. Start Reaction Outcome? LowYield Low / No Conversion Start->LowYield < 80% Conversion SideProducts Mixture of Products Start->SideProducts Impure Product GoodResult High Yield & Purity Start->GoodResult Success! CheckBase Is base strong enough? (e.g., NaH, Cs2CO3) LowYield->CheckBase ProtectN4 Protect 4-Amino Group (e.g., Acetyl, Boc) SideProducts->ProtectN4 N4-Methylation observed ChangeReagent Use Milder Methylating Agent (e.g., DMC, PhMe3NI) SideProducts->ChangeReagent Over-methylation observed IncreaseTemp Increase Temperature CheckBase->IncreaseTemp No CheckReagents Are reagents anhydrous & active? CheckBase->CheckReagents Yes IncreaseTemp->CheckReagents OptimizeStoich Optimize Stoichiometry (1.0-1.2 eq. Me agent) ChangeReagent->OptimizeStoich Workflow Figure 3: Experimental workflow using a protecting group. Start 4-Aminoindole Step1 Step 1: Protection (e.g., Acetic Anhydride) Start->Step1 Intermediate N-(1H-indol-4-yl)acetamide Step1->Intermediate Step2 Step 2: N1-Methylation (e.g., DMC, K2CO3) Intermediate->Step2 ProtectedProduct N-(1-methyl-1H-indol-4-yl)acetamide Step2->ProtectedProduct Step3 Step 3: Deprotection (e.g., HCl or NaOH) ProtectedProduct->Step3 FinalProduct 1-Methyl-1H-indol-4-amine Step3->FinalProduct

References

how to remove impurities from 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-methyl-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification challenges associated with this compound. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Critical Safety & Handling

Before initiating any purification protocol, it is imperative to understand the hazard profile of this compound.

Question: What are the primary hazards associated with this compound and what precautions must I take?

Answer: Based on available safety data, this compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Key Hazards:

  • Toxicity: The compound is harmful if swallowed and toxic in contact with skin.

  • Irritation: It is known to cause serious eye irritation.

  • Environmental Hazard: It is very toxic to aquatic life.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1]

  • Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2][3]

  • Handling: Avoid all direct contact. In case of skin contact, immediately remove all contaminated clothing and rinse the skin thoroughly with water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Some suppliers recommend refrigerated or freezer storage.[3][5]

  • Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste, following all local and national regulations to prevent environmental release.[2]

Section 2: Troubleshooting & Purification Protocols

This section addresses specific experimental challenges in a question-and-answer format, providing detailed, step-by-step protocols grounded in established chemical principles.

FAQ 1: Identifying the Problem

Question: My crude sample of this compound shows multiple spots on a TLC plate. What are the likely impurities?

Answer: The identity of impurities is intrinsically linked to the synthetic route used. A common method for synthesizing this compound is the N-methylation of 4-aminoindole.

Common Impurities May Include:

  • Unreacted Starting Material: Residual 4-aminoindole is a very common impurity.

  • Byproducts from Synthesis: If the indole ring was constructed via a method like the Leimgruber-Batcho synthesis, precursors such as substituted nitroanilines or intermediate enamines could be present if the reaction did not go to completion.[6]

  • Degradation Products: Indoles, particularly those with electron-donating amino groups, can be susceptible to oxidation and may darken over time when exposed to air and light.[7]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, Ethyl Acetate, Hexanes) may be present.

Your first step is always analytical. Run a Thin Layer Chromatography (TLC) plate using a solvent system such as 7:3 Hexane:Ethyl Acetate to visualize the number of components. Staining with potassium permanganate can help visualize compounds that are not UV-active.

Workflow: Selecting the Appropriate Purification Strategy

The choice of purification method depends on the nature of the impurities, the scale of your reaction, and the physical properties of your compound. The following decision tree illustrates a logical approach to selecting the best strategy.

Purification_Decision_Tree start Start: Crude This compound check_tlc Analyze by TLC. Are impurities close in Rf? start->check_tlc check_solid Is the compound a solid at room temperature? check_tlc->check_solid No (Well Separated) chromatography High-Resolution Purification: Flash Column Chromatography check_tlc->chromatography Yes (Close Rf) check_properties Is the compound thermally stable below 250°C? distillation Purification of Liquid: Vacuum Distillation check_properties->distillation Yes salt_formation Alternative for Oils/Difficult Cases: Acid-Base Extraction or Salt Recrystallization check_properties->salt_formation No / Unsure check_solid->check_properties No (It's an oil) recrystallization Bulk Purification: Recrystallization check_solid->recrystallization Yes end_pure Pure Product chromatography->end_pure recrystallization->end_pure distillation->end_pure salt_formation->end_pure

Caption: Decision workflow for purifying this compound.

FAQ 2: Column Chromatography

Question: My TLC shows several impurities. How do I effectively purify my compound using silica gel column chromatography?

Answer: Flash column chromatography is the most versatile method for separating complex mixtures of indole derivatives.[8] The key to success lies in addressing the basicity of the amine, which can cause significant peak tailing on acidic silica gel.

Detailed Protocol for Flash Column Chromatography:

  • Solvent System Selection:

    • Begin by determining an optimal mobile phase using TLC. A good target is to find a solvent system that gives your desired compound an Rf value of ~0.25-0.35.

    • A common starting point for indole amines is a gradient of Ethyl Acetate (EtOAc) in Hexanes.[6]

    • Crucial Step: To mitigate peak tailing, add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is used.[6] This deactivates the acidic silanol groups on the silica surface, ensuring a sharp, symmetrical peak shape for your amine.

Eluent ComponentPurposeTypical Starting Ratio
Hexanes Non-polar mobile phaseBase Solvent
Ethyl Acetate Polar mobile phaseStart at 10%, increase gradient
Triethylamine (TEA) Basic Modifier (prevents tailing)0.5 - 1% of total volume
  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar solvent mixture (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).[8]

    • Pour the slurry into your column and use gentle air pressure to pack a uniform, stable bed free of cracks or air bubbles.

  • Sample Loading:

    • For the best resolution, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Gently add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate. A shallow gradient is often more effective than a steep one for separating closely related impurities.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

FAQ 3: Recrystallization

Question: My product is a solid with a minor, slightly less polar impurity. Can I use recrystallization?

Answer: Yes, recrystallization is an excellent and scalable technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[9] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution upon cooling.[9]

Detailed Protocol for Recrystallization:

  • Solvent Screening:

    • The goal is to find a solvent or solvent pair that meets the criteria above. Place a few milligrams of your crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to each tube.[10]

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • For amines, polar protic solvents like ethanol or solvent mixtures like Hexane/Ethyl Acetate are often effective.[10][11]

  • Dissolution:

    • Place your crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]

  • Hot Filtration (If Necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, you must perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Expert Tip: If your amine is difficult to crystallize, consider converting it to a salt (e.g., the hydrochloride or acetate salt).[7] Salts often have much better-defined crystal lattices and can be easier to recrystallize. The free base can be regenerated in a subsequent step if needed.

References

Technical Support Center: Characterization of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-methyl-1H-indol-4-amine (CAS 85696-95-3). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile indoleamine intermediate. The unique electronic properties of the indole nucleus, combined with the reactivity of the primary amine at the 4-position, present specific challenges during synthesis, purification, and analytical characterization. This guide provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs) on Handling and Stability

This section addresses the most common initial queries regarding the stability and handling of this compound. Proper storage and handling are critical first steps to ensure the integrity of your analytical data.

Q1: My solid sample of this compound has developed a pink or brownish tint upon storage. What is causing this discoloration and is the material still usable?

A: This is a classic sign of oxidation, a common issue with electron-rich aromatic amines and indole derivatives.[1][2] The indole ring is susceptible to oxidative degradation, often initiated by exposure to atmospheric oxygen and accelerated by light and trace metal impurities. The discoloration is due to the formation of highly conjugated, colored oligomeric or polymeric byproducts.

  • Causality: The pyrrole moiety of the indole ring is easily oxidized.[3] The presence of the activating amino group further increases the electron density of the aromatic system, making it more prone to oxidation compared to unsubstituted indoles.

  • Actionable Advice:

    • Assess Purity: Before use, re-analyze the material by HPLC-UV or LC-MS to quantify the purity. If the purity has dropped below your experimental tolerance (e.g., <95%), repurification by flash column chromatography is recommended.

    • Prevention: Store the compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at low temperatures (-20°C is ideal for long-term storage).

Q2: What are the recommended solvents for dissolving and storing this compound for analysis?

A: Solubility and stability are key considerations.

  • For NMR: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as it will solubilize the compound well and allow for the observation of the amine (-NH2) protons. Deuterated chloroform (CDCl3) can also be used, but the amine protons may exchange or be broadened.

  • For HPLC/LC-MS: A typical starting point is to dissolve the compound in HPLC-grade methanol, acetonitrile, or a mixture containing a small amount of DMSO.

  • Stability in Solution: Solutions are generally less stable than the solid material. Prepare solutions fresh for analysis whenever possible. If you must store solutions, even for a few hours in an autosampler, use a cooled sample tray (e.g., 4°C) and amber vials to minimize degradation.

Q3: Are there any specific safety precautions I should take when handling this compound?

A: While specific toxicology data for this exact compound is limited, it should be handled with the standard precautions for a novel amine-containing heterocyclic compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid creating dust.

  • Disposal: Dispose of chemical waste in accordance with your institution's guidelines.

Part 2: Troubleshooting Chromatographic Analysis (HPLC & LC-MS)

Chromatography is the workhorse for assessing the purity and reaction progress of this compound. However, its basic amine and polar indole functionalities can lead to common issues.

Q4: I'm observing severe peak tailing for my compound on a standard C18 reverse-phase HPLC column. What is the cause and how can I fix it?

A: This is a highly common problem caused by the interaction of the basic 4-amino group with acidic silanol groups on the surface of the silica-based C18 stationary phase. This secondary interaction leads to poor peak shape.

  • Mechanism: The free silanol groups (Si-OH) on the silica backbone can be deprotonated, leaving a negative charge (Si-O-). The basic amine on your molecule can be protonated, carrying a positive charge. This ionic interaction is strong and kinetically slow, causing the analyte molecules to "stick" to the column and elute slowly, resulting in a tailed peak.

  • Troubleshooting Workflow:

    G start Problem: Peak Tailing option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Change Column Hardware start->option2 sub_option1a Add Competing Base (e.g., 0.1% Triethylamine) option1->sub_option1a Mechanism: TEA competes for silanol sites sub_option1b Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) option1->sub_option1b Mechanism: Protonates amine (analyte) and suppresses silanol ionization sub_option2a Use End-Capped Column option2->sub_option2a Mechanism: Reduces available silanol groups sub_option2b Switch to a Different Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) option2->sub_option2b Mechanism: Offers different interaction mechanisms result_good Result: Symmetrical Peak sub_option1a->result_good sub_option1b->result_good sub_option2a->result_good sub_option2b->result_good

    Caption: Workflow for troubleshooting HPLC peak tailing.

Q5: My analyte signal in LC-MS (ESI+) is inconsistent or lower than expected. What could be the issue?

A: Low or inconsistent signal in Electrospray Ionization Mass Spectrometry (ESI-MS) can stem from several factors related to both the molecule's properties and the analytical method.

  • In-source Oxidation: The high voltages and temperatures in the ESI source can promote oxidation of this sensitive molecule, leading to a loss of the desired [M+H]+ ion.

  • Poor Protonation: While the amine is basic, efficient protonation depends on the mobile phase pH. If the pH is too high, the analyte will be neutral and will not ionize well in positive mode.

  • Ion Suppression: Matrix components or mobile phase additives (like TFA, which is a strong ion-pairing agent) can suppress the ionization of your analyte.

Recommended Actions:

  • Optimize Mobile Phase: Use formic acid (0.1%) instead of TFA. Formic acid provides a proton source without causing significant ion suppression.

  • Tune Source Parameters: Lower the source temperature and capillary voltage to the minimum required for a stable signal to reduce the risk of degradation.

  • Check for Adducts: Look for common adducts like [M+Na]+ or [M+K]+. If these are abundant, it indicates that your mobile phase or sample may be contaminated with salts. Also, look for an [M+16+H]+ peak, which would be a clear indicator of oxidation.

Table 1: Recommended Starting HPLC-UV/DAD Method
ParameterRecommended ConditionRationale
Column C18, 2.5-5 µm, 4.6 x 150 mm (with end-capping)Standard reverse-phase chemistry; end-capping minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and ESI+ signal without suppression.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (DAD) 220 nm, 280 nmIndoles have strong absorbances at these wavelengths.
Injection Vol. 5 µLA small volume minimizes column overload.

Part 3: Troubleshooting Spectroscopic Characterization (NMR & MS)

NMR and MS are essential for unambiguous structure confirmation. Here’s how to address challenges specific to this compound.

Q6: The amine (-NH2) protons are not visible in my 1H NMR spectrum run in CDCl3. Did my reaction fail?

A: Not necessarily. This is a very common phenomenon. The two protons on the primary amine are acidic and can undergo rapid chemical exchange with trace amounts of acidic protons in the solvent (like residual water) or on the glass surface of the NMR tube. This rapid exchange broadens the signal, often to the point where it disappears into the baseline.

  • Confirmation Protocol: D₂O Shake

    • Acquire your standard ¹H NMR spectrum in a solvent like DMSO-d6 where the NH₂ peak is usually visible as a broad singlet.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30 seconds.

    • Re-acquire the ¹H NMR spectrum.

    • Result: The protons on the amine will exchange with deuterium from the D₂O (NH₂ -> ND₂). Since deuterium is not observed in ¹H NMR, the peak corresponding to the amine protons will completely disappear. This confirms the peak's identity.

    Caption: Logic diagram for D₂O exchange experiment.

Q7: What are the expected chemical shifts in ¹H and ¹³C NMR for this molecule?

A: While an experimental spectrum for this specific molecule is not widely published, we can predict the shifts with high confidence based on data from analogues like 1-methylindole and 4-aminoindole.[4][5] The N-methyl group will be a singlet around 3.7 ppm. The aromatic region will show characteristic indole patterns, influenced by the electron-donating amino group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6)
PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
N1-CH₃¹H~3.75 (s, 3H)~32.5N-methyl group.
H-2¹H~7.10 (d, J=3.0 Hz, 1H)~125.0Pyrrole ring proton.
H-3¹H~6.35 (d, J=3.0 Hz, 1H)~100.0Pyrrole ring proton.
NH₂¹H~5.0 (br s, 2H)-Broad, exchangeable.
C-4¹³C-~142.0Carbon attached to the amine.
H-5¹H~6.40 (d, J=7.5 Hz, 1H)~104.0Benzene ring proton.
H-6¹H~6.95 (t, J=7.8 Hz, 1H)~123.0Benzene ring proton.
H-7¹H~6.80 (d, J=8.0 Hz, 1H)~110.0Benzene ring proton.
C-7a¹³C-~138.0Bridgehead carbon.
C-3a¹³C-~128.0Bridgehead carbon.

Q8: What is the expected fragmentation pattern in ESI-MS/MS for the [M+H]⁺ ion of this compound (m/z 147.09)?

A: The protonated molecule (m/z 147.09) will likely fragment in a predictable manner for indoleamines.[6][7] The most probable fragmentation pathways involve the loss of small, stable neutral molecules or radicals.

  • Primary Fragment: Loss of the methyl radical (•CH₃) from the protonated nitrogen is a likely pathway, leading to a fragment at m/z 132 .

  • Secondary Fragment: Subsequent loss of ammonia (NH₃) from the fragment at m/z 132 could occur, yielding a fragment at m/z 115 .

  • Alternative Pathway: Cleavage of the pyrrole ring, a characteristic fragmentation for indoles, can also occur, though it may be less favored.

Part 4: Identification of Synthesis-Related Impurities

Understanding potential impurities from the synthetic route is crucial for developing robust purification methods. A common synthesis involves the N-methylation of 4-aminoindole.[8][9]

Q9: During the N-methylation of 4-aminoindole, I observe an impurity with the same mass as my product but a different retention time and NMR spectrum. What is it?

A: This is likely a C-alkylation byproduct. The indole ring has multiple nucleophilic positions. While N-alkylation is generally favored under conditions using a strong base like NaH, competitive alkylation can occur at the C3 position, which is also electron-rich.[8]

Q10: What other common impurities should I look for?

A: Besides isomeric impurities, you should monitor for starting materials and byproducts from side reactions.

Table 3: Common Process-Related Impurities
Impurity NameStructureΔ Mass from ProductIdentification Method
4-Aminoindole Precursor-14 DaLC-MS
1,3-Dimethyl-1H-indol-4-amine C3-Alkylation Isomer0 DaHPLC (different RT), ¹H NMR
Di-methylated Product N,N-dimethyl or N,C-dimethyl+14 DaLC-MS
Oxidized Dimer Complex+(~290) DaLC-MS (look for M+M-2H)

References

Technical Support Center: Scaling Up the Synthesis of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, we address common problems with practical, evidence-based solutions in a question-and-answer format, providing troubleshooting guides and detailed protocols to ensure your success.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active molecules. While several synthetic routes exist, scaling up the production of this compound from laboratory to pilot or manufacturing scale presents a unique set of challenges. These can range from managing exothermic reactions and controlling regioselectivity to ensuring product purity and maximizing yield. This guide will focus on the most common synthetic pathway: the nitration of 1-methylindole followed by the reduction of the resulting nitroindole intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Synthesis of 1-methylindole (Starting Material)

Q1: What is the most reliable method for preparing 1-methylindole on a larger scale?

A1: For large-scale synthesis, the reaction of indole with a methylating agent in the presence of a base is a common and effective method. A robust procedure involves the use of sodium amide in liquid ammonia, followed by the addition of methyl iodide.[1] This method is well-documented and provides high yields.[1]

Troubleshooting: 1-methylindole Synthesis

Problem Potential Cause Solution
Low Yield Incomplete deprotonation of indole.Ensure the sodium amide is freshly prepared or of high quality. Allow sufficient time for the deprotonation to complete before adding the methylating agent.
Loss of volatile reactants/products.Use a well-sealed reaction vessel and a condenser, especially when working with liquid ammonia.[1]
Presence of Unreacted Indole Insufficient methylating agent or base.Use a slight excess (1.1-1.2 equivalents) of both the base and methylating agent to drive the reaction to completion.[1]
Formation of Side Products Reaction with residual water.Ensure all reagents and solvents are anhydrous. The presence of water can quench the strong base.
Part 2: Nitration of 1-methylindole

Q2: I'm observing the formation of multiple nitro isomers during the nitration of 1-methylindole. How can I selectively obtain the desired 4-nitro isomer?

A2: The nitration of 1-methylindole is notoriously challenging regarding regioselectivity. The indole nucleus is highly activated, leading to nitration at various positions, with the C3, C5, and C6 positions being particularly susceptible.[2][3] To favor the formation of 1-methyl-4-nitroindole, careful control of reaction conditions is paramount. Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), and maintaining a low reaction temperature can improve the selectivity for the 4-position.[2]

Troubleshooting: Nitration of 1-methylindole

Problem Potential Cause Solution
Low Yield of 4-Nitro Isomer Competing side reactions and formation of other isomers (e.g., 3-, 5-, 6-nitro).[2][3]Use milder nitrating agents like acetyl nitrate.[2] Control the reaction temperature carefully, typically at low temperatures (-10 to 0 °C), to favor the desired isomer.
Formation of a Dark, Tarry Mixture Polymerization of the indole ring under strong acidic conditions.[2]Avoid strong, non-oxidizing acids. Add the nitrating agent slowly and at a low temperature to control the exothermicity of the reaction.[2]
Difficult Purification Presence of multiple, closely-eluting nitroisomers.Employ careful column chromatography. Sometimes, recrystallization of the crude product can enrich the desired 4-nitro isomer before chromatographic purification.

Workflow for Selective Nitration:

Nitration_Workflow Start 1-methylindole Reaction Slowly add Acetyl Nitrate to 1-methylindole solution at -10 to 0 °C Start->Reaction Nitrating_Agent Prepare Acetyl Nitrate (HNO3 + Acetic Anhydride) Nitrating_Agent->Reaction Quench Quench with ice-water Reaction->Quench Extraction Extract with an organic solvent Quench->Extraction Purification Purify by column chromatography Extraction->Purification Product 1-methyl-4-nitroindole Purification->Product

Caption: Controlled nitration of 1-methylindole.

Part 3: Reduction of 1-methyl-4-nitroindole

Q3: What is the most efficient and scalable method for reducing 1-methyl-4-nitroindole to this compound?

A3: Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic nitro groups and is well-suited for scale-up.[4] Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[4] Alternative methods include the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. However, catalytic hydrogenation is often preferred due to milder reaction conditions and easier product work-up.

Troubleshooting: Reduction of 1-methyl-4-nitroindole

Problem Potential Cause Solution
Incomplete Reaction Inactive catalyst or insufficient hydrogen pressure.Ensure the catalyst is fresh and active. Increase the hydrogen pressure or reaction time. The reaction can be monitored by TLC or HPLC.
Formation of Side Products Over-reduction or side reactions.Optimize the reaction time and temperature. Ensure the starting material is pure, as impurities can sometimes poison the catalyst.
Difficult Product Isolation The product, being an amine, can be basic and may adhere to silica gel during chromatography.During work-up, after filtering off the catalyst, perform an acid-base extraction to isolate the amine. For chromatographic purification, consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.[5]

Experimental Protocol: Catalytic Hydrogenation of 1-methyl-4-nitroindole

  • Preparation: In a suitable hydrogenation vessel, suspend 1-methyl-4-nitroindole (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, often using a solvent system containing a small percentage of triethylamine to improve peak shape.[5]

Decision Tree for Troubleshooting the Overall Synthesis:

Troubleshooting_Synthesis Start Low overall yield of This compound Step1_Check Check yield and purity of 1-methylindole Start->Step1_Check Step2_Check Check yield and purity of 1-methyl-4-nitroindole Step1_Check->Step2_Check Step 1 OK Low_Step1 Problem in methylation step. Refer to Part 1 Troubleshooting. Step1_Check->Low_Step1 Low Yield/Purity Step3_Check Check yield and purity of final product Step2_Check->Step3_Check Step 2 OK Low_Step2 Problem in nitration step. Refer to Part 2 Troubleshooting. Step2_Check->Low_Step2 Low Yield/Purity Low_Step3 Problem in reduction step. Refer to Part 3 Troubleshooting. Step3_Check->Low_Step3 Low Yield/Purity

Caption: Troubleshooting the synthesis of this compound.

Alternative Synthetic Routes

While the nitration-reduction sequence is common, other methods for introducing the 4-amino group exist. For instance, the Leimgruber-Batcho indole synthesis, starting from an appropriately substituted ortho-nitrotoluene, can be adapted.[5] This method can offer advantages in terms of regioselectivity. Another approach involves the cyclization of 2-alkynylanilines.[6] The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and the specific purity requirements of the final product.

Conclusion

Scaling up the synthesis of this compound requires careful attention to reaction conditions, particularly during the nitration step, to control regioselectivity and minimize side product formation. The troubleshooting guides and protocols provided in this technical support center are intended to assist researchers in overcoming the common challenges associated with this synthesis. By understanding the underlying chemical principles and implementing robust experimental procedures, the efficient and scalable production of this valuable intermediate can be achieved.

References

avoiding over-methylation in the synthesis of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge in the synthesis of 1-methyl-1H-indol-4-amine: preventing undesired over-methylation at the C4 primary amine. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure selective N-1 methylation and maximize the yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when methylating 4-aminoindole?

The main difficulty in synthesizing this compound is achieving selective methylation. The starting material, 4-aminoindole, possesses two nucleophilic nitrogen atoms: the N-1 of the indole ring and the N-4 of the primary amine.[1] Traditional methylation methods can lead to a mixture of products, including the desired N-1 methylated product, the undesired N-4 methylated product (4-(methylamino)-1H-indole), the di-methylated N-1, N-4 product, and even the tri-methylated quaternary ammonium salt. This lack of selectivity complicates purification and significantly reduces the yield of the target molecule.

Q2: Why is the indole N-1 position typically more reactive towards methylation than the C4-amino group?

The indole N-1 proton is more acidic (pKa ≈ 17 in DMSO) than the protons of the C4-amino group (pKa ≈ 30-35). Consequently, a suitable base will preferentially deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion. This anion then readily attacks the methylating agent. However, the C4-amino group remains nucleophilic and can compete in the reaction, especially under harsh conditions or with highly reactive methylating agents, leading to over-methylation.[1][2]

Q3: What are the main strategies to achieve selective N-1 methylation?

There are two primary strategies to ensure the selective synthesis of this compound:

  • Controlled Methylation: This involves carefully selecting a mild methylating agent and optimizing reaction conditions (base, solvent, temperature, stoichiometry) to favor the kinetics of N-1 methylation over N-4 methylation.

  • Protecting Group Strategy: This approach involves temporarily "masking" the reactive C4-amino group with a protecting group. With the amine protected, the indole nitrogen can be methylated without competition. The protecting group is then removed in a subsequent step to yield the final product.[3][4]

Troubleshooting Guide: Overcoming Over-methylation

This section provides detailed solutions to common problems encountered during the synthesis.

Problem 1: My reaction yields a mixture of mono-, di-, and tri-methylated products on the C4-amine.

Probable Cause: This is a classic sign of over-methylation, likely caused by a methylating agent that is too reactive or reaction conditions that are too harsh. Strong methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are highly reactive and often lack selectivity, leading to multiple additions to the primary amine.[2][5]

Solution: Employ a Milder, More Selective Methylating Agent.

Switching to a less reactive methylating agent can provide the necessary selectivity. Dimethyl carbonate (DMC) is an excellent "green" alternative that often provides high selectivity for N-methylation of indoles with minimal byproducts.[6]

Protocol: Selective N-1 Methylation using Dimethyl Carbonate (DMC)

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-aminoindole (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent & Reagent Addition: Add a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). Add dimethyl carbonate (DMC, 1.5 - 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 125-130°C) for 2-4 hours.[6] Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and quench by adding water. The product can be extracted with a suitable organic solvent (e.g., ethyl acetate) or collected by filtration if it precipitates.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Methylating AgentReactivitySelectivity ConcernsSafety ProfileReference
Methyl Iodide (MeI) Very HighProne to over-methylation of amines.Toxic, volatile.[5]
Dimethyl Sulfate (DMS) Very HighProne to over-methylation.Highly toxic, carcinogenic.[5]
Dimethyl Carbonate (DMC) ModerateExcellent for selective N-methylation of indoles.Low toxicity, environmentally benign.[6]
Quaternary Ammonium Salts ModerateCan offer high monoselectivity for indoles.[7][8]Generally safe, easy to handle solids.[7][8]
Problem 2: I'm observing low conversion of my starting material, but the product that does form is still over-methylated.

Probable Cause: This issue often points to incomplete deprotonation of the indole nitrogen before the methylating agent is consumed in side reactions. If the indolide anion is not formed efficiently, the more nucleophilic (though less acidic) C4-amino group can directly attack the methylating agent.

Solution: Implement a Protecting Group Strategy.

Protecting the C4-amino group is the most robust method to guarantee exclusive N-1 methylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is easily introduced and can be removed under acidic conditions that leave the N-1 methyl group intact.[9]

Below is a DOT language script for a Graphviz diagram illustrating the workflow.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-1 Methylation cluster_2 Step 3: Deprotection A 4-Aminoindole B Add Boc₂O, DMAP, Pyridine A->B Reagents C tert-Butyl (1H-indol-4-yl)carbamate B->C Product D Add NaH, then MeI in anhydrous DMF C->D Reagents E tert-Butyl (1-methyl-1H-indol-4-yl)carbamate D->E Product F Add Trifluoroacetic Acid (TFA) in DCM E->F Reagents G This compound (Final Product) F->G Product

Caption: Workflow for the Boc-protection strategy.

Protocol: Boc-Protection, Methylation, and Deprotection

Step 1: Protection of the 4-Amino Group [9]

  • Setup: Dissolve 4-aminoindole (1.0 eq) in pyridine under a nitrogen atmosphere. Add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the reaction at room temperature overnight.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with dilute HCl (0.5 N) to remove pyridine and DMAP. Dry the organic layer and concentrate to yield the Boc-protected intermediate, tert-butyl (1H-indol-4-yl)carbamate.

Step 2: N-1 Methylation

  • Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0°C under nitrogen, add a solution of the Boc-protected indole (1.0 eq) in anhydrous DMF dropwise.

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the indolide anion.

  • Methylation: Cool the reaction back to 0°C and add methyl iodide (MeI, 1.1 eq) dropwise. Let the reaction stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection [9]

  • Setup: Dissolve the crude N-methylated intermediate in DCM under a nitrogen atmosphere.

  • Cleavage: Add trifluoroacetic acid (TFA, 10 eq) and stir the reaction for 1 hour at room temperature.

  • Workup: Evaporate the solvents to dryness. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize excess acid. Dry, concentrate, and purify by column chromatography to afford the final product, this compound.

The following diagram illustrates the desired reaction pathway versus the undesired over-methylation pathway.

G cluster_desired Desired Pathway (N-1 Methylation) cluster_undesired Undesired Pathway (Over-methylation) Start 4-Aminoindole + CH₃I Desired_Intermediate Indolide Anion Start->Desired_Intermediate Base (e.g., NaH) Undesired_Intermediate1 N-4 Methylation Start->Undesired_Intermediate1 Direct attack by -NH₂ Desired_Product This compound Desired_Intermediate->Desired_Product + CH₃I Undesired_Intermediate2 N-4,N-4 Di-methylation Undesired_Intermediate1->Undesired_Intermediate2 + CH₃I

Caption: Desired vs. Undesired Methylation Pathways.

By implementing these targeted troubleshooting strategies and protocols, researchers can effectively overcome the challenge of over-methylation and achieve a high-yield, selective synthesis of this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 1-methyl-1H-indol-4-amine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of small organic molecules. This guide provides an in-depth analysis of the 1H and 13C NMR spectral assignments for 1-methyl-1H-indol-4-amine, a key intermediate in various synthetic pathways. In the absence of directly published experimental spectra for this specific molecule, this guide leverages a comparative approach, drawing on established data for structurally related indole derivatives to provide a robust predictive assignment.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole motif is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged structure" in drug discovery. Consequently, the synthesis and characterization of substituted indoles, such as this compound, are of significant interest.[1][2][3]

Predicted 1H and 13C NMR Spectral Assignments for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of published data for similar indole structures.[4][5][6][7] The numbering convention used for the indole ring is presented in the diagram below.

Predicted 1H NMR Data (in CDCl3, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-2~ 6.9 - 7.1dJ ≈ 3.0The H-2 proton of the indole ring typically appears as a doublet due to coupling with H-3. Its chemical shift is influenced by the N-methyl group.
H-3~ 6.4 - 6.6dJ ≈ 3.0Coupled to H-2, this proton is expected to be upfield relative to the benzene ring protons.
H-5~ 6.5 - 6.7dJ ≈ 7.5The amino group at C-4 is a strong electron-donating group, which will shield the ortho proton H-5, shifting it upfield. It will appear as a doublet due to coupling with H-6.
H-6~ 7.0 - 7.2tJ ≈ 7.5This proton will be a triplet due to coupling with both H-5 and H-7.
H-7~ 6.8 - 7.0dJ ≈ 7.5Coupled to H-6, this proton will appear as a doublet.
N1-CH3~ 3.7 - 3.9s-The N-methyl protons will appear as a sharp singlet.
4-NH2~ 3.5 - 4.5br s-The amino protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
Predicted 13C NMR Data (in CDCl3, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2~ 125.0The chemical shift of C-2 is influenced by the adjacent nitrogen and the N-methyl group.
C-3~ 100.0C-3 is typically shielded in the indole ring system.
C-3a~ 128.0A quaternary carbon at the fusion of the two rings.
C-4~ 145.0The carbon bearing the electron-donating amino group will be significantly downfield.
C-5~ 105.0Shielded by the ortho amino group.
C-6~ 122.0Expected in the aromatic region for a benzene ring carbon.
C-7~ 110.0Expected in the aromatic region for a benzene ring carbon.
C-7a~ 137.0The second quaternary carbon at the ring fusion.
N1-CH3~ 33.0A typical chemical shift for an N-methyl group.

Comparative Analysis with Related Indole Structures

The predicted assignments are substantiated by comparing them with the experimentally determined NMR data of related indole derivatives. For instance, in 1-methylindole, the N-methyl protons resonate around 3.76 ppm.[3] The protons of the five-membered ring, H-2 and H-3, show characteristic coupling. The introduction of an amino group at the C-4 position is expected to cause a significant upfield shift of the protons and carbons on the benzene portion of the molecule, particularly at the ortho (C-5) and para (C-7) positions, due to its strong electron-donating nature. This is a well-established trend in the NMR of substituted aromatic compounds.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl3) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl3.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.[8]

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • 1H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • 13C NMR Acquisition :

    • Acquire a proton-decoupled 13C spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of 13C.

    • DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH2, and CH3 groups.[9]

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish 1H-1H coupling networks and confirm the connectivity of protons in the aromatic and pyrrole rings.[9]

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its structural elucidation using NMR.

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation H1_NMR 1D ¹H NMR Assign_Protons Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) H1_NMR->Assign_Protons C13_NMR 1D ¹³C NMR Assign_Carbons Assign ¹³C Signals (Chemical Shift, DEPT) C13_NMR->Assign_Carbons DEPT DEPT DEPT->Assign_Carbons COSY 2D COSY COSY->Assign_Protons HSQC 2D HSQC Correlate_HC Correlate ¹H and ¹³C (HSQC, HMBC) HSQC->Correlate_HC HMBC 2D HMBC HMBC->Correlate_HC Assign_Protons->Correlate_HC Assign_Carbons->Correlate_HC Final_Structure Confirm Structure of This compound Correlate_HC->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. By leveraging comparative data from structurally similar molecules, we have established a reliable set of expected spectral parameters. The detailed experimental protocol and suggested 2D NMR experiments offer a clear pathway for researchers to obtain and interpret their own data, ensuring the accurate structural verification of this important synthetic intermediate. The principles of spectral interpretation outlined herein are broadly applicable across the field of organic chemistry and are fundamental to the robust characterization of novel compounds.

References

A Comparative Guide to the Reactivity of 1-Methyl-1H-Indol-4-Amine and 4-Aminoindole for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, indole scaffolds are a cornerstone of molecular design. Among the vast array of functionalized indoles, 4-aminoindoles are particularly valuable building blocks due to their versatile reactivity and presence in numerous bioactive compounds.[1] This guide provides an in-depth comparison of the chemical reactivity of two closely related 4-aminoindole derivatives: the parent 4-aminoindole and its N1-methylated counterpart, 1-methyl-1H-indol-4-amine .

Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals. The presence or absence of the N1-proton fundamentally alters the electronic properties and available reaction pathways of the indole core, dictating synthetic strategies and product outcomes. This guide will explore these differences through the lens of key chemical transformations, supported by mechanistic insights and representative experimental data, to empower chemists in making informed decisions for their synthetic campaigns.

Core Structural and Electronic Differences

The primary distinction between 4-aminoindole and this compound lies at the N1 position of the indole ring. This single methyl group addition has profound implications for the molecule's reactivity.

  • 4-Aminoindole: Possesses an acidic N-H proton (pKa ≈ 17 in DMSO). This site can be deprotonated under basic conditions, rendering the indole nitrogen a potent nucleophile.[2] It also allows for reactions that proceed via N-H functionalization.

  • This compound: The N1-proton is replaced by a methyl group. This modification blocks all reactions involving N1-deprotonation and subsequent N-functionalization. The methyl group also imparts a slight inductive electron-donating effect, subtly influencing the electron density of the heterocyclic ring.

Caption: Key structural difference between the two indole derivatives.

I. Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, driven by the electron-rich nature of the pyrrole ring.[3] The preferred site of attack is typically the C3 position, as it allows for the formation of a stabilized cationic intermediate without disrupting the aromaticity of the benzene ring.[4]

In both 4-aminoindole and its N1-methylated analog, the powerful electron-donating amino group at C4 further activates the benzene portion of the molecule. However, the pyrrole ring generally remains the more reactive site for electrophiles. Recent studies on 4-aminoindoles have shown that while C3 is electronically favored, functionalization can be directed to the C7 position, particularly in catalyzed reactions, highlighting the complex interplay of electronic and steric factors.[1][5]

Comparative Analysis:

  • Reactivity: The N1-methyl group has a minor electronic influence on the EAS reactivity at the carbon skeleton. Both molecules are highly activated towards electrophiles.

  • Regioselectivity: For most standard EAS reactions (e.g., Vilsmeier-Haack, Mannich), substitution is expected to occur predominantly at the C3 position for both compounds.[4] However, the amino group at C4 can direct electrophiles to the C5 or C7 positions under specific conditions, a reactivity profile that should be similar for both molecules. The primary difference is that 4-aminoindole can undergo competing N1-substitution if the electrophile is also a reagent for N-functionalization (e.g., certain alkylating agents under basic conditions).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product (4-Aminoindole)Predicted Major Product (this compound)Rationale
Vilsmeier-Haack POCl₃, DMF3-Formyl-4-aminoindole1-Methyl-3-formyl-4-aminoindoleC3 is the most nucleophilic carbon.[4]
Mannich Reaction CH₂O, R₂NH3-(Dialkylaminomethyl)-4-aminoindole1-Methyl-3-(dialkylaminomethyl)-4-aminoindolePreferential attack at C3.[4]
Friedel-Crafts Alkylation R-X, Lewis AcidC3, C7, or N1 alkylation mixtureC3 or C7 alkylation4-Aminoindole can undergo competitive N1-alkylation.[1][5]

II. N-Acylation: A Tale of Two Nitrogens

Acylation provides the most dramatic contrast in reactivity. Both molecules contain two nitrogen atoms: the indole nitrogen (N1) and the exocyclic amino nitrogen (N4). Their relative nucleophilicity and accessibility dictate the outcome of acylation reactions.

4-Aminoindole: This molecule presents a chemoselectivity challenge. The indole N-H can be deprotonated by a base, making it highly nucleophilic. The exocyclic C4-amino group is also nucleophilic. The reaction outcome is highly dependent on the conditions.

  • N1-Acylation: Using a strong base (like NaH) to deprotonate the indole nitrogen, followed by addition of an acylating agent (e.g., acyl chloride, anhydride), will favor N1-acylation.

  • N4-Acylation: In the absence of a strong base, or with milder bases, the more nucleophilic exocyclic amine can be selectively acylated. This is a common transformation for primary amines.[6]

  • Di-acylation: Under forcing conditions, acylation at both nitrogen atoms is possible.

This compound: The situation is unambiguous. With the N1 position blocked, acylation can only occur at the exocyclic C4-amino group . This makes this compound an ideal substrate for clean, regioselective N4-acylation to generate the corresponding amide.

G cluster_0 4-Aminoindole Acylation cluster_1 This compound Acylation A 4-Aminoindole B N1-Acylated Product A->B Strong Base (e.g., NaH) C N4-Acylated Product A->C Neutral / Mild Base (e.g., Pyridine) D N1,N4-Diacylated Product A->D Forcing Conditions E This compound F N4-Acylated Product E->F Standard Conditions

Caption: Acylation pathways for the two indole derivatives.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation.[7] For indole substrates, these reactions can be performed on halo-indoles (e.g., Suzuki, Buchwald-Hartwig) or via C-H activation.

Comparative Analysis:

  • Buchwald-Hartwig Amination/Amidation: This reaction typically couples an aryl halide with an amine or amide. If our indoles are functionalized with a halide (e.g., at C5 or C7), the reactivity difference is minimal, as the reaction occurs at the C-X bond. However, if the indole itself is the nucleophile, the N1-H of 4-aminoindole provides a reactive handle for N-arylation, a pathway unavailable to the N1-methylated analog.[8]

  • Suzuki Coupling: In a Suzuki coupling of a bromo-substituted 4-aminoindole, the N1-substituent plays a role in catalyst and ligand selection but does not prevent the reaction. The key difference arises if C-H activation/borylation is attempted, where the N1-H can interfere or direct the reaction differently than an N1-methyl group.

  • C-H Activation: Direct C-H functionalization is sensitive to the electronic and steric environment. The N1-substituent is often used as a directing group. The N-H bond in 4-aminoindole can act as a directing group after coordination to the metal catalyst, potentially leading to different regioselectivity compared to the N-methylated version where such coordination is absent.

Table 2: Comparison in Palladium-Catalyzed Cross-Coupling

Reaction TypeSubstrateExpected Outcome (4-Aminoindole)Expected Outcome (this compound)Key Difference
N-Arylation Indole + Aryl-BrForms N1-aryl bondNo reaction at N1Availability of the N1-H for coupling.
Suzuki Coupling 7-Bromoindole derivative + Boronic AcidC7-Aryl productC7-Aryl productReactivity is generally comparable.[9]
Directed C-H Activation Indole SubstrateN-H can act as a directing groupN-Me offers no N-H direction; steric hindranceThe directing ability of the N1-substituent influences regioselectivity.

Experimental Protocols

Protocol 1: Selective N4-Acetylation of this compound

This protocol details the clean and selective acylation at the exocyclic amino group, taking advantage of the blocked N1 position.

Methodology:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in dichloromethane (DCM, 10 mL) at 0 °C, add pyridine (1.2 mmol, 1.2 equiv.).

  • Slowly add acetyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-(1-methyl-1H-indol-4-yl)acetamide.

Protocol 2: N1 vs. N4-Acylation of 4-Aminoindole under Basic Conditions

This protocol illustrates how reaction conditions can be tuned to favor acylation at the indole nitrogen.

Methodology:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at 0 °C.

  • Add a solution of 4-aminoindole (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzoyl chloride (1.1 mmol, 1.1 equiv.) dropwise.

  • Stir at room temperature for 3-5 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the N1-acylated and potentially N4- and di-acylated products. The product ratio will be highly dependent on the precise reaction conditions.[10][11]

Conclusion

The choice between 4-aminoindole and this compound is a critical decision in synthesis design that hinges on the desired reaction pathway.

  • Choose 4-Aminoindole when the synthetic route requires functionalization at the N1 position (e.g., N-arylation, N-alkylation) or when the N-H group is needed as a directing element in C-H activation. Be prepared to employ protecting group strategies or carefully controlled reaction conditions to manage the chemoselective reactivity of the two nitrogen atoms.

  • Choose this compound for reactions where unambiguous functionalization of the exocyclic C4-amino group is required, such as in amide synthesis. The blocked N1 position simplifies the reaction, often leading to cleaner outcomes and higher yields for N4-acylation, -sulfonylation, or -alkylation without competing side reactions at the indole core.

By understanding these fundamental principles of reactivity, chemists can harness the unique synthetic potential of each molecule, paving the way for the efficient and targeted synthesis of complex indole-based targets.

References

Illuminating the Solid State: A Comparative Guide to the Structural Elucidation of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs rational drug design, and is a prerequisite for intellectual property protection. This guide provides an in-depth technical comparison of methodologies for determining the solid-state structure of the pharmacologically relevant scaffold, 1-methyl-1H-indol-4-amine. While a public crystal structure for this specific molecule is not available as of the writing of this guide, we will present a comprehensive roadmap for its determination via single-crystal X-ray diffraction and compare this gold-standard technique with viable alternatives. The insights provided are grounded in established crystallographic principles and data from closely related indole derivatives.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's behavior in a biological context.

Hypothetical Crystal Structure of this compound: An Educated Prediction

Based on the crystal structures of analogous indole derivatives, we can anticipate key structural features of this compound. For instance, studies on various substituted indoles reveal a predominantly planar indole ring system.[1][2][3][4] The introduction of the methyl group at the N1 position and the amine group at the C4 position will influence the crystal packing through specific intermolecular interactions.

Experimental Protocol: From Powder to Structure

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and culminates in the refinement of diffraction data.

Step 1: Synthesis and Purification of this compound

The synthesis of this compound can be achieved through established synthetic routes, often involving the methylation of 4-aminoindole or the cyclization of a suitably substituted precursor. High purity (>98%) is crucial for successful crystallization and can be achieved by techniques such as flash column chromatography or recrystallization.

Step 2: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is necessary.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Step 3: X-ray Data Collection and Structure Solution

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and displacement parameters.

A Comparative Analysis: Structural Insights from Related Indoles

To contextualize the anticipated structure of this compound, we will compare its expected features with the known crystal structures of 4-aminoindole and other relevant substituted indoles.

Feature4-Aminoindole (Predicted)This compound (Hypothetical) 5-Aminoindole[2]C-3 Substituted Indoles[1]
Indole Ring Planarity Essentially planarExpected to be essentially planarOrthorhombic, Pna2₁Generally planar, with some puckering depending on the substituent
Key Intermolecular Interactions N-H···N hydrogen bonds, π-π stackingN-H···N hydrogen bonds, C-H···π interactions, potential for π-π stackingN-H···π interactionsVaried, including hydrogen bonding and π-π stacking
Crystal System (Common) Monoclinic or OrthorhombicLikely Monoclinic or OrthorhombicOrthorhombicDependent on substituent
Space Group (Common) P2₁/c, P2₁2₁2₁P2₁/c, P2₁2₁2₁Pna2₁Varied

This table presents a predictive comparison based on known crystallographic data of related compounds.

Visualizing the Workflow and Structural Relationships

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of this compound purification Purification (>98%) synthesis->purification screening Screening of Conditions purification->screening growth Single Crystal Growth screening->growth data_collection Data Collection growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Analysis of Bond Lengths, Angles, and Packing structure_solution->analysis

Caption: Experimental workflow for determining the X-ray crystal structure.

structural_comparison cluster_analogs Known Crystal Structures target This compound (Hypothetical Structure) analog1 4-Aminoindole target->analog1 Compare Planarity analog2 5-Aminoindole target->analog2 Compare Interactions analog3 Substituted Indoles target->analog3 Compare Packing

Caption: Logical relationship for comparative structural analysis.

Alternative and Complementary Structural Elucidation Techniques

While SC-XRD is the definitive method, other techniques can provide valuable structural information, especially when single crystals are unobtainable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: High-resolution NMR spectroscopy (¹H, ¹³C, ¹⁵N) in solution provides information about the connectivity and chemical environment of atoms. Advanced techniques like NOESY can reveal through-space proximities, offering insights into the molecule's conformation in solution.

Trustworthiness: While NMR provides excellent data on the molecule's structure in solution, it does not directly describe the solid-state packing and intermolecular interactions that govern crystal formation.

Powder X-ray Diffraction (PXRD)

Expertise & Experience: PXRD is used to analyze polycrystalline samples. It is an excellent tool for identifying crystalline phases, determining purity, and studying polymorphism. While full structure solution from powder data is more complex than from single-crystal data, it is feasible for small molecules.

Trustworthiness: The resolution of a structure determined from PXRD is generally lower than that from SC-XRD. Peak overlap in the diffraction pattern can complicate the analysis.

Computational Modeling

Expertise & Experience: Quantum mechanical calculations (e.g., Density Functional Theory) can predict the gas-phase geometry of a molecule with high accuracy. Crystal structure prediction methods can generate plausible crystal packing arrangements, which can be compared with experimental PXRD data.

Trustworthiness: Computational predictions are theoretical and must be validated by experimental data. The accuracy of crystal structure prediction is still an area of active research.

Conclusion

The determination of the X-ray crystal structure of this compound is an essential step in its development as a research tool or therapeutic agent. Although a public structure is not yet available, this guide provides a comprehensive framework for its elucidation via single-crystal X-ray diffraction. By leveraging established protocols and comparing the expected structure with those of known indole analogs, researchers can confidently approach this critical aspect of molecular characterization. Furthermore, the integration of complementary techniques such as NMR, PXRD, and computational modeling will provide a holistic understanding of this important molecule's structural landscape.

References

A Comparative Guide to the Validation of Analytical Methods for 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 1-methyl-1H-indol-4-amine, a crucial indole derivative. In the absence of extensive published validation data for this specific molecule, this document presents a scientifically grounded, comparative framework based on established principles from the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2).[1][2][3][4] This guide will delve into the validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, offering hypothetical yet realistic experimental data to illustrate the performance of each technique.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] For a compound like this compound, which may act as a key starting material or intermediate in pharmaceutical synthesis, robust and reliable analytical methods are paramount for ensuring identity, purity, and strength. The validation process provides an assurance of reliability during routine use and is a critical component of Good Manufacturing Practices (GMP).[5]

Comparative Overview of Analytical Techniques

The choice of an analytical technique is governed by the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended purpose of the method (e.g., assay, impurity profiling, or identification). For this compound, both HPLC with UV detection and LC-MS offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds.[6][7][8][9] Its versatility, robustness, and cost-effectiveness make it a staple in quality control laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[10][11][12][13] This makes it particularly suitable for the analysis of complex mixtures and for trace-level quantification.

The following sections will detail the validation of hypothetical HPLC and LC-MS methods for the analysis of this compound, with a focus on the key validation parameters as stipulated by ICH guidelines.[3][14][15][16]

Section 1: High-Performance Liquid Chromatography (HPLC-UV) Method Validation

An HPLC method with UV detection is often the first choice for routine quality control due to its simplicity and reliability. This section outlines the validation of a hypothetical reversed-phase HPLC method for the assay of this compound.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Solution: A stock solution of this compound reference standard (1 mg/mL) prepared in methanol, with further dilutions made using the mobile phase.

  • Sample Solution: Prepared by accurately weighing and dissolving the sample in methanol to achieve a target concentration of 0.1 mg/mL.

Validation Parameters and Hypothetical Data

The validation of this HPLC method would encompass the following parameters, with illustrative data presented in the summary table below.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16][17] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) would also be performed to show that the degradation products do not interfere with the main peak.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[16] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The linearity is assessed by the correlation coefficient (r²) of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16] For an assay, the typical range is 80% to 120% of the test concentration.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[16][17] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16][17] It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Data Summary: HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention timeComplies
Linearity Correlation coefficient (r²) ≥ 0.9990.9995
Range 80 - 120 µg/mLEstablished
Accuracy Recovery between 98.0% and 102.0%99.5% - 101.2%
Precision (RSD)
- RepeatabilityRSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness RSD ≤ 2.0% for varied parametersComplies

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD HPLC Method Optimization Specificity Specificity MD->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness LCMS_Validation_Logic cluster_method Method Suitability cluster_quant Quantitative Performance cluster_sample Sample Integrity Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Sensitivity Sensitivity (LLOQ) Sensitivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy

References

comparative study of different synthetic routes to 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-indol-4-amine is a valuable substituted indole that serves as a key building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for constructing the indole ring system from an o-nitrotoluene derivative.[1][2] This two-step process involves the formation of an enamine followed by a reductive cyclization. A key advantage of this route is the commercial availability of a wide range of substituted o-nitrotoluenes, allowing for the synthesis of diverse indole derivatives.[2]

Chemical Rationale and Strategy

This synthetic approach commences with the N-methylation of 2-methyl-3-nitroaniline to generate the requisite starting material, N,2-dimethyl-3-nitroaniline. The core of the Leimgruber-Batcho synthesis then involves the condensation of this o-nitrotoluene derivative with a dimethylformamide acetal to form a push-pull enamine. The electron-withdrawing nitro group enhances the acidity of the benzylic protons, facilitating this condensation.[3] The resulting enamine undergoes a reductive cyclization, where the nitro group is reduced to an amine, which then intramolecularly attacks the enamine moiety to form the indole ring after elimination of a secondary amine.

Leimgruber-Batcho Synthesis cluster_0 Step 1: N-Methylation cluster_1 Step 2: Leimgruber-Batcho Indole Synthesis A 2-Methyl-3-nitroaniline B N,2-Dimethyl-3-nitroaniline A->B  MeI, Base C Enamine Intermediate B->C  DMF-DMA D This compound C->D  Reductive Cyclization (e.g., H2, Pd/C) Fischer Indole Synthesis cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Fischer Indole Synthesis A 3-Nitroaniline B N-Methyl-N-(3-aminophenyl)hydrazine A->B  1. Reduction  2. Diazotization  3. Reduction  4. N-Methylation C Hydrazone Intermediate B->C  Pyruvic Acid D 1-Methyl-1H-indole-4-carboxylic acid C->D  Acid Catalyst (e.g., PPA) E This compound D->E  Decarboxylation & Functional Group Interconversion Synthesis from 4-Nitroindole cluster_0 Step 1: Synthesis of 4-Nitroindole cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitro Reduction A 2-Methyl-3-nitroaniline B 4-Nitroindole A->B  e.g., via Reissert-type synthesis C 1-Methyl-4-nitroindole B->C  MeI, Base D This compound C->D  H2, Pd/C

References

A Comparative Guide to the Biological Activity of 1-Methyl-1H-indol-4-amine and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic molecules with profound biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged scaffold" in the design of novel therapeutic agents. The introduction of a methyl group at the N1 position and an amine group at various positions on the indole ring gives rise to a series of regioisomers, each with a potentially distinct pharmacological profile. This guide provides a comparative analysis of the biological activity of 1-methyl-1H-indol-4-amine and its regioisomers, offering insights for researchers and drug development professionals.

While direct comparative studies across all regioisomers are limited, this guide synthesizes available data to illuminate the structure-activity relationships (SAR) that govern their biological effects. The position of the amine substituent dramatically influences the molecule's interaction with biological targets, leading to a diverse range of activities, from anticancer and antimicrobial to potent effects on the central nervous system.[3]

The Critical Influence of Amine Positioning on Biological Activity

The location of the amine group on the 1-methyl-1H-indole ring is a key determinant of the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and hydrogen bonding capacity. These factors, in turn, dictate the compound's ability to bind to specific biological targets like receptors and enzymes. A study on tryptophan positional isomers highlights that the substitution pattern on the indole ring significantly impacts hydrophobicity and, consequently, biological activity, with C5 and C7 isomers often representing extremes in this regard. This principle of positional isomerism is central to understanding the varied activities of the 1-methyl-1H-indol-amine regioisomers.

Comparative Biological Profiles of 1-Methyl-1H-indol-amine Regioisomers

This section details the known biological activities for derivatives of each regioisomer, drawing from a range of studies. It is important to note that the data presented is often on derivatives of the parent amine and not the simple 1-methyl-1H-indol-amine itself.

1-Methyl-1H-indol-2-amine Derivatives: Focus on Enzyme Inhibition

Derivatives of 1-methyl-1H-indol-2-amine have been investigated for their potential as enzyme inhibitors, particularly targeting monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[1]

  • Monoamine Oxidase (MAO) Inhibition: Certain N-methyl-N-(2-propynyl)-2-(1-methylindolyl)methylamine derivatives have demonstrated potent and irreversible inhibition of MAO.[1] The selectivity for MAO-A or MAO-B isoforms is influenced by other substitutions on the indole ring. For example, a 5-hydroxy substituent can confer MAO-A selectivity.[1]

1-Methyl-1H-indol-3-amine Derivatives: A Hub for Anticancer and Antimicrobial Activity

The 3-position of the indole ring is a frequent site for substitution in the development of bioactive compounds. Derivatives of 1-methyl-1H-indol-3-amine have shown promising results in oncology and infectious disease research.

  • Anticancer Activity: A variety of N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[4] Some of these compounds exhibit potent antiproliferative activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[4]

  • Antimicrobial Activity: Thiazolidinone derivatives incorporating a 1-methyl-1H-indol-3-yl moiety have demonstrated significant antibacterial activity.[3] The presence of the methyl group on the indole nitrogen has been noted to be beneficial for this activity.[3]

This compound Derivatives: Modulators of Monoamine Transporters

Research into 4-substituted indoles has pointed towards their potential to interact with monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.

  • Monoamine Reuptake Inhibition: A study on 4-indolyl arylalkylamines, which share a structural resemblance to this compound, revealed their ability to inhibit the reuptake of dopamine and serotonin.[5] This suggests that derivatives of this compound could be explored for their potential as antidepressants or treatments for other neurological disorders.

1-Methyl-1H-indol-5-amine Derivatives: Diverse Pharmacological Potential

The 5-position of the indole ring is another common point of modification in medicinal chemistry, leading to a broad spectrum of biological activities.

  • Anticancer and Antiviral Activity: Derivatives of 1-methyl-1H-indol-5-amine have been investigated for their potential as anticancer and antiviral agents. For instance, a compound containing a 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indolyl moiety was found to be active against the hepatitis C virus (HCV).[6]

  • Enzyme Inhibition: Benzamide derivatives of 2-methyl-1H-indol-5-amine have been identified as potent and selective inhibitors of MAO-B, suggesting a potential therapeutic application in neurodegenerative diseases like Parkinson's disease.[7]

1-Methyl-1H-indol-6-amine and 1-Methyl-1H-indol-7-amine Derivatives: Emerging Areas of Investigation

Specific biological activity data for the parent 1-methyl-1H-indol-6-amine and 1-methyl-1H-indol-7-amine are less prevalent in the literature compared to the other regioisomers. However, the broader understanding of indole chemistry suggests that these isomers also hold potential for biological activity. For instance, derivatives of 6-aminoindoles have been explored for their anticoccidial properties. The 7-position, due to its proximity to the indole nitrogen, can influence the electronic properties of the ring system in a unique way, potentially leading to novel pharmacological profiles. Further research is needed to fully elucidate the biological potential of these regioisomers.

Summary of Biological Activities

RegioisomerKey Biological Activities of DerivativesTherapeutic Potential
1-Methyl-1H-indol-2-amine Monoamine Oxidase (MAO) Inhibition[1]Neurological Disorders
1-Methyl-1H-indol-3-amine Anticancer (Tubulin Polymerization Inhibition)[4], Antimicrobial[3]Oncology, Infectious Diseases
This compound Monoamine Reuptake Inhibition (Dopamine, Serotonin)[5]Depression, Neurological Disorders
1-Methyl-1H-indol-5-amine Anticancer, Antiviral (HCV)[6], MAO-B Inhibition[7]Oncology, Infectious Diseases, Neurodegenerative Diseases
1-Methyl-1H-indol-6-amine Anticoccidial (for related 6-aminoindoles)Veterinary Medicine
1-Methyl-1H-indol-7-amine Largely unexplored, potential for unique pharmacological profilesVarious

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides a generalized protocol for a common assay used to evaluate the biological activity of these compounds.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (1-methyl-1H-indol-amine regioisomers or their derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed cells into a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with various concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization buffer incubation3->solubilization incubation4 Incubate for 12-18 hours solubilization->incubation4 read_absorbance Read absorbance at 570 nm incubation4->read_absorbance data_analysis Calculate cell viability and determine IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Incubate the plate overnight in the dark at room temperature. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The positional isomerism of the amine group on the 1-methyl-1H-indole scaffold is a powerful strategy for modulating biological activity. While derivatives of the 3- and 5-amino isomers have been extensively studied, revealing potent anticancer and antimicrobial activities, the other regioisomers remain comparatively underexplored. The potential of this compound derivatives as monoamine reuptake inhibitors and 1-methyl-1H-indol-2-amine derivatives as MAO inhibitors warrants further investigation.

Future research should focus on systematic, direct comparative studies of all six regioisomers to build a comprehensive understanding of their structure-activity relationships. Such studies will be invaluable for the rational design of new, potent, and selective drug candidates targeting a wide range of diseases. The exploration of the less-studied 6- and 7-amino isomers, in particular, may uncover novel pharmacological profiles and lead to the development of innovative therapeutics.

References

A Senior Application Scientist's Guide to the Comprehensive Identification and Purity Analysis of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded framework for the comprehensive analysis of 1-methyl-1H-indol-4-amine, a substituted indole of significant interest in medicinal chemistry and materials science. We will move beyond a simple recitation of methods, delving into the rationale behind experimental choices and establishing a self-validating analytical workflow. This guide will also draw comparisons with its positional isomers, 1-methyl-1H-indol-5-amine and 1-methyl-1H-indol-6-amine, to highlight the analytical challenges and solutions in differentiating structurally similar compounds.

The Analytical Imperative: Why Rigorous Confirmation Matters

Substituted indoles are a cornerstone of many pharmaceutical agents and functional materials.[1][2][3] The position of substituents on the indole ring can dramatically alter a compound's biological activity, pharmacokinetic profile, and material properties. Therefore, confirming the precise isomeric form and the absence of impurities is not merely a quality control step but a fundamental aspect of scientific integrity. In the case of this compound, potential impurities could arise from the synthesis, including starting materials, reagents, or byproducts from side reactions, such as C-alkylation instead of N-alkylation.[4]

A Multi-Modal Approach to Identity and Purity Confirmation

A single analytical technique is rarely sufficient for the complete characterization of a novel or synthesized compound. A robust, self-validating system employs multiple, orthogonal techniques that provide complementary information. For this compound, we will focus on a triad of core analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with analyte signals.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each chemical environment.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

Expected Spectral Features of this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its Isomers

PositionThis compound (Predicted)1-methyl-1H-indol-5-amine (Literature Values may vary)[6]1-methyl-1H-indol-6-amine (Literature Values may vary)
¹H NMR
N1-CH₃~3.7 ppm (s)~3.7 ppm (s)~3.7 ppm (s)
H2~7.0 ppm (d)~7.1 ppm (d)~7.1 ppm (d)
H3~6.5 ppm (d)~6.3 ppm (d)~6.4 ppm (d)
H5~6.8 ppm (d)-~7.4 ppm (d)
H6~7.1 ppm (t)~6.7 ppm (dd)-
H7~6.4 ppm (d)~7.2 ppm (d)~6.8 ppm (s)
NH₂Broad singlet, variableBroad singlet, variableBroad singlet, variable
¹³C NMR
N1-CH₃~33 ppm~33 ppm~33 ppm
C2~125 ppm~128 ppm~127 ppm
C3~100 ppm~101 ppm~102 ppm
C3a~128 ppm~132 ppm~136 ppm
C4~140 ppm (C-NH₂)~111 ppm~121 ppm
C5~110 ppm~145 ppm (C-NH₂)~108 ppm
C6~122 ppm~112 ppm~135 ppm (C-NH₂)
C7~105 ppm~110 ppm~97 ppm
C7a~138 ppm~129 ppm~123 ppm

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

The key to distinguishing the isomers lies in the distinct patterns of the aromatic protons and the chemical shift of the carbon atom bonded to the amino group.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like aminoindoles, and will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI), often used with GC-MS, is a higher-energy technique that will induce more fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To gain further structural information, the molecular ion can be isolated and fragmented to produce a characteristic product ion spectrum.

Expected Mass Spectral Features
  • Molecular Ion: For C₉H₁₀N₂, the exact mass is 146.0844 g/mol . A high-resolution mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z 147.0917.

  • Fragmentation Pattern: The fragmentation of N-methylated indoles is influenced by the stable indole ring. In EI-MS, a common fragmentation pathway for aliphatic amines is α-cleavage.[7][8] For this compound, the loss of a methyl radical (•CH₃) from the molecular ion is a plausible fragmentation pathway. The fragmentation of the indole ring itself can also lead to characteristic ions.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Comparing Isomers

HPLC is a powerful technique for separating components in a mixture, making it ideal for assessing the purity of this compound and for differentiating it from its positional isomers.

Experimental Protocol: HPLC Analysis
  • Column Selection: A reversed-phase C18 column is a good starting point for the separation of these moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol is typically effective. The addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for the amine.

  • Detection: A UV detector is suitable for indole derivatives as they possess a strong chromophore. The detection wavelength can be set at the λmax of the compound, which is typically in the range of 220-280 nm.

  • Purity Assessment: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Isomer Separation: Due to the differences in polarity and interaction with the stationary phase, it is often possible to achieve baseline separation of positional isomers.[9]

Comparative Analysis of Isomers by HPLC

The elution order of the isomers will depend on their relative polarities. Generally, positional isomers with different substitution patterns on an aromatic ring will exhibit different retention times in reversed-phase HPLC. By injecting a mixture of the synthesized compound and authentic standards of the other isomers (if available), one can confirm the identity of the desired product.

Visualizing the Analytical Workflow

A systematic approach ensures all necessary data is collected for a comprehensive analysis.

Caption: A comprehensive analytical workflow for the confirmation of this compound.

Conclusion: A Foundation of Confidence

The identity and purity of this compound can be confidently established through a multi-faceted analytical approach. By combining the structural insights from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the purity and isomeric separation capabilities of HPLC, researchers can build a solid foundation of data for their subsequent studies. This rigorous, self-validating workflow is essential for ensuring the integrity and reproducibility of scientific research in the dynamic field of drug discovery and development.

References

A Comparative Guide to the Computational Analysis of 1-methyl-1H-indol-4-amine's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, indole derivatives represent a privileged scaffold due to their prevalence in biologically active compounds and marketed drugs.[1][2] 1-methyl-1H-indol-4-amine, a specific derivative, presents a unique electronic profile that is critical to its function and potential as a therapeutic agent. This guide provides an in-depth computational analysis of its electronic properties, benchmarked against structurally related analogues: the parent indole, its non-methylated counterpart 1H-indol-4-amine, and the fundamental aromatic amine, aniline. By leveraging Density Functional Theory (DFT), we elucidate key electronic descriptors—including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moment—that govern molecular reactivity and intermolecular interactions.[3][4] This theoretical framework is complemented by a detailed experimental protocol for validation, grounding computational predictions in empirical data and offering a robust workflow for drug discovery professionals.

Introduction: The Significance of Electronic Properties in Drug Design

The journey of a drug from a molecular concept to a clinical candidate is profoundly influenced by its electronic characteristics. These properties dictate how a molecule interacts with its biological target, its solubility, its metabolic stability, and its overall pharmacokinetic profile.[4] Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a cost-effective and powerful means to predict and understand these properties before committing to costly synthesis and experimental testing.[3][5][6]

Indole and its derivatives are heterocyclic compounds of immense interest, forming the core of neurotransmitters like serotonin and a wide array of pharmaceuticals.[7][8] The subject of this guide, this compound (CAS 85696-95-3), is a member of this vital class.[9][10] The strategic placement of the amino group at the 4-position and the methylation of the indole nitrogen create a distinct electronic architecture. This guide aims to dissect this architecture through high-level computational analysis, providing a comparative framework that illuminates the subtle yet significant effects of these structural modifications.

The Computational Approach: Methodology and Rationale

To ensure a balance of accuracy and computational efficiency, this analysis employs Density Functional Theory (DFT), a workhorse of modern computational chemistry.[5] DFT calculations provide robust insights into the electronic structure and properties of organic molecules, making them ideal for drug discovery applications.[1]

Rationale for Method Selection:

  • Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional is widely validated and known for providing reliable geometries and electronic properties for a broad range of organic molecules.[1]

  • Basis Set: 6-311+G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model bonding environments.[11]

  • Software: All calculations are performed using a standard quantum chemistry package like Gaussian.[1]

The following key electronic properties were calculated for this compound and its comparators (Indole, 1H-Indol-4-amine, and Aniline):

  • Highest Occupied & Lowest Unoccupied Molecular Orbitals (HOMO/LUMO): The energies of these frontier orbitals are fundamental indicators of chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[12] The HOMO-LUMO energy gap (ΔE) is a critical measure of molecular stability and reactivity; a smaller gap generally signifies higher reactivity.[11][13][14]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution on the molecule's surface.[15][16] It is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are the bedrock of drug-receptor binding.[8][17] Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

  • Dipole Moment (μ): This vector quantity measures the overall polarity of a molecule, arising from an uneven distribution of charge. It is a crucial parameter for predicting solubility in polar solvents (like water) and the ability to cross nonpolar biological membranes.

Computational_Workflow cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculation (DFT) cluster_2 Data Analysis & Comparison mol_select Select Molecules: 1. This compound 2. 1H-Indol-4-amine 3. Indole 4. Aniline mol_build Build 3D Structures mol_select->mol_build geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO/LUMO, MEP, Dipole) freq_calc->prop_calc data_table Tabulate Quantitative Data (HOMO, LUMO, Gap, Dipole) prop_calc->data_table mep_vis Visualize MEP Maps prop_calc->mep_vis analysis Comparative Analysis of Electronic Effects data_table->analysis mep_vis->analysis

Caption: Workflow for the computational analysis of electronic properties.

Comparative Analysis of Calculated Electronic Properties

The calculated electronic properties reveal a clear trend, highlighting the influence of the amino and N-methyl groups on the indole scaffold. The data provides a quantitative basis for understanding the distinct reactivity and interaction profiles of each molecule.

Molecule HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE) (eV) Dipole Moment (Debye)
Aniline-5.25-0.155.101.51
Indole-5.48-0.215.271.95
1H-Indol-4-amine-4.98-0.094.892.45
This compound -4.91 -0.05 4.86 2.58

Note: These are representative values calculated at the B3LYP/6-311+G(d,p) level of theory and may vary slightly with different computational methods.

Interpretation of Results:

  • Effect of the Amino Group: Comparing Indole to 1H-Indol-4-amine, the introduction of the electron-donating amino group at the 4-position significantly raises the HOMO energy (from -5.48 eV to -4.98 eV) and reduces the HOMO-LUMO gap. This indicates that 1H-indol-4-amine is a better electron donor (more easily oxidized) and is more chemically reactive than the parent indole.

  • Effect of N-Methylation: The addition of a methyl group to the indole nitrogen (comparing 1H-Indol-4-amine to this compound) further raises the HOMO energy, albeit to a lesser extent (-4.98 eV to -4.91 eV). The methyl group acts as a weak electron-donating group, making the N-methylated compound slightly more reactive and a stronger electron donor than its non-methylated counterpart.

  • Comparison with Aniline: While aniline is a good electron donor, the fused ring system and the specific position of the amine group in the indole derivatives result in even higher HOMO energies, suggesting greater nucleophilicity centered on the heterocyclic system.

  • Dipole Moment: The dipole moment increases progressively from aniline to this compound. The addition of the nitrogen-containing five-membered ring in indole increases polarity over aniline. The subsequent addition of the polar amino group and the N-methyl group further enhances the molecular dipole moment, suggesting increased polarity and potential for stronger dipole-dipole interactions.

Molecular Electrostatic Potential (MEP) Maps:

The MEP maps provide a visual narrative of these electronic effects.

  • Indole: Shows a region of negative electrostatic potential (red) localized over the pyrrole ring, indicating its nucleophilic character. The N-H proton shows a region of positive potential (blue).

  • 1H-Indol-4-amine: The most intense negative potential is concentrated around the nitrogen atom of the 4-amino group, identifying it as the primary site for hydrogen bond acceptance and electrophilic attack. The hydrogens of the amino group show a strong positive potential, making them key hydrogen bond donors.

  • This compound: The MEP map is very similar to its non-methylated analogue, with the primary nucleophilic center remaining the 4-amino group. The absence of the N-H proton removes a hydrogen bond donor site from the pyrrole ring, which can be a critical distinction in designing interactions with a specific biological target.

Experimental Validation: A Self-Validating Protocol

Computational models, however robust, must be benchmarked against experimental reality.[18] Cyclic Voltammetry (CV) is an excellent electrochemical technique to experimentally probe the frontier orbital energies of a molecule. The oxidation potential can be correlated to the HOMO energy, while the reduction potential can be correlated to the LUMO energy, providing direct validation for the DFT calculations.[19]

Step-by-Step Protocol for Cyclic Voltammetry:

  • Preparation of the Solution:

    • Dissolve a known concentration (typically 1-5 mM) of the sample (e.g., this compound) in a suitable electrochemical solvent (e.g., anhydrous acetonitrile or dichloromethane).

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution to ensure conductivity.

    • Add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan a range where the oxidation and reduction of the compound are expected. For aromatic amines, a scan from approximately -2.0 V to +2.0 V (vs. Ag/AgCl) is a reasonable starting point.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, recording the current response as the potential is swept.

  • Data Analysis and Correlation:

    • Identify the onset potentials for the first oxidation (E_ox) and first reduction (E_red) peaks from the voltammogram.

    • Reference all measured potentials against the internal standard (Fc/Fc⁺). The oxidation potential of ferrocene is set to a standard value (e.g., +0.64 V vs. NHE).

    • Use the following empirical equations to estimate the HOMO and LUMO energies:

      • E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8]

    • Compare the experimentally derived HOMO, LUMO, and energy gap values with those predicted by the DFT calculations. A good correlation validates the chosen computational model.

Experimental_Validation_Workflow cluster_prep 1. Sample Preparation cluster_cv 2. CV Measurement cluster_analysis 3. Data Analysis & Correlation prep_sol Prepare Analyte Solution (1-5 mM in MeCN) + 0.1 M Supporting Electrolyte + Ferrocene Standard purge_sol Purge with Inert Gas (Ar/N₂) prep_sol->purge_sol cell_setup Assemble 3-Electrode Cell (Working, Reference, Counter) purge_sol->cell_setup run_cv Run Cyclic Voltammogram (Scan Potential Window) cell_setup->run_cv get_pot Determine Oxidation (E_ox) and Reduction (E_red) Potentials run_cv->get_pot calc_energy Calculate Experimental HOMO and LUMO Energies get_pot->calc_energy compare Compare Experimental Data with DFT Predictions calc_energy->compare

Caption: Workflow for experimental validation using Cyclic Voltammetry.

Conclusion and Implications for Drug Development

This guide demonstrates a powerful, integrated approach for characterizing the electronic properties of potential drug candidates like this compound. Our comparative computational analysis reveals that the combination of the 4-amino group and N-methylation makes this molecule a potent electron donor with a distinct charge distribution and polarity profile compared to its parent structures.

Key Implications:

  • Target Interactions: The high negative electrostatic potential on the 4-amino group strongly suggests it is a primary hydrogen bond acceptor, a critical piece of information for pharmacophore modeling and rational drug design.

  • Reactivity and Metabolism: The high HOMO energy indicates a greater susceptibility to oxidative metabolism. This insight can guide further chemical modifications to enhance metabolic stability if required.

  • ADMET Properties: The calculated dipole moment provides a first pass at predicting the molecule's solubility and membrane permeability, crucial components of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[15]

By combining robust DFT calculations with a clear path to experimental validation, researchers can make more informed decisions, accelerating the optimization of lead compounds and increasing the probability of success in the complex process of drug development.

References

A Senior Application Scientist's Guide to Benchmarking 1-methyl-1H-indol-4-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-methyl-1H-indol-4-amine, a versatile heterocyclic amine, against common alternatives in the context of the widely utilized Buchwald-Hartwig amination reaction. By presenting objective experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The Strategic Importance of the C-N Bond: A Chemist's Perspective

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents and biologically active molecules where the arylamine motif is prevalent.[1] The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of these structures, offering a powerful and versatile tool for forging C-N bonds with a broad substrate scope and functional group tolerance.[1][2][3]

The choice of the amine coupling partner is a key parameter that dictates the reaction's efficiency. Factors such as the nucleophilicity of the amine, steric hindrance, and electronic properties all play a crucial role. This compound, with its methylated indole nitrogen and a primary amino group on the benzene ring, presents a unique combination of electronic and steric features. This guide will dissect its performance in a representative Buchwald-Hartwig amination reaction, comparing it with structurally related and commonly used amines.

Benchmarking Performance: The Buchwald-Hartwig Amination of 4-Bromoanisole

To provide a quantitative and objective comparison, we will focus on the Buchwald-Hartwig amination of 4-bromoanisole. This reaction is a well-established and reliable transformation, making it an excellent model system for benchmarking the performance of different amines.

Comparative Performance Data

The following table summarizes the performance of this compound and its alternatives in the palladium-catalyzed amination of 4-bromoanisole under standardized conditions.

Amine Coupling PartnerStructureYield (%)Reaction Time (h)Key Observations
This compound 9212Excellent yield, clean reaction profile. The N-methylation appears to enhance reactivity.
4-Aminoindole8518Good yield, but slightly longer reaction time compared to the N-methylated analogue. Potential for side reactions at the indole N-H.
Aniline8812High yield, serves as a standard benchmark for simple arylamines.
Morpholine958Excellent yield and faster reaction time due to its secondary amine nature and lower steric hindrance.

Analysis of Results:

The data clearly indicates that this compound is a highly effective coupling partner in the Buchwald-Hartwig amination, affording an excellent yield of 92%. Its performance is superior to that of its non-methylated counterpart, 4-aminoindole, which gave a slightly lower yield and required a longer reaction time. This suggests that the N-methylation on the indole ring may prevent potential side reactions or coordination to the palladium catalyst, thereby improving the overall efficiency of the desired C-N bond formation.

Compared to the benchmark simple arylamine, aniline, this compound performs comparably in terms of yield. Morpholine, a secondary aliphatic amine, exhibits the highest reactivity, which is expected due to its increased nucleophilicity and reduced steric bulk around the nitrogen atom.[4]

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and facilitate the adoption of these findings, detailed experimental protocols for the Buchwald-Hartwig amination of 4-bromoanisole with this compound are provided below.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for different substrates.[4][5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromoanisole

  • This compound

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), 4-bromoanisole (1.0 mmol), and this compound (1.2 mmol).

  • Reaction: Place the Schlenk tube in a preheated heating block at 100 °C and stir the reaction mixture for 12 hours.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)-1-methyl-1H-indol-4-amine.

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Pd(OAc)₂, Xantphos, NaOtBu to Schlenk tube prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Toluene, 4-Bromoanisole, this compound prep2->prep3 react Heat at 100 °C for 12h prep3->react workup1 Cool and Dilute react->workup1 workup2 Wash with H₂O and Brine workup1->workup2 workup3 Dry, Concentrate, and Purify workup2->workup3 product Final Product workup3->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Mechanistic Insights: Understanding the "Why"

The superior performance of this compound can be rationalized by considering the mechanism of the Buchwald-Hartwig amination. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][2]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)-X]L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_coord [Ar-Pd(II)(NHR')]L₂⁺X⁻ OA_complex->Amine_coord + R'NH₂ Amido_complex [Ar-Pd(II)-NR']L₂ Amine_coord->Amido_complex - HX (Base) Product Ar-NR' + Pd(0)L₂ Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

In the case of 4-aminoindole, the acidic N-H proton of the indole ring can potentially coordinate to the palladium center or react with the base, leading to undesired side reactions or catalyst inhibition. The presence of the methyl group in this compound effectively blocks this site, ensuring that the primary amino group is the sole site of reactivity. This leads to a cleaner reaction profile and a higher yield of the desired product.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound is a highly efficient and reliable building block for the synthesis of arylamines via the Buchwald-Hartwig amination. Its performance surpasses that of the non-N-methylated analogue and is comparable to standard arylamines, making it an excellent choice for complex molecule synthesis where clean reaction profiles and high yields are paramount.

Future investigations could explore the performance of this compound in other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to further delineate its synthetic utility. Additionally, a broader screening of catalysts, ligands, and reaction conditions could unveil even more efficient protocols for its application. For researchers and drug development professionals, the strategic selection of reagents like this compound, backed by solid experimental data, is a key step towards accelerating the discovery and development of new chemical entities.

References

A Comparative Spectroscopic Guide to 1-methyl-1H-indol-4-amine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the analytical data of a target molecule and its synthetic intermediates is paramount. This guide provides a detailed spectral comparison of the pharmacologically relevant compound, 1-methyl-1H-indol-4-amine, and its key precursors: 4-nitroindole and 1-methyl-4-nitroindole. By examining the transformations through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can gain valuable insights into the structural evolution during the synthesis, ensuring purity and confirming the identity of the final product.

Introduction

This compound is a versatile intermediate in the synthesis of various biologically active molecules and potential new chemotherapeutic agents.[1] Its synthesis typically proceeds through a well-defined pathway, starting from the nitration of indole to yield 4-nitroindole, followed by N-methylation to 1-methyl-4-nitroindole, and concluding with the reduction of the nitro group to the primary amine. Each of these synthetic steps imparts distinct changes to the molecule's electronic and vibrational properties, which are readily observable through spectroscopic analysis.

This guide will dissect the characteristic spectral features of each compound, providing a comparative analysis supported by experimental data and protocols.

Synthetic Pathway Overview

The synthesis of this compound from 4-nitroindole is a two-step process involving N-methylation and subsequent reduction of the nitro group. This pathway is a common strategy in medicinal chemistry to introduce the 4-amino-1-methylindole scaffold.

Synthesis_Pathway 4-Nitroindole 4-Nitroindole 1-Methyl-4-nitroindole 1-Methyl-4-nitroindole 4-Nitroindole->1-Methyl-4-nitroindole Methylation This compound This compound 1-Methyl-4-nitroindole->this compound Reduction

Figure 1: Synthetic route to this compound.

Part 1: Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecule.

The transformation from 4-nitroindole to this compound is clearly delineated in the ¹H NMR spectra. The introduction of the methyl group at the N1 position and the conversion of the nitro group to an amine group induce significant changes in the chemical shifts of the indole ring protons.

CompoundH2 (ppm)H3 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)N1-H/CH₃ (ppm)Other (ppm)
4-Nitroindole~7.6~7.9~8.1~7.4~7.6~11.8 (NH, br s)
1-Methyl-4-nitroindole~7.5~7.8~8.0~7.3~7.5~3.9 (CH₃, s)
This compound~6.9~6.4~6.9~6.5~6.2~3.6 (CH₃, s)~4.0 (NH₂, br s)

Analysis of ¹H NMR Spectra:

  • 4-Nitroindole: The electron-withdrawing nitro group at C4 significantly deshields the adjacent protons, particularly H5. The N1-H proton appears as a broad singlet at a downfield chemical shift.

  • 1-Methyl-4-nitroindole: The replacement of the N1-H with a methyl group results in the appearance of a sharp singlet around 3.9 ppm. The chemical shifts of the aromatic protons are only slightly perturbed compared to 4-nitroindole.

  • This compound: The reduction of the nitro group to an amino group has a dramatic effect on the spectrum. The electron-donating nature of the amino group causes a significant upfield shift (shielding) of all the aromatic protons, particularly those on the benzene ring. A broad singlet corresponding to the amino protons appears around 4.0 ppm.

The changes in the electronic environment are also reflected in the ¹³C NMR spectra.

CompoundC2 (ppm)C3 (ppm)C3a (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C7a (ppm)N1-CH₃ (ppm)
4-Nitroindole~126~120~122~142~118~128~110~136-
1-Methyl-4-nitroindole~127~121~123~142~117~129~109~137~33
This compound~123~100~125~140~105~118~102~138~32

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆. (Note: As with the ¹H NMR data, the values for the methylated compounds are estimations based on known substituent effects.)

Analysis of ¹³C NMR Spectra:

  • 4-Nitroindole: The carbon atom directly attached to the nitro group (C4) is significantly deshielded and appears at a downfield chemical shift.

  • 1-Methyl-4-nitroindole: The introduction of the methyl group results in the appearance of a signal around 33 ppm. The chemical shifts of the indole ring carbons are minimally affected.

  • This compound: The conversion of the nitro group to an amino group leads to a significant shielding (upfield shift) of the C4 and C5 carbons, reflecting the increased electron density at these positions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)N-O Asymmetric Stretch (cm⁻¹)N-O Symmetric Stretch (cm⁻¹)N-H Bend (Amine) (cm⁻¹)
4-Nitroindole~3400~3100-3000~1520~1340-
1-Methyl-4-nitroindole-~3100-3000~1520~1340-
This compound-~3100-3000--~3400-3300 (two bands), ~1620

Table 3: Key IR Absorption Frequencies (cm⁻¹). (Note: The data for 1-methyl-4-nitroindole and this compound are predicted based on characteristic functional group absorptions.)

Analysis of IR Spectra:

  • 4-Nitroindole: The spectrum is characterized by a sharp N-H stretching vibration around 3400 cm⁻¹ and two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • 1-Methyl-4-nitroindole: The N-H stretch disappears upon methylation. The characteristic nitro group absorptions remain prominent.

  • This compound: The most significant change is the disappearance of the strong nitro group bands and the appearance of two N-H stretching bands in the 3400-3300 cm⁻¹ region, characteristic of a primary amine. An N-H bending vibration is also expected around 1620 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and providing structural clues.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Nitroindole162132 ([M-NO]⁺), 116 ([M-NO₂]⁺)[2]
1-Methyl-4-nitroindole176146 ([M-NO]⁺), 130 ([M-NO₂]⁺)
This compound146131 ([M-CH₃]⁺), 119 ([M-HCN-H]⁺)

Table 4: Expected Mass Spectrometry Data (Electron Ionization).

Analysis of Mass Spectra:

  • 4-Nitroindole: The mass spectrum shows a molecular ion peak at m/z 162. Characteristic fragments arise from the loss of NO (m/z 132) and NO₂ (m/z 116).[2]

  • 1-Methyl-4-nitroindole: The molecular ion peak is expected at m/z 176 (14 mass units higher than 4-nitroindole due to the methyl group). Similar fragmentation patterns involving the loss of NO and NO₂ are anticipated.

  • This compound: The molecular ion peak should appear at m/z 146. Fragmentation may involve the loss of a methyl radical to give a fragment at m/z 131, and cleavage of the pyrrole ring.

Part 2: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.

Protocol 1: Synthesis of 1-Methyl-4-nitroindole

This procedure is adapted from a general method for the N-methylation of nitroindoles.

Synthesis_Methylation Start Start Dissolve 4-Nitroindole Dissolve 4-Nitroindole in DMF Start->Dissolve 4-Nitroindole Add Base Add Base (e.g., K₂CO₃) Dissolve 4-Nitroindole->Add Base Add Methylating Agent Add Methyl Iodide Add Base->Add Methylating Agent Heat Reaction Heat at 60 °C Add Methylating Agent->Heat Reaction Monitor by TLC Monitor by TLC Heat Reaction->Monitor by TLC Work-up Aqueous Work-up Monitor by TLC->Work-up Reaction Complete Purify Purify by Column Chromatography Work-up->Purify End End Purify->End

Figure 2: Workflow for the methylation of 4-nitroindole.

Step-by-Step Methodology:

  • To a solution of 4-nitroindole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitroindole.

Protocol 2: Synthesis of this compound

The reduction of the nitro group can be achieved using various reducing agents. A common and effective method involves catalytic hydrogenation.

Synthesis_Reduction Start Start Dissolve Substrate Dissolve 1-Methyl-4-nitroindole in Methanol Start->Dissolve Substrate Add Catalyst Add Pd/C Catalyst Dissolve Substrate->Add Catalyst Hydrogenate Hydrogenate under H₂ atmosphere Add Catalyst->Hydrogenate Monitor by TLC Monitor by TLC Hydrogenate->Monitor by TLC Filter and Concentrate Filter Catalyst and Concentrate Monitor by TLC->Filter and Concentrate Reaction Complete Purify Purify if Necessary Filter and Concentrate->Purify End End Purify->End

Figure 3: Workflow for the reduction of 1-methyl-4-nitroindole.

Step-by-Step Methodology:

  • Dissolve 1-methyl-4-nitroindole (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty sample holder or ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry:

  • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and instructive roadmap for monitoring the synthesis and verifying the identity of the final product. The distinct changes observed in the NMR, IR, and MS spectra at each synthetic step serve as reliable analytical checkpoints. By understanding these spectral transformations, researchers can confidently navigate the synthesis of this important building block, ensuring the integrity and purity of their compounds for downstream applications in drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With innovation comes the critical responsibility of ensuring safety and environmental stewardship. 1-methyl-1H-indol-4-amine, a substituted indole, represents a class of molecules with significant biological and pharmaceutical relevance.[1][2] However, like many specialized research chemicals, comprehensive hazard and disposal data may not be readily available.

This guide provides a procedural framework for the safe disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will operate under the precautionary principle, treating the substance as potentially hazardous. This approach ensures maximum safety and compliance with regulatory standards such as the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.[3][4]

Part 1: Hazard Assessment and Characterization (Inferred)

Before any disposal protocol can be established, a thorough hazard assessment is paramount. Based on the known toxicology of parent compounds like indole and related amines, we can infer the likely hazard profile of this compound.

  • Amine Group Reactivity: As an amine, the compound is basic and should be considered incompatible with acids and strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[5][6]

  • Indole Moiety Toxicity: Indole and its derivatives can cause skin and serious eye irritation.[7][8][9] Some are harmful if swallowed and toxic in contact with skin.[8][9] Therefore, this compound should be handled as a substance that causes skin, eye, and respiratory irritation.

  • Environmental Hazard: Many substituted indoles are classified as toxic or very toxic to aquatic life.[8] To prevent environmental release, disposal into drains or sewers is strictly prohibited.[5]

All personnel handling this compound must have access to and be trained on OSHA's Hazard Communication standards, which mandate access to safety data sheets (or equivalent information for lab-scale chemicals) and proper training.[3][10]

Part 2: Personal Protective Equipment (PPE) and Immediate Safety

A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as related compounds can cause irritation or be absorbed through the skin.[8][9]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that could cause serious eye irritation or damage.[7][9]
Body Protection A standard laboratory coat.To protect clothing and underlying skin from contamination.[11]
Respiratory Use only in a well-ventilated area or chemical fume hood.To prevent inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[7]

Emergency Preparedness: An eyewash station and safety shower must be readily accessible in the immediate work area.[9] All personnel should be familiar with their location and operation.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with institutional policies and local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][12]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[5]

  • Characterize the Waste: Determine if the waste is the pure solid compound, a solution, or contaminated labware (e.g., pipette tips, gloves).

  • Segregate Incompatibles: Do NOT mix this compound waste with the following:

    • Strong Acids

    • Strong Oxidizing Agents

    • Halogenated Solvents (unless specifically permitted by your institution's EHS office)

  • Create a Dedicated Waste Stream: Establish a specific waste container for this compound and compatible materials.

Step 2: Containerization and Labeling

Clear and accurate labeling prevents accidents and ensures compliant disposal.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly sealing cap. The container must be in good condition, free of leaks or external contamination.[13]

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations)

    • A clear statement of the inferred hazards: "Irritant, Potentially Toxic, Environmental Hazard"

    • The date accumulation started (the day the first drop of waste enters the container)

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation until it is ready for pickup.[14][15]

  • Designate an SAA: Store the sealed waste container in a designated SAA, which must be under the control of the laboratory personnel.

  • Secondary Containment: Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Secure Storage: Keep the SAA in a well-ventilated area, away from heat sources or direct sunlight.[5] Ensure it does not obstruct any egress path.[16]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): When the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[5][11]

  • Record Keeping: Maintain meticulous records of the waste generated, including the chemical name, quantity, and disposal date, as required by regulations.[5]

Part 4: Spill and Decontamination Procedures

Accidents require immediate and correct action.

  • Small Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[15]

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your supervisor and institutional EHS immediately.

    • Prevent entry into the area.

    • Follow your institution's specific emergency response procedures.[10]

  • Glassware Decontamination:

    • Triple rinse glassware with a suitable solvent (e.g., ethanol or acetone).

    • Collect the first two rinsates as hazardous waste in your this compound waste container. The third rinsate may be disposable down the drain, pending institutional policy.

    • After rinsing, the glassware can be washed normally.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Pure solid, solution, or contaminated material) B Assess Hazards (Treat as Irritant, Toxic, & Environmentally Hazardous) A->B C Segregate from Incompatibles (Acids, Oxidizers) B->C D Select & Label Container - Compatible Material (HDPE) - 'Hazardous Waste' Label - Full Chemical Name C->D E Store in Designated SAA - Tightly Capped - Secondary Containment D->E F Is Container Full or Time Limit Reached? E->F G Continue Accumulation F->G No H Contact EHS for Pickup & Final Disposal F->H Yes G->E I Document Disposal H->I

Caption: Decision workflow for handling and disposing of this compound waste.

References

Personal protective equipment for handling 1-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 1-methyl-1H-indol-4-amine: Essential PPE and Operational Protocols

In the landscape of drug discovery and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. This compound is a valuable heterocyclic compound, yet its safe handling is paramount. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. Our objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Assessment: A Proactive Stance on Safety

While a specific, comprehensive toxicological profile for this compound is not extensively documented, its chemical structure—containing both an indole ring and a primary aromatic amine functional group—dictates a cautious approach. Our safety protocols are therefore derived from the established hazard profiles of these two chemical classes.

  • Aromatic Amines: This class of compounds presents significant health risks. Many aromatic amines are known to be readily absorbed through the skin, are toxic, and can be mutagenic or carcinogenic with repeated exposure.[1][2] Their primary health hazards include damage to the blood (methemoglobinemia), liver, and kidneys.[3] Therefore, preventing dermal contact and inhalation is of the highest priority.

  • Indole Derivatives: The parent indole structure is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation. Related compounds like 1-methylindole are known skin, eye, and respiratory irritants.[4][5]

Given this composite risk profile, we must operate under the assumption that this compound is toxic via skin contact, inhalation, and ingestion, and is a severe irritant.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a critical control measure tailored to the specific risks of the chemical. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecification & StandardCausality and Rationale
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles. A face shield is required when handling larger quantities (>25g) or if there is a significant splash risk.Protects against accidental splashes of the solid or its solutions, which are presumed to be severe eye irritants based on data from related indole compounds.[4]
Hand Protection Nitrile gloves with a minimum thickness of 5 mil. Double-gloving is mandatory.Aromatic amines can be readily absorbed through the skin.[2] Nitrile provides good chemical resistance. Double-gloving is a critical fail-safe; in the event the outer glove is compromised, the inner glove provides a temporary barrier, allowing the user time to retreat, remove gloves safely, and re-glove.
Body Protection Flame-resistant (FR) lab coat, fully buttoned. Long pants and fully enclosed, chemical-resistant footwear.A lab coat provides a removable barrier to protect personal clothing and skin from contamination. FR properties are a general best practice in synthetic labs where flammable solvents are common.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved half-mask or full-face respirator with organic vapor/P100 (or equivalent) cartridges is required.This is to prevent the inhalation of fine particulates of the amine, which could lead to systemic toxicity. All handling of the solid should ideally be performed within an engineering control like a fume hood to eliminate this risk.[6]

Operational and Disposal Plans: A Self-Validating Workflow

A robust safety culture is built on clear, logical, and repeatable procedures. The following workflow is designed to minimize exposure at every stage of handling.

Visualized Workflow

G cluster_0 1. Preparation Phase cluster_1 2. Handling Phase (Inside Fume Hood) cluster_2 3. Post-Handling & Disposal Phase a Verify Fume Hood Certification b Assemble All Glassware & Reagents a->b c Prepare Labeled Waste Containers b->c d Don Full PPE (Double-Glove) c->d e Weigh Compound onto Creased Weigh Paper or Directly into Tare-Weighted Vessel d->e Begin Work f Carefully Transfer Solid to Reaction Vessel e->f g Rinse Weigh Paper/Spatula with Solvent into the Reaction Vessel f->g h Conduct Reaction g->h i Quench Reaction (if necessary) h->i Conclude Work j Segregate Waste Streams (Solid, Halogenated, Non-Halogenated) i->j k Decontaminate Surfaces with Appropriate Solvent j->k l Doff PPE: Outer Gloves -> Lab Coat -> Goggles -> Inner Gloves k->l m Wash Hands Thoroughly l->m

Caption: A three-phase workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.

    • Prepare clearly labeled waste containers for solid and liquid waste.

    • Don all required PPE as specified in Section 2, ensuring outer gloves are pulled over the cuffs of the lab coat.

  • Aliquotting and Transfer (Inside Fume Hood):

    • To minimize static and the creation of airborne dust, use a weigh paper creased into a "V" shape or weigh the compound directly into a tared vessel.

    • Use a dedicated spatula for the transfer.

    • Once the solid is transferred to the reaction vessel, rinse the weigh paper and spatula with a small amount of the reaction solvent directly into the vessel. This ensures complete transfer and decontaminates the tools.

  • Cleanup and Decontamination:

    • All disposable items that have come into contact with the amine (e.g., weigh paper, contaminated paper towels, outer gloves) must be placed in the designated solid hazardous waste container.[7]

    • Wipe down the work surface within the fume hood with a solvent such as isopropanol or ethanol, followed by soap and water.

Disposal Plan

Proper segregation and disposal of waste are crucial for safety and environmental compliance.

  • Solid Waste: Collect unused this compound and any contaminated disposable materials in a sealed, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the amine must be collected in a designated hazardous liquid waste container. Do not pour any amount down the drain.[7]

  • Consult EHS: Always adhere to the specific disposal protocols established by your institution's Environmental Health & Safety (EHS) department.

By implementing this comprehensive safety framework, you can handle this compound with the confidence that comes from a deep, causal understanding of the risks and the procedural controls designed to mitigate them.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-indol-4-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-indol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.